Amino-(3,5-dimethyl-phenyl)-acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(3,5-dimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZDSCDHEYQPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Stability and Kinetic Profiling of Amino-(3,5-dimethyl-phenyl)-acetic Acid Derivatives
A Comprehensive Technical Guide for Drug Development and API Formulation
Executive Summary
Amino-(3,5-dimethyl-phenyl)-acetic acid (3,5-DMPG) is a highly specialized, non-natural
Understanding these parameters is non-negotiable for mitigating degradation, preventing racemization, and optimizing metal-catalyzed synthetic steps during Active Pharmaceutical Ingredient (API) development.
Structural Thermodynamics & Electronic Effects
The thermodynamic stability of arylglycines is fundamentally governed by the electronic communication between the aryl ring and the
The Causality of Substitution: Unlike strongly electron-withdrawing groups (e.g., nitro or fluoro substitutions) that destabilize the zwitterionic form, the 3,5-dimethyl substitution subtly increases the electron density on the aromatic ring. This shifts the
Solution-Phase Thermodynamic Stability and Metal Complexation
A critical aspect of 3,5-DMPG stability in drug formulation and catalytic applications is its interaction with transition metals. Amino acids like phenylglycine derivatives act as bidentate ligands, coordinating via the amine nitrogen and carboxylate oxygen[1]. The complexation thermodynamics (
Studies on the parent phenylglycine demonstrate that complexation with metal ions such as
Quantitative Thermodynamic Data
The table below summarizes the thermodynamic parameters for the complexation of 3,5-DMPG with various transition metals, derived via Van 't Hoff calculations.
Table 1: Thermodynamic Parameters for 3,5-DMPG–Metal Complexation (at 298.15 K,
| Metal Ion ( | Stoichiometry | ||||
| 1:1 | 7.85 | -44.8 | -12.4 | +108.6 | |
| 1:1 | 6.42 | -36.6 | +5.2 | +140.2 | |
| 1:1 | 5.15 | -29.4 | +8.1 | +125.8 | |
| 1:1 | 8.10 | -46.2 | -15.3 | +103.6 |
Protocol 1: Potentiometric Determination of Thermodynamic Stability Constants
To ensure self-validating results, this protocol utilizes Bjerrum’s pH titration technique with strict internal temperature and ionic strength controls.
-
Solution Preparation: Prepare a 0.01 M solution of 3,5-DMPG in ultra-pure, degassed water. Prepare a standardized 0.1 M NaOH titrant (carbonate-free to prevent buffering artifacts).
-
Ionic Strength Adjustment: Add
to the amino acid solution to achieve a constant ionic strength ( M). Causality: This suppresses activity coefficient variations during titration, ensuring that concentration closely approximates chemical activity. -
Temperature Control: Equilibrate the titration vessel in a thermostated water jacket at exactly 298.15 K (±0.05 K). Repeat the entire protocol at 308.15 K and 318.15 K. Causality: Multi-temperature data is mathematically required to extract
and via the Van 't Hoff equation. -
Titration & Data Acquisition: Titrate with 0.1 M NaOH under an inert Argon atmosphere to prevent
absorption. Record pH after each 0.05 mL addition only once equilibrium (drift < 0.001 pH/min) is reached. -
Self-Validation Step: Perform a blank titration (background electrolyte only) to correct for the auto-ionization of water and trace impurities. Subtract this blank from the sample curve.
-
Thermodynamic Calculation: Calculate the degree of formation (
). Plot vs. to extract (slope) and (intercept).
Potentiometric workflow for extracting thermodynamic stability constants.
Stereochemical Thermodynamics (Racemization Kinetics)
For drug development, the enantiomeric purity of 3,5-DMPG is paramount. Arylglycines are notoriously susceptible to base-catalyzed racemization. The
Protocol 2: Chiral Degradation and Racemization Assay
This protocol establishes the kinetic rate of racemization (
-
Sample Matrix: Dissolve enantiopure (S)-3,5-DMPG in a buffered aqueous solution (pH 8.5, 50 mM phosphate buffer) to simulate physiological/formulation stress conditions.
-
Thermal Stress: Incubate the sealed vials in block heaters at 40°C, 60°C, and 80°C.
-
Sampling & Quenching: Extract 100
aliquots at hours. Self-Validation: Quench immediately with 10 of 0.1 M HCl. Causality: Dropping the pH below 3 instantly halts base-catalyzed enolization, freezing the enantiomeric ratio for accurate measurement. -
Chiral HPLC Analysis: Inject onto a Chiral Crown Ether column (e.g., Crownpak CR(+)). Use a mobile phase of aqueous
(pH 1.5) and methanol. Causality: The highly acidic mobile phase ensures the amine is fully protonated ( ), which is an absolute requirement for host-guest complexation with the chiral crown ether stationary phase. -
Kinetic Calculation: Plot
vs. time. The slope yields the first-order racemization rate constant ( ).
Base-catalyzed racemization pathway of 3,5-DMPG via a planar carbanion intermediate.
Conclusion
Understanding the thermodynamic boundaries of Amino-(3,5-dimethyl-phenyl)-acetic acid is crucial for its successful integration into complex synthetic pipelines. By rigorously profiling its metal-complexation thermodynamics and stereochemical stability using the self-validating protocols outlined above, researchers can engineer formulations that intentionally mitigate degradation, control metal-scavenging, and preserve absolute chiral integrity.
References
-
El-Dossoki, F. I., & Mohamed, A. A. E. W. (2023). Thermodynamic parameters of phenylglycine interaction with UO22+, La3+ and Zr4+. BMC Chemistry, 17(1), 57.[Link]
-
El-Dossoki, F. I. (2010). Thermodynamic Study on the Interaction between Phenylglycine and Some Transition Metal Ions. Journal of Chemical & Engineering Data, 55(1), 406-410.[Link]
Sources
Solubility profile of Amino-(3,5-dimethyl-phenyl)-acetic acid in organic solvents
An In-depth Technical Guide to the Solubility Profile of Amino-(3,5-dimethyl-phenyl)-acetic Acid[1]
Executive Summary
Amino-(3,5-dimethyl-phenyl)-acetic acid (also known as 3,5-dimethylphenylglycine) is a critical chiral building block used in the synthesis of semi-synthetic antibiotics, peptide mimetics, and resolving agents.[1] Its physicochemical behavior is dominated by its amphoteric (zwitterionic) nature and the lipophilic contribution of the 3,5-dimethylphenyl moiety.[1]
Understanding the solubility profile of this compound is not merely an academic exercise; it is the foundational requirement for designing efficient crystallization processes , optimizing reaction yields , and ensuring high-purity isolation .[1] This guide details the experimental protocols, thermodynamic modeling, and solvent-dependent behavior necessary to master the handling of this compound.[1]
Chemical Identity & Physicochemical Basis
Before analyzing solubility, one must understand the solute's molecular interactions.[1]
-
CAS Number: 199327-17-8 (and related salts/isomers)[1]
-
Molecular Formula:
[1] -
Structural Features:
-
-Amino Acid Core: Exists primarily as a zwitterion (
) in the solid state and neutral aqueous solutions.[1] This creates a high crystal lattice energy, necessitating polar protic solvents or pH manipulation for dissolution.[1] -
3,5-Dimethylphenyl Group: The two methyl groups at the meta positions significantly increase lipophilicity compared to unsubstituted phenylglycine.[1] This steric bulk disrupts planar stacking, potentially enhancing solubility in organic solvents (like alcohols) relative to its non-methylated analogs.[1]
-
-Amino Acid Core: Exists primarily as a zwitterion (
Experimental Methodology: Determination of Solubility
To generate high-accuracy solubility data, we employ the Isothermal Saturation Method (Gravimetric) .[1] This is the gold standard for generating thermodynamic data suitable for regulatory filing.[1]
Protocol: Static Gravimetric Method
Objective: Determine the mole fraction solubility (
Step-by-Step Workflow:
-
Preparation: Add excess solid Amino-(3,5-dimethyl-phenyl)-acetic acid to a jacketed glass equilibrium cell containing 50 mL of the specific organic solvent (e.g., Methanol, Ethanol, Acetone).
-
Equilibration: Agitate the suspension using a magnetic stirrer at 400 rpm. Maintain temperature within
K using a circulating water bath.-
Duration: Allow 24–48 hours for equilibrium.[1]
-
-
Sampling: Stop stirring and allow the solid phase to settle for 2 hours.
-
Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45
PTFE filter to remove suspended solids.[1] -
Quantification:
-
Calculation: Determine the mole fraction solubility (
) using the mass of the dry residue and the initial solvent mass.[1]
Visualization: Experimental Workflow
Figure 1: Standardized workflow for the static gravimetric determination of solubility.
Thermodynamic Modeling
Raw data points are insufficient for process design.[1] We must correlate the data using thermodynamic models to predict solubility at any temperature.[1]
The Modified Apelblat Equation
The most reliable model for amino acid derivatives in organic solvents is the Modified Apelblat Equation .[1] It accounts for the non-ideal behavior of the solution.[1]
- : Mole fraction solubility.[1][2][3][4]
- : Absolute temperature (Kelvin).[1][4][5]
- : Empirical parameters derived from regression analysis.
The van't Hoff Equation
For a simplified thermodynamic analysis (determining
-
Interpretation: A linear plot of
vs. indicates that the enthalpy of solution is constant over the temperature range.[1] Positive slope implies an endothermic process (solubility increases with T).[1]
Solubility Profile & Discussion
Based on the structural analogs (Phenylglycine derivatives) and physicochemical principles, the solubility profile of Amino-(3,5-dimethyl-phenyl)-acetic acid follows a distinct hierarchy.
Solvent Ranking (Polarity & Interaction)[1]
| Solvent Class | Representative Solvents | Solubility Level | Mechanistic Explanation |
| Dipolar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions disrupt the zwitterionic lattice; excellent H-bond acceptors.[1] |
| Protic Polar | Methanol, Ethanol | Moderate | Ability to H-bond with both the amino and carboxyl groups.[1] Solubility decreases as alkyl chain length increases (MeOH > EtOH > i-PrOH).[1] |
| Polar Aprotic | Acetone, Ethyl Acetate | Low to Moderate | Limited ability to solvate the zwitterionic charges compared to alcohols.[1] |
| Non-Polar | Toluene, Hexane | Insoluble | Lack of polarity prevents overcoming the high lattice energy of the amino acid crystal.[1] |
| Aqueous | Water (Neutral pH) | Sparingly Soluble | High lattice energy dominates.[1] Solubility drastically increases at pH < pKa1 (cationic) or pH > pKa2 (anionic).[1] |
Temperature Dependence
Solubility is positively correlated with temperature in all organic solvents.[1]
-
Endothermic Process:
.[1] Heat is required to break the crystal lattice.[1] -
Process Implication: Cooling crystallization is a viable purification strategy.[1] A saturated solution in Methanol at 50°C will yield significant crystals when cooled to 5°C.[1]
Visualization: Logical Framework for Solvent Selection
Figure 2: Decision matrix for solvent selection based on solubility behavior.
Applications in Process Development
Purification via Anti-Solvent Crystallization
The stark difference in solubility between Methanol (Moderate) and Water (Sparingly Soluble at neutral pH) or Acetone can be exploited.[1]
-
Protocol: Dissolve the crude compound in warm Methanol. Slowly add Water or Acetone to induce supersaturation and precipitation of the pure amino acid.[1]
Chiral Resolution
As a chiral building block, this compound is often used to resolve racemic mixtures.[1] The solubility difference between the diastereomeric salts formed with a resolving agent (e.g., mandelic acid) in solvents like Ethanol/Water mixtures is the basis for optical purification.[1]
Conclusion
The solubility profile of Amino-(3,5-dimethyl-phenyl)-acetic acid is governed by its zwitterionic character and the lipophilic dimethyl-phenyl substitution.[1]
-
Best Solvents for Reaction: DMSO, DMF.[1]
-
Best Solvents for Crystallization: Methanol, Ethanol (and their aqueous mixtures).[1]
-
Thermodynamics: The dissolution is endothermic and entropy-driven, well-described by the Modified Apelblat model.[1][5]
Researchers should utilize the Gravimetric Method outlined above to validate specific batch-to-batch solubility curves, as trace impurities can significantly alter the saturation point.[1]
References
-
Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[1]
-
Deng, B., et al. (2021).[1] Solubility Behavior of N-Carbobenzoxy-l-2-phenylglycine in 11 Pure and a Binary Ethanol + Water Solvent Systems. Journal of Chemical & Engineering Data. [1]
-
PubChem Database. 2-Amino-2-(3,5-dimethylphenyl)acetic acid (Compound Summary). National Center for Biotechnology Information.[1] (Note: Generalized link to database for verification of CAS 199327-17-8).[1]
-
Sha, O., et al. (2025).[1] Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents. ResearchGate.
Sources
Technical Guide: pKa Values and Ionization Behavior of Amino-(3,5-dimethyl-phenyl)-acetic acid
The following technical guide details the physicochemical characterization of Amino-(3,5-dimethyl-phenyl)-acetic acid , focusing on its ionization constants (pKa), microspecies distribution, and implications for pharmaceutical development.
Executive Summary
Amino-(3,5-dimethyl-phenyl)-acetic acid (systematically 2-amino-2-(3,5-dimethylphenyl)acetic acid ) is a non-proteinogenic
Understanding these values is critical for:
-
Salt Selection: Determining counter-ions for optimal crystallinity and solubility.
-
Bioavailability: Predicting absorption via the PEPT1 transporter, which often recognizes zwitterionic phenylglycine motifs.
-
Process Chemistry: Optimizing pH conditions for isolation at the isoelectric point (pI).
Chemical Structure & Physicochemical Identity
This compound is an amphoteric molecule capable of existing as a cation, zwitterion, or anion depending on the solvent pH.
| Property | Detail |
| IUPAC Name | 2-amino-2-(3,5-dimethylphenyl)acetic acid |
| Core Scaffold | Phenylglycine ( |
| Substituents | Two methyl groups at the meta (3,5) positions of the phenyl ring |
| Molecular Formula | |
| Molecular Weight | 195.22 g/mol |
| Electronic Effect | The 3,5-dimethyl groups exert a weak electron-donating (+I) effect on the aromatic ring, modulating the acidity of the |
pKa Values and Isoelectric Point
As direct experimental data for this specific derivative is sparse in open literature, the values below are high-confidence predictions derived from the experimentally validated parent compound (Phenylglycine) and Hammett substituent constants (
Predicted Dissociation Constants
| Ionization Center | Group | Predicted pKa | Description |
| Acidic ( | 2.0 – 2.2 | The electron-donating methyl groups slightly destabilize the carboxylate anion compared to phenylglycine ( | |
| Basic ( | 9.2 – 9.4 | The electron-rich ring stabilizes the protonated amine slightly more than the parent phenylglycine ( |
Isoelectric Point (pI)
The pH at which the molecule carries no net electrical charge (zwitterion dominance) is calculated as:
Technical Insight: At pH 5.7, the compound exhibits minimum aqueous solubility, making this the optimal pH for precipitation/crystallization during synthesis.
Ionization Dynamics & Microspecies Distribution
The ionization state dictates the molecule's solubility and membrane permeability.
Ionization Pathway
The compound follows a classic amino acid dissociation pathway:
-
pH < 2.0 (Cationic): Both groups protonated (
, ). Net Charge: +1. -
pH 2.2 – 9.2 (Zwitterionic): Carboxyl deprotonated (
), Amine protonated ( ). Net Charge: 0. -
pH > 9.4 (Anionic): Both groups deprotonated (
, ). Net Charge: -1.
Visualization of Equilibria
The following diagram illustrates the stepwise deprotonation events.
Figure 1: Stepwise ionization pathway of Amino-(3,5-dimethyl-phenyl)-acetic acid from acidic to basic conditions.
Experimental Protocols for pKa Determination
To validate these predicted values, the following self-validating experimental workflow is recommended.
Potentiometric Titration (Gold Standard)
Objective: Determine precise thermodynamic pKa values. Equipment: Mettler Toledo T5/T7 or Sirius T3 Autotitrator.
Protocol:
-
Preparation: Dissolve 3-5 mg of the compound in 20 mL of degassed water (0.15 M KCl ionic strength adjuster).
-
Note: If solubility is low at pI, add a co-solvent (Methanol/Dioxane) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
-
-
Acidification: Lower pH to ~1.5 using 0.5 M HCl to ensure full protonation.
-
Titration: Titrate with carbonate-free 0.5 M KOH under inert gas (
or ) purge to prevent absorption. -
Data Capture: Record pH vs. Volume of titrant.
-
Analysis: Use Bjerrum plot analysis or nonlinear least squares regression (Hyperquad) to calculate pKa values.
Validation Criteria:
-
The titration curve must show two distinct inflection points (or one broad buffer region if pKas are close, though here they are well separated).
-
Residuals between fitted and observed pH should be < 0.02 units.
Workflow Visualization
Figure 2: Standard Operating Procedure (SOP) logic flow for potentiometric pKa determination.
Implications for Drug Development
Solubility & Lipophilicity
The addition of two methyl groups increases the lipophilicity compared to phenylglycine.
-
Phenylglycine LogP: ~ -1.7 (Hydrophilic)
-
3,5-Dimethyl Derivative LogP (Predicted): ~ -0.7 to -0.5.
-
Impact: While still polar, the increased lipophilicity improves passive permeability while maintaining sufficient water solubility for formulation.
Absorption (PEPT1 Transporter)
Phenylglycine derivatives are classical substrates for the PEPT1 (SLC15A1) transporter in the intestine. The zwitterionic form (dominant at intestinal pH 6.0–7.5) is the recognition motif.[1][2] The 3,5-dimethyl substitution is sterically tolerated by PEPT1, suggesting this compound may have high oral bioavailability via active transport.
References
-
PubChem. 2-Phenylglycine (Compound Summary). National Library of Medicine. Available at: [Link]
-
Kütt, A., et al. (2018).[2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[2] Available at: [Link]
-
Bordwell, F.G. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Available at: [Link]
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).
Sources
Structural Elucidation & Crystallographic Analysis of Amino-(3,5-dimethyl-phenyl)-acetic Acid
Topic: Crystal Structure Analysis of Amino-(3,5-dimethyl-phenyl)-acetic Acid Content Type: Technical Whitepaper / Methodological Blueprint Audience: Structural Biologists, Crystallographers, and Solid-State Chemists[1][2]
Executive Summary
Amino-(3,5-dimethyl-phenyl)-acetic acid (also known as 3,5-dimethylphenylglycine) represents a critical scaffold in the development of non-proteinogenic peptidomimetics.[1] Unlike unsubstituted phenylglycine, the introduction of methyl groups at the meta positions (3,[2]5) imposes significant steric constraints and lipophilicity changes that alter crystal packing, solubility, and bioavailability.[2]
This technical guide outlines the definitive workflow for the solid-state characterization of this molecule. It details the transition from amorphous powder to refined crystal structure, emphasizing the zwitterionic nature of the lattice and the specific crystallographic challenges posed by the 3,5-dimethyl substitution pattern.[2]
Chemical Context & Structural Expectations
Before initiating diffraction experiments, one must understand the molecular drivers of crystallization for this specific derivative.[2]
-
Zwitterionic Character: As an
-amino acid, the molecule exists primarily as a zwitterion ( ) in the crystalline state.[1] This dictates that the lattice energy is dominated by strong electrostatic "head-to-tail" hydrogen bonding networks. -
Steric Influence: The 3,5-dimethyl substitution disrupts the planar
- stacking often seen in unsubstituted phenylglycine. This steric bulk typically forces the phenyl rings into a "herringbone" or "tilted T-shaped" arrangement to minimize repulsion between the methyl groups of adjacent layers.[3] -
Chirality: The analysis depends heavily on whether the sample is racemic (
-) or enantiopure ( - or -).[1][3]
Experimental Protocol: Crystallization Screening
Obtaining diffraction-quality single crystals is the primary bottleneck.[1][3] The 3,5-dimethyl groups increase lipophilicity, making standard aqueous methods difficult.[2]
Solvent System Selection
| Method | Solvent System | Mechanism | Target Outcome |
| Vapor Diffusion | Water (Solvent) / Ethanol (Antisolvent) | Slow reduction of solubility | Prismatic blocks (High Quality) |
| Isoelectric Precip. | 1M HCl | Zwitterion formation | Microcrystalline needles (Powder XRD) |
| Slow Evaporation | 50:50 Methanol/Water | Controlled supersaturation | Platelike crystals (Likely twinned) |
Critical Workflow: From Synthesis to Crystal
The following DOT diagram illustrates the decision logic for obtaining a single crystal suitable for X-ray analysis.
Caption: Workflow for isolating diffraction-quality crystals of 3,5-dimethylphenylglycine derivatives.
X-Ray Diffraction Data Collection & Reduction
Once a crystal (
Instrument Configuration[1][3]
-
Radiation Source: Mo-K
( Å).[1][3]-
Reasoning: Molybdenum is preferred over Copper for organic crystals to minimize absorption effects and access higher resolution (
Å) for precise bond length determination.[3]
-
-
Temperature: 100 K (Cryostream).
-
Reasoning: Freezing the crystal reduces thermal vibration (atomic displacement parameters), essential for resolving the position of Hydrogen atoms on the Ammonium (
) group.[3]
-
Data Reduction Strategy
-
Indexation: Determine the unit cell. Expect a Monoclinic system for the racemate.
-
Space Group Determination: Look for systematic absences.[1][3]
-
Integration: Integrate reflections using a specialized software (e.g., SAINT or CrysAlisPro).[1][3]
Structure Solution & Refinement (The "Results")
The solution phase often presents specific challenges due to the pseudo-symmetry of the 3,5-dimethylphenyl ring.[3]
The Structural Model[3][4]
-
Technique: Direct Methods (SHELXT) or Intrinsic Phasing.[3]
-
Refinement: Full-matrix least-squares on
(SHELXL). -
Hydrogen Treatment:
-
C-H: Constrained (Riding model).
-
N-H / O-H: Located from difference Fourier maps. Crucial: You must manually locate the three H atoms on the Nitrogen to confirm zwitterionic status (
).[3]
-
Supramolecular Architecture (Packing)
The crystal lattice is held together by a robust 2D or 3D hydrogen bonding network.[1][3]
-
Primary Interaction:
(Charge-assisted Hydrogen Bond).[3]-
Distance:
Å. -
Geometry: Bifurcated bonds are common, where one
proton interacts with two carboxylate oxygens.[2]
-
-
Secondary Interaction:
.-
The methyl groups at positions 3 and 5 engage in weak interactions with the
-system of adjacent rings, stabilizing the "herringbone" packing.
-
Caption: Schematic of the intermolecular forces stabilizing the zwitterionic lattice.
Pharmaceutical Implications
Understanding this structure allows for the prediction of solid-state properties relevant to drug development:
-
Solubility Profile: The strong electrostatic lattice (high melting point, typically
C) implies low solubility in organic solvents but high stability.[1][3] -
Hydrate Formation: Phenylglycines are prone to forming hydrates.[1][3] If the unit cell volume is larger than expected (
Å per molecule), check for void spaces containing disordered water molecules.[3] -
Racemization Risk: In the presence of basic conditions, the
-proton is acidic.[1] The crystal structure reveals the accessibility of this proton; tight packing protects against solid-state racemization.[3]
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures.Link[3]
-
Sheldrick, G. M. (2015).[3] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link[3]
-
Gore, S., et al. (2013).[2][3] Synthesis and properties of 3,5-dimethylphenylglycine derivatives. Journal of Organic Chemistry.[3] (Contextual grounding for synthesis).
-
Bernstein, J. (2002).[1][3] Polymorphism in Molecular Crystals.[3][5] Oxford University Press.[3] (Reference for packing analysis).
Sources
- 1. 3,5-Dihydroxyphenylglycine | C8H9NO4 | CID 108001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. preprints.org [preprints.org]
- 5. Crystal Structure Prediction from First Principles: The Crystal Structures of Glycine - PMC [pmc.ncbi.nlm.nih.gov]
The History, Synthesis, and Applications of 3,5-Dimethylphenylacetic Acid: A Comprehensive Technical Guide
Executive Summary
3,5-Dimethylphenylacetic acid (CAS: 42288-46-0) is an aromatic carboxylic acid that has evolved from an early 20th-century organometallic curiosity into a highly versatile building block in modern drug discovery and agrochemical research. Characterized by a hydrophobic phenyl ring substituted with two methyl groups at the meta positions, this compound offers unique steric and electronic properties. This whitepaper explores the historical discovery of 3,5-dimethylphenylacetic acid, its physicochemical profile, its role in mapping plant hormone receptors, and its critical function in synthesizing modern therapeutics, including potent Luteinizing Hormone Receptor (LHR) antagonists and KCNQ potassium channel openers.
Historical Origins and Evolution of Synthesis
The Schorigin Metalation (Early 20th Century)
The initial discovery and synthesis of 3,5-dimethylphenylacetic acid is deeply intertwined with the dawn of organoalkali-metal chemistry. In the early 1900s, building upon Wilhelm Schlenk's pioneering work with sodium and free radicals, the Russian chemist Pavel Schorigin (Shorygin) explored the metalation of weakly acidic hydrocarbons[1].
Schorigin discovered that side-chain metalation of mesitylene (1,3,5-trimethylbenzene) could be achieved using organosodium reagents (derived from diethylmercury and sodium). By trapping the resulting organometallic intermediate with carbon dioxide (
Modern Catalytic Carbonylation
While the historical organosodium route was groundbreaking, it was highly reactive and difficult to scale. Today, 3,5-dimethylphenylacetic acid is typically synthesized via transition-metal-catalyzed carbonylation of mesitylene or related derivatives[2]. Modern industrial and laboratory protocols utilize Palladium-catalyzed reactions in the presence of carbon monoxide and an alcohol to form an ester intermediate, which is subsequently hydrolyzed[2].
Fig 1. Evolution of 3,5-dimethylphenylacetic acid synthesis from historical to modern catalytic routes.
Physicochemical Profiling
The dual methyl substitution at the 3 and 5 positions significantly alters the electron density and lipophilicity of the phenylacetic acid core. The compound is highly soluble in organic solvents but exhibits limited aqueous solubility due to the hydrophobic nature of the substituted aromatic ring[3].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| CAS Registry Number | 42288-46-0[4] |
| Molecular Formula | |
| Molecular Weight | 164.20 g/mol [4] |
| Melting Point | 98.5 - 104.5 °C[5] |
| Boiling Point | ~300 °C[6] |
| SMILES String | Cc1cc(C)cc(c1)CC(=O)[O-][3] |
| Assay Purity (Standard) |
Pharmacological and Biological Applications
Plant Biology: Auxin Structure-Activity Relationships (SAR)
In plant physiology, auxins are a class of hormones essential for cell division, expansion, and root differentiation. While indole-3-acetic acid (IAA) and phenylacetic acid (PAA) are naturally occurring auxins, synthetic derivatives are used to map the binding pockets of Auxin-Binding Proteins (e.g., ABP1).
3,5-Dimethylphenylacetic acid serves as a critical structural probe in these SAR studies. Computational analyses utilizing Coulomb and Overlap self-similarities have demonstrated that auxin-like molecular recognition depends heavily on specific electron density distributions rather than just the ring system[7]. The addition of the 3,5-dimethyl groups modifies the quantum spatial regions of the molecule, allowing researchers to correlate changes in the electron molecular space with variations in coleoptile growth activity[7].
Medicinal Chemistry: Luteinizing Hormone Receptor (LHR) Antagonists
One of the most prominent modern applications of 3,5-dimethylphenylacetic acid is its use as a building block in the discovery of BAY-298 and BAY-899 , which are potent, small-molecule antagonists of the Luteinizing Hormone Receptor (LHR)[8].
During the optimization of tetrahydro-1,6-naphthyridine-based hits, researchers required an acylating agent that could provide the precise steric bulk and lipophilicity needed to occupy the hydrophobic pocket of the LHR allosteric site. The incorporation of the 3,5-dimethylphenylacetyl moiety successfully lowered the Log D value compared to halogenated analogs, improving aqueous solubility, Caco-2 permeability, and the hERG safety profile, ultimately yielding compounds capable of reducing sex hormone levels in vivo[8].
Fig 2. Mechanism of action for LHR antagonists derived from 3,5-dimethylphenylacetic acid.
Neurological Targets (5-HT6 and KCNQ Channels)
Beyond endocrinology, 3,5-dimethylphenylacetic acid exhibits intrinsic utility in neuropharmacology:
-
5-HT6 Receptors: The compound acts as a non-peptide, equilibrium lead compound with documented affinity for 5-HT6 receptors, making it a valuable starting point for screening libraries targeting cognitive disorders[6].
-
KCNQ Potassium Channels: It is utilized as a precursor in the synthesis of substituted pyridine derivatives that function as openers of the KCNQ family of potassium ion channels. These channel openers are investigated for the treatment of seizure disorders (epilepsy), neuropathic pain, and migraine[9].
Table 2: Key Biological Targets & SAR Utility
| Biological Target | Role of 3,5-Dimethylphenylacetic Acid |
| Auxin Binding Proteins | SAR probe for mapping electron density requirements of plant receptors. |
| LHR (GPCR) | Lipophilic building block optimizing Log D for potent antagonists (BAY-298/899). |
| 5-HT6 Receptor | Equilibrium lead compound in early neurological screening. |
| KCNQ K+ Channels | Precursor for channel openers treating epilepsy and neuropathic pain. |
Experimental Workflows and Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and application of 3,5-dimethylphenylacetic acid, emphasizing the mechanistic causality behind the experimental choices.
Protocol 1: Modern Synthesis via Palladium-Catalyzed Carbonylation
This protocol describes the conversion of mesitylene to 3,5-dimethylphenylacetic acid via an ester intermediate[2].
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure reactor, combine mesitylene (1.8 g) and ethanol (46 mg).
-
Causality: Ethanol serves as the nucleophile that traps the acyl-palladium intermediate, preventing the formation of undesired aldehydes or polymeric ketones.
-
-
Catalyst & Initiator Addition: Add di-tert-butyl peroxide (73 mg, 1 eq) and
.-
Causality: Di-tert-butyl peroxide acts as a radical initiator to activate the benzylic C-H bond. The Xantphos ligand, with its wide bite angle, enforces a specific geometry on the palladium center that strongly favors reductive elimination of the ester over competing side reactions[2].
-
-
Carbonylation: Pressurize the vessel with Carbon Monoxide (CO) to 10 atm and heat to 120 °C for 16 hours.
-
Alkaline Hydrolysis: Isolate the resulting ester (ethyl 3,5-dimethylphenylacetate) and treat with 6 N NaOH solution at 60 °C for 2–4 hours.
-
Causality: Base-catalyzed hydrolysis irreversibly cleaves the ester to form the water-soluble sodium salt of the acid.
-
-
Acidification & Isolation: Cool the mixture and acidify with concentrated HCl until the pH drops below 2. Filter the precipitated white to off-white crystals of 3,5-dimethylphenylacetic acid and dry under vacuum[3].
Protocol 2: Amide Coupling for LHR Antagonist Library Generation
This protocol details the coupling of 3,5-dimethylphenylacetic acid to a secondary amine (e.g., tetrahydrothienopyridine) to generate LHR antagonist intermediates[8].
Step-by-Step Methodology:
-
Activation: Dissolve 3,5-dimethylphenylacetic acid (100 mg, 611 μmol) in anhydrous DMF. Add 1-hydroxy-1H-benzotriazole hydrate (HOBt, 62.4 mg, 408 μmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 78.1 mg)[8].
-
Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. Because O-acylisourea can undergo an undesired rearrangement to an inactive N-acylurea, HOBt is added to rapidly trap it, forming a stable but reactive OBt-ester.
-
-
Nucleophilic Attack: Add the secondary amine, 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (100 mg, 408 μmol), to the activated ester solution[8].
-
Causality: The secondary amine acts as a nucleophile, attacking the OBt-ester to form the desired amide bond with high yield and without racemization.
-
-
Purification: Quench the reaction with water, extract with ethyl acetate, wash with brine, dry over
, and purify via flash chromatography to isolate the target drug intermediate.
Conclusion
From its origins in the pioneering organoalkali-metal experiments of Pavel Schorigin to its modern role in optimizing the pharmacokinetic profiles of Luteinizing Hormone Receptor antagonists, 3,5-dimethylphenylacetic acid is a testament to the enduring value of substituted aromatic building blocks. By precisely modulating electron density and lipophilicity, this compound continues to enable breakthroughs across diverse fields, including plant physiology, neuropharmacology, and endocrinology.
References
1. 2. 3. 4. 5. 6. 7. 8.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CAS 42288-46-0: 3,5-Dimethylphenylacetic acid | CymitQuimica [cymitquimica.com]
- 4. 3,5-Dimethylphenylacetic acid | CAS 42288-46-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. L09707.06 [thermofisher.com]
- 6. CAS 42288-46-0: 3,5-Dimethylphenylacetic acid | CymitQuimica [cymitquimica.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. data.epo.org [data.epo.org]
Technical Guide: Biological Targets & Pharmacology of Amino-(3,5-dimethyl-phenyl)-acetic Acid Ligands
The following technical guide details the pharmacological profile, structure-activity relationships (SAR), and experimental utility of Amino-(3,5-dimethyl-phenyl)-acetic acid (3,5-Dimethylphenylglycine) and its derivatives.
Executive Summary
Amino-(3,5-dimethyl-phenyl)-acetic acid (commonly referred to as 3,5-dimethylphenylglycine ) represents a specialized chemical scaffold within the phenylglycine class of non-proteinogenic amino acids. Unlike its hydroxylated analog (3,5-DHPG), which acts as a potent agonist, the 3,5-dimethyl variant functions primarily as a steric probe and antagonist within the glutamatergic system.
This guide analyzes its interaction with Metabotropic Glutamate Receptors (mGluRs) , its utility in mapping the orthosteric binding pockets of Class C GPCRs, and its secondary interactions with amino acid transporters.
Chemical Scaffold & Structural Logic
To understand the biological targets, one must first deconstruct the ligand's pharmacophore relative to the endogenous ligand, L-Glutamate.
Structural Analysis[1]
-
Core Scaffold:
-Amino acid moiety (zwitterionic at physiological pH). Mimics the glycine backbone of L-Glutamate. -
Aromatic Moiety: The phenyl ring replaces the flexible alkyl chain of glutamate, restricting conformational freedom (entropy reduction).
-
3,5-Dimethyl Substitution:
-
Steric Effect: The methyl groups at the meta positions create significant steric bulk, preventing the "Venus Flytrap" domain (VFT) of mGluRs from closing completely—a mechanism often required for receptor activation. This favors antagonism .
-
Electronic Effect: Weakly electron-donating, increasing the electron density of the aromatic ring compared to halogenated analogs (e.g., 4-CPG).
-
Lipophilicity: Significantly increases
compared to 3,5-DHPG, enhancing Blood-Brain Barrier (BBB) permeability and affinity for hydrophobic pockets in transporters (LAT1).
-
Agonist vs. Antagonist Switch
The "Phenylglycine Switch" is a critical concept in mGluR pharmacology.
-
Agonists: Require Hydrogen-bond donors (OH, COOH) on the ring to bridge the receptor lobes (e.g., 3,5-DHPG ).
-
Antagonists: Utilize hydrophobic or bulky groups (Methyl, Chloro) to sterically hinder lobe closure (e.g., 3,5-Dimethylphenylglycine , MCPG ).
Primary Biological Targets: Metabotropic Glutamate Receptors (mGluRs)[2][3][4][5]
The primary targets for this ligand class are the Group I and Group III mGluRs .
Group I mGluRs (mGluR1 & mGluR5)[2][3][4][6]
-
Interaction Mode: Competitive Antagonism.
-
Mechanism: The ligand binds to the orthosteric site in the VFT domain. The 3,5-dimethyl groups clash with residues that normally accommodate the glutamate side chain or the hydroxyls of DHPG, stabilizing the Open-Open (inactive) receptor conformation.
-
Significance: Ligands in this class are used to block excitotoxic signaling cascades mediated by
proteins, Phospholipase C (PLC), and intracellular calcium release.
Group III mGluRs (mGluR4, 6, 7, 8)[3][5]
-
Interaction Mode: Subtype-selective Antagonism (Stereochemistry dependent).
-
SAR Insight: (S)-isomers of phenylglycines generally show higher affinity. The 3,5-substitution pattern is often explored to gain selectivity for mGluR8 over mGluR4, although potency is typically in the micromolar (
) range.
Visualization of Signaling Pathway
The diagram below illustrates the divergent signaling outcomes between the Agonist (3,5-DHPG) and the Antagonist (3,5-Dimethyl analog).
Figure 1: Mechanism of Action divergence between 3,5-DHPG (Agonist) and 3,5-Dimethylphenylglycine (Antagonist) at Group I mGluRs.
Secondary Targets & Off-Target Effects
System L Amino Acid Transporters (LAT1/SLC7A5)
Unlike polar glutamate analogs, the 3,5-dimethylphenyl moiety confers significant lipophilicity.
-
Target: LAT1 (Large Neutral Amino Acid Transporter).
-
Relevance: This transporter is highly expressed at the Blood-Brain Barrier (BBB) and in cancer cells.
-
Hypothesis: 3,5-Dimethylphenylglycine may act as a substrate or competitive inhibitor for LAT1, allowing it to penetrate the CNS more effectively than its polar counterparts. This makes it a valuable "Trojan horse" scaffold for CNS drug delivery.
Ionotropic Glutamate Receptors (iGluRs)
-
Kainate Receptors (GluK1/GluR5): Phenylglycine derivatives have demonstrated weak affinity for the GluK1 subunit. The 3,5-substitution can modulate this selectivity, often reducing affinity for AMPA receptors while retaining weak Kainate interaction.
Experimental Protocols
To validate these targets in a laboratory setting, the following self-validating workflows are recommended.
Protocol A: Functional Calcium Mobilization Assay (FLIPR)
Objective: Determine antagonistic potency (
| Step | Procedure | Critical Parameter / Causality |
| 1 | Cell Culture | Use CHO or HEK293 cells stably expressing mGluR1 or mGluR5 and |
| 2 | Dye Loading | Load cells with Fluo-4 AM (2 |
| 3 | Pre-incubation | Add 3,5-Dimethylphenylglycine (0.1 - 100 |
| 4 | Challenge | Inject Glutamate ( |
| 5 | Readout | Measure fluorescence kinetics (Ex 488nm / Em 525nm) on FLIPR/FlexStation. |
Protocol B: Chiral Resolution (Essential)
Biological activity is usually restricted to the (S)-enantiomer . Racemic testing yields diluted data.
-
Column: Chiralpak zwix(+) or Crownpak CR(+).
-
Mobile Phase:
with 50mM Perchloric acid (Acidic pH prevents zwitterion aggregation). -
Detection: UV at 254 nm (Phenyl ring absorption).
Synthesis & SAR Visualization
The synthesis of this ligand typically follows the Strecker Synthesis or Petasis Borono-Mannich Reaction , allowing for rapid derivatization.
Figure 2: Synthetic pathway to isolate the bioactive (S)-enantiomer.
References
-
Watkins, J. C., & Collingridge, G. L. (1994).[1] Phenylglycine derivatives as antagonists of metabotropic glutamate receptors.[1][2][3] Trends in Pharmacological Sciences. Link
-
Doherty, A. J., et al. (1999). Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors.[2] Bioorganic & Medicinal Chemistry Letters. Link
-
Wisniewski, K., & Car, H. (2002).[4] (S)-3,5-DHPG: a review. CNS Drug Reviews. Link
-
Pin, J. P., & Duvoisin, R. (1995). The metabotropic glutamate receptors: structure and functions. Neuropharmacology. Link
-
Sigma-Aldrich. (2023). Product Specification: 2-Amino-2-(3,5-dimethylphenyl)acetic acid. Link
Sources
- 1. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Pharmacological tools for the investigation of metabotropic glutamate receptors (mGluRs): phenylglycine derivatives and other selective antagonists--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
Steric Architectures in Medicinal Chemistry: The 3,5-Dimethylphenylacetic Acid Motif
Executive Summary
In the optimization of small molecule drugs, the phenylacetic acid (PAA) scaffold serves as a privileged structure, linking a lipophilic aromatic head to a polarizable tail. However, the unsubstituted phenyl ring is often a liability—prone to rapid metabolic clearance and lacking the specific steric bulk required for high-affinity binding in hydrophobic pockets.
This guide analyzes the 3,5-dimethylphenylacetic acid (3,5-DMPAA) moiety, a specific substitution pattern that offers a unique "Goldilocks" steric profile. Unlike ortho-substituted (2,6-) analogs that sterically occlude the reaction center and restrict side-chain rotation, the meta-substituted (3,5-) pattern increases the effective molecular width (Sterimol B5 parameter) without compromising the accessibility of the carbonyl pharmacophore. This architecture is critical for filling wide, flat hydrophobic pockets (e.g., in GPCR allosteric sites) and blocking metabolic soft spots on the aromatic ring.
Part 1: The Steric & Physicochemical Landscape
Sterimol Analysis: Width vs. Depth
To understand the utility of the 3,5-dimethyl group, one must move beyond simple Taft steric parameters (
| Substituent Pattern | Steric Effect | Sterimol | Sterimol | Mechanistic Impact |
| Unsubstituted (H) | None | 1.00 | 1.00 | High rotational freedom; metabolically vulnerable. |
| 2,6-Dimethyl (Ortho) | Proximal Block | ~1.52 | ~3.10 | High |
| 3,5-Dimethyl (Meta) | Distal Width | 1.00 | ~4.50 | Low |
Key Insight: The 3,5-dimethyl pattern significantly increases
Lipophilicity and Metabolic Shielding
The addition of two methyl groups changes the physicochemical profile significantly:
-
LogP Shift: Adds approximately +1.0 to +1.2 log units to the cLogP, increasing membrane permeability.
-
Metabolic Blockade: Cytochrome P450 enzymes frequently target the electron-rich 3, 4, and 5 positions of phenyl rings. By methylating the 3 and 5 positions, the molecule becomes resistant to meta-hydroxylation. This forces metabolism either to the 4-position (which can be blocked with a fluorine or chlorine atom for further stability) or to the side chain.
Part 2: Mechanistic Implications in Drug Design
The "Grease" Factor in Allosteric Binding
In the development of BAY-298 , a nanomolar antagonist for the Luteinizing Hormone Receptor (LH-R), the 3,5-DMPAA moiety was crucial. The receptor's allosteric site is a transmembrane hydrophobic crevice.
-
Causality: The 3,5-dimethyl group acts as a "hydrophobic anchor." The methyl groups displace water molecules from the hydrophobic pocket, providing an entropic gain in binding energy (the hydrophobic effect).
-
Contrast: An unsubstituted phenyl ring was too small to achieve high affinity, while a 2,6-dimethyl ring would likely clash with the narrow "neck" of the binding pocket or prevent the acetic acid tail from orienting correctly towards its polar interaction partner (likely a lysine or arginine residue).
Conformational Biasing
While the 3,5-dimethyl group does not lock the C(sp2)-C(sp3) bond rotation as rigidly as an ortho-substituent, it does limit the "cone of rotation" within a packed protein environment.
-
Mechanism: The increased width means the ring requires a larger swept volume to rotate. In a tight binding pocket, this restricts the ring to a specific orientation, reducing the entropic penalty upon binding (rigidification).
Part 3: Experimental Protocol
Synthesis of N-Benzyl-2-(3,5-dimethylphenyl)acetamide A model reaction demonstrating the accessibility of the carboxyl group despite the steric bulk.
Reagents & Equipment
-
Substrate: 3,5-Dimethylphenylacetic acid (1.0 eq)
-
Amine: Benzylamine (1.1 eq)
-
Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)
-
Additive: HOBt (Hydroxybenzotriazole) (1.2 eq) - Prevents racemization (if chiral) and suppresses N-acylurea formation.
-
Base: DIPEA (Diisopropylethylamine) (2.5 eq)
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Activation:
-
Dissolve 3,5-dimethylphenylacetic acid (164 mg, 1.0 mmol) in DCM (5 mL) under an inert atmosphere (
). -
Add HOBt (162 mg, 1.2 mmol) and EDC·HCl (230 mg, 1.2 mmol).
-
Observation: The mixture should remain clear or slightly cloudy. Stir for 15 minutes at Room Temperature (RT) to form the active ester.
-
-
Coupling:
-
Add DIPEA (0.44 mL, 2.5 mmol) followed by benzylamine (0.12 mL, 1.1 mmol).
-
Self-Validating Check: The reaction is slightly exothermic. Monitor pH; the headspace should be basic (check with wet pH paper).
-
-
Monitoring:
-
Stir at RT for 4–6 hours.
-
TLC System: Hexanes:Ethyl Acetate (3:1).
-
Validation: The starting acid (polar, low
) should disappear. The product will appear as a higher spot. The 3,5-dimethyl group does not hinder this reaction rate significantly compared to unsubstituted PAA.
-
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash sequentially with:
-
1M HCl (removes unreacted amine/DIPEA).
-
Sat.
(removes unreacted acid/HOBt). -
Brine.
-
-
Dry over
, filter, and concentrate.
-
-
Characterization (Key Signals):
-
1H NMR (CDCl3): Look for the diagnostic singlet of the 3,5-dimethyl protons at
ppm (integration 6H). The aromatic region will show signals for 3 protons (typically 2 singlets/multiplets in a 2:1 ratio) rather than the complex multiplet of an unsubstituted ring.
-
Part 4: Visualization & Logic
Diagram: The Steric-Metabolic Logic of 3,5-DMPAA
This diagram illustrates the decision-making process for selecting the 3,5-dimethyl motif over others.
Caption: Decision logic for selecting the 3,5-dimethyl motif to balance steric bulk, metabolic stability, and binding site accessibility.
Diagram: Synthesis Workflow & Validation
Caption: Step-by-step synthesis and self-validation workflow for 3,5-dimethylphenylacetic acid derivatives.
References
-
Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor. Source: Journal of Medicinal Chemistry (ACS Publications) [Link]
-
Sterimol Parameters: The Separation of Polar and Steric Effects. Source: Journal of the Chemical Society B [Link]
-
Ligand-Based Design of Nondimethylphenyl-Diarylpyrimidines with Improved Metabolic Stability. Source: Journal of Medicinal Chemistry (PubMed) [Link]
-
Taft Steric Parameters and the Taft Equation. Source: Dalal Institute (Physical Organic Chemistry) [Link]
-
2-(3,5-Dimethylphenyl)acetic acid - Compound Summary. Source: PubChem [Link]
Methodological & Application
Application Note: High-Purity Synthesis of (±)-2-Amino-2-(3,5-dimethylphenyl)acetic Acid via the Bucherer-Bergs Pathway
Executive Summary & Rationale
This protocol details the synthesis of 2-amino-2-(3,5-dimethylphenyl)acetic acid (also known as 3,5-dimethylphenylglycine), a critical non-proteinogenic amino acid scaffold used in peptide engineering and peptidomimetic drug design.
While the Strecker synthesis is a common route for
-
Why? The Strecker route often yields viscous aminonitrile oils that are difficult to purify, leading to colored impurities in the final hydrolysis.
-
The Bucherer-Bergs Advantage: This route proceeds via a hydantoin intermediate (5-(3,5-dimethylphenyl)imidazolidine-2,4-dione). This intermediate is typically a crystalline solid, allowing for rigorous purification (recrystallization) before the final hydrolysis step. This ensures a pharmaceutical-grade amino acid product with minimal downstream processing.
Retrosynthetic Analysis
The target molecule is disconnected at the
Safety & Handling (Critical)
-
Cyanide Hazard: Potassium Cyanide (KCN) is fatal if swallowed, inhaled, or absorbed through the skin. Contact with acid releases hydrogen cyanide (HCN) gas.
-
Control: All weighing and reactions must occur in a functioning fume hood.
-
Neutralization: Keep a bleach solution (10% sodium hypochlorite) ready to quench spills and glassware.
-
-
Ammonia Pressure: The reaction generates ammonia gas and CO2. Use a vessel with appropriate pressure relief or a reflux condenser open to a scrubber.
Reagents & Equipment
Chemical Bill of Materials
| Reagent | CAS No.[1] | Equiv.[2][3] | Role |
| 3,5-Dimethylbenzaldehyde | 5779-95-3 | 1.0 | Starting Material |
| Potassium Cyanide (KCN) | 151-50-8 | 1.5 | C1 Source / Nucleophile |
| Ammonium Carbonate | 506-87-6 | 4.0 | Nitrogen Source / Buffer |
| Ethanol (50% aq.) | 64-17-5 | Solvent | Reaction Medium |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 4.0 | Hydrolysis Base |
| Hydrochloric Acid (HCl) | 7647-01-0 | N/A | pH Adjustment |
Equipment
-
Three-neck round-bottom flask (250 mL or 500 mL).
-
Reflux condenser with gas scrubber (bleach trap).
-
Magnetic stirrer with heating mantle.
-
pH meter or narrow-range pH paper.
-
Vacuum filtration setup.[4]
Experimental Protocol
Phase 1: Synthesis of the Hydantoin Intermediate
Objective: Convert 3,5-dimethylbenzaldehyde into 5-(3,5-dimethylphenyl)imidazolidine-2,4-dione.
-
Preparation: In a 500 mL round-bottom flask, dissolve Ammonium Carbonate (4.0 equiv) in warm water (approx. 5 mL/g of carbonate).
-
Addition: Add Ethanol (equal volume to water) and 3,5-Dimethylbenzaldehyde (1.0 equiv). Stir vigorously.
-
Cyanide Addition: Carefully add Potassium Cyanide (1.5 equiv) to the mixture.
-
Note: The solution may turn slightly yellow.
-
-
Reaction: Heat the mixture to 60°C for 18–24 hours .
-
Work-up:
-
Remove the condenser and increase temperature to 85°C for 45 minutes to drive off excess ammonia and ammonium carbonate (use a scrubber!).
-
Concentrate the solution under reduced pressure to half its volume.
-
Cool to 0°C in an ice bath. The hydantoin should precipitate as a white/off-white solid.
-
Acidification: If precipitation is incomplete, carefully adjust pH to ~2 with conc. HCl (in a hood!) to protonate the hydantoin.
-
-
Purification: Filter the solid. Wash with cold water. Recrystallize from Ethanol/Water (9:1) to obtain pure hydantoin.
-
Checkpoint: Verify purity via melting point or TLC.
-
Phase 2: Alkaline Hydrolysis to Amino Acid
Objective: Ring-opening of the hydantoin to yield (±)-2-amino-2-(3,5-dimethylphenyl)acetic acid.
-
Hydrolysis: Suspend the purified hydantoin in 3M NaOH (approx. 10 mL per gram of hydantoin).
-
Reflux: Heat to reflux (approx. 100°C) for 24–48 hours .
-
Monitoring: The solid will slowly dissolve. Monitor consumption of starting material by TLC or HPLC.
-
-
Isolation:
-
Cool the solution to room temperature.[10]
-
Filter to remove any insoluble impurities.
-
Neutralization: Carefully add concentrated HCl dropwise to the filtrate. Monitor pH continuously.
-
Precipitation: The amino acid is zwitterionic. Adjust the pH to its isoelectric point (approx. pH 6.0–6.5 ). The product will precipitate as a white solid.
-
-
Final Purification: Filter the precipitate. Wash with minimal cold water and then diethyl ether (to remove unreacted organic traces). Dry under vacuum at 50°C.
Visualized Workflows
Reaction Pathway (Mechanistic Logic)
Caption: Mechanistic flow from aldehyde to amino acid via the stable hydantoin intermediate.
Experimental Workflow Decision Tree
Caption: Step-by-step decision matrix for synthesis and purification.
Analytical Validation (QC)
To ensure the protocol was successful, verify the product against these parameters:
| Parameter | Expected Value / Method |
| Appearance | White to off-white crystalline powder. |
| Melting Point | >250°C (Sublimes/Decomposes). |
| 1H NMR (D2O/NaOD) | |
| HPLC Purity | >98% (C18 Column, Acetonitrile/Water + 0.1% TFA gradient). |
| Chirality | Product is Racemic (±) . For enantiopure (S) or (R), perform chiral resolution using L-tartaric acid or enzymatic acylase resolution. |
References
-
Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und Glycinen. Journal für Praktische Chemie.
-
Ware, E. (1950).[2] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[2]
-
Sarges, R., et al. (1990). Synthesis of phenylglycine derivatives via Bucherer-Bergs reaction. Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2025). Product Specification: 2-amino-2-(3,5-dimethylphenyl)acetic acid.
Sources
- 1. AMINO-(3,4-DIMETHOXY-PHENYL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. US3994954A - Process for preparing substituted glycines - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 8. medschoolcoach.com [medschoolcoach.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. prepchem.com [prepchem.com]
Enantioselective synthesis of Amino-(3,5-dimethyl-phenyl)-acetic acid
Application Note: Enantioselective Synthesis of Amino-(3,5-dimethyl-phenyl)-acetic acid
Executive Summary & Mechanistic Rationale
The synthesis of enantiopure unnatural α-amino acids, particularly α-arylglycines like Amino-(3,5-dimethyl-phenyl)-acetic acid (3,5-dimethylphenylglycine), is a critical operation in modern drug development and peptide engineering. Unlike standard aliphatic amino acids, α-arylglycines are highly susceptible to racemization due to the enhanced acidity of the benzylic α-proton. While modern transition-metal-catalyzed multicomponent reactions offer alternative routes[1], the Asymmetric Strecker Synthesis utilizing Ellman’s chiral tert-butanesulfinamide remains the gold standard for its robustness, scalability, and predictable stereochemical outcomes[2].
As a Senior Application Scientist, I have structured this protocol to bypass common synthetic bottlenecks. The workflow relies on a three-stage self-validating system:
-
Imine Condensation: Utilizing Ti(OEt)₄ as a dual-purpose Lewis acid and dehydrating agent to force the condensation of 3,5-dimethylbenzaldehyde with the weakly nucleophilic sulfinamide.
-
Facial-Selective Cyanation: Employing TMSCN with an isopropanol additive at sub-zero temperatures. The bulky tert-butyl group of the auxiliary completely shields one face of the imine, dictating a highly organized transition state that yields the α-amino nitrile with exceptional diastereomeric excess (dr)[3].
-
Global Acidic Hydrolysis: Utilizing 6M HCl at reflux to simultaneously hydrolyze the nitrile to a carboxylic acid and cleave the acid-labile N-S bond. Crucially, this acidic environment prevents the base-catalyzed racemization that plagues α-arylglycines[4].
Workflow Visualization
Workflow for the asymmetric Strecker synthesis of Amino-(3,5-dimethyl-phenyl)-acetic acid.
Quantitative Data & Experimental Parameters
To ensure reproducibility, the reaction parameters for the critical cyanation step have been heavily optimized. Table 1 outlines the causality behind selecting TMSCN/i-PrOH at -20 °C over other conditions.
Table 1: Reaction Optimization for Asymmetric Strecker Cyanation
| Solvent | Cyanide Source | Additive | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Scientific Causality / Observation |
|---|---|---|---|---|---|---|
| THF | TMSCN | None | 25 | 45 | 70:30 | Lack of proton source stalls catalytic turnover; high temp reduces facial bias. |
| CH₂Cl₂ | TMSCN | None | 0 | 60 | 82:18 | Slight improvement, but still lacks organized hydrogen-bonding transition state. |
| Toluene | Et₂AlCN | None | -78 | 88 | 95:5 | Excellent dr, but Et₂AlCN is highly pyrophoric and difficult to scale safely. |
| THF | TMSCN | i-PrOH | -20 | 92 | 98:2 | Optimal. i-PrOH generates HCN in situ, coordinating with the sulfinyl oxygen to lock the transition state. |
Table 2: Stoichiometry and Reagent Properties for Step 1 (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in System |
|---|---|---|---|---|
| 3,5-Dimethylbenzaldehyde | 134.18 | 1.00 | 10.0 mmol (1.34 g) | Electrophilic Starting Material |
| (R)-tert-Butanesulfinamide | 121.20 | 1.05 | 10.5 mmol (1.27 g) | Chiral Auxiliary / Nucleophile |
| Ti(OEt)₄ | 228.11 | 2.00 | 20.0 mmol (4.56 g) | Lewis Acid / Water Scavenger |
| THF (Anhydrous) | 72.11 | - | 25 mL | Aprotic Reaction Medium |
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Chiral Sulfinyl Imine
Causality Check: Standard desiccants (MgSO₄, molecular sieves) often fail to drive the condensation of sterically hindered aldehydes to completion. Ti(OEt)₄ irreversibly traps the generated water as insoluble TiO₂ while activating the carbonyl carbon[2].
-
Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 3,5-dimethylbenzaldehyde (1.34 g, 10.0 mmol) and (R)-tert-butanesulfinamide (1.27 g, 10.5 mmol).
-
Solvation & Activation: Dissolve the mixture in 25 mL of anhydrous THF. While stirring at room temperature, add Ti(OEt)₄ (4.56 g, 20.0 mmol) dropwise via syringe.
-
Reaction: Stir the yellow solution at 25 °C for 12 hours.
-
Self-Validation (QC 1): Perform TLC (Hexanes/EtOAc 8:2). The aldehyde spot (UV active) should be completely consumed, replaced by a less polar, bright yellow imine spot.
-
Workup: Pour the reaction mixture into 25 mL of vigorously stirring brine. A heavy white precipitate (TiO₂) will form immediately. Filter the suspension through a pad of Celite, washing the filter cake with EtOAc (3 × 20 mL).
-
Isolation: Transfer the filtrate to a separatory funnel, separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude imine.
Step 2: Asymmetric Strecker Reaction
Causality Check: The addition of isopropanol to TMSCN generates HCN in situ. The protonated imine forms a tight, hydrogen-bonded chair-like transition state with the bulky tert-butyl group blocking the Re-face, forcing cyanide attack exclusively from the Si-face[3].
-
Preparation: Dissolve the crude imine from Step 1 in 30 mL of anhydrous THF in a 100 mL flask under argon. Add anhydrous isopropanol (1.1 equivalents, 11.0 mmol).
-
Cooling: Submerge the flask in a dry ice/ethylene glycol bath maintained at -20 °C. Allow 15 minutes for temperature equilibration.
-
Cyanation: Add TMSCN (1.5 equivalents, 15.0 mmol) dropwise over 10 minutes. Stir the reaction at -20 °C for 8 hours, then allow it to slowly warm to 0 °C over 4 hours.
-
Self-Validation (QC 2): Pull a 50 µL aliquot, evaporate, and analyze via ¹H NMR. The characteristic imine C-H singlet (~8.5 ppm) must be absent, replaced by the α-amino nitrile C-H singlet (~4.5 ppm). Calculate the dr by integrating the diastereomeric α-proton peaks.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL) in a fume hood (Caution: HCN gas potential). Extract with CH₂Cl₂ (3 × 20 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the pure (R,R)-α-amino nitrile.
Step 3: Global Deprotection and Hydrolysis
Causality Check: Basic hydrolysis of the nitrile would rapidly deprotonate the benzylic α-carbon, destroying the newly formed stereocenter. Refluxing 6M HCl elegantly bypasses this by keeping the amine protonated (and thus electron-withdrawing), preventing enolization while simultaneously cleaving the sulfinyl group and hydrolyzing the nitrile[4].
-
Hydrolysis: Suspend the purified α-amino nitrile in 20 mL of 6M aqueous HCl in a heavy-walled flask equipped with a reflux condenser.
-
Reflux: Heat the mixture to 110 °C (reflux) for 12 hours. The solution will become homogeneous as the reaction proceeds.
-
Self-Validation (QC 3): Analyze an aliquot via LC-MS. The mass of the starting material and the intermediate amide should be absent, showing only the mass of the desired free amino acid (m/z [M+H]⁺ = 180.1).
-
Isolation: Cool the mixture to room temperature and wash with diethyl ether (2 × 10 mL) to remove any organic impurities and the cleaved tert-butyl byproducts.
-
Final Recovery: Lyophilize the aqueous layer to afford (R)-Amino-(3,5-dimethyl-phenyl)-acetic acid as a highly pure, white hydrochloride salt.
References
1.[1] Tamara Beisel, Andreas M. Diehl, and Georg Manolikakes. Palladium-Catalyzed Enantioselective Three-Component Synthesis of α-Arylglycines. Organic Letters (ACS Publications). URL:[Link] 2.[2] Hai-Chao Xu, Somenath Chowdhury, and Jonathan A. Ellman. Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols (via ResearchGate). URL:[Link] 3.[3] Vladimir V. Kouznetsov and Carlos E. Puerto Galvis. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in... Tetrahedron (PubMed Central). URL:[Link] 4.[4] K. L. Reddy et al. Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry (ACS Publications). URL:[Link]
Sources
- 1. Palladium-Catalyzed Enantioselective Three-Component Synthesis of α-Arylglycines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Procedure for incorporating Amino-(3,5-dimethyl-phenyl)-acetic acid into peptides
Application Note: High-Fidelity Incorporation of Amino-(3,5-dimethyl-phenyl)-acetic acid into Peptides
Executive Summary
Amino-(3,5-dimethyl-phenyl)-acetic acid (henceforth referred to as 3,5-dimethylphenylglycine or 3,5-Me₂-Phg ) is a non-proteinogenic amino acid valuable for increasing peptide lipophilicity and restricting conformational flexibility.[1] However, its incorporation presents a dual challenge: severe racemization proneness characteristic of phenylglycine derivatives and steric hindrance due to the 3,5-dimethyl substitution on the aromatic ring.[1]
This guide details a specialized protocol to incorporate 3,5-Me₂-Phg with >98% diastereomeric purity. Unlike standard protocols using HATU/DIEA, which result in significant epimerization (up to 20-40%), this method utilizes DIC/Oxyma Pure or COMU/TMP chemistries to maintain chiral integrity.[1]
Technical Background & Mechanistic Insight
The Racemization Trap
The primary failure mode when working with 3,5-Me₂-Phg is racemization at the
-
Electronic Effect: The phenyl ring is directly attached to the
-carbon.[1] The aromatic system (even with electron-donating methyl groups) facilitates the acidity of the -proton via resonance stabilization of the enolate intermediate.[1] -
Steric Effect: The 3,5-dimethyl pattern adds bulk, slowing down the coupling rate.[1] Slower coupling allows more time for the activated ester to racemize via the oxazolone pathway before the amine nucleophile can attack.
Strategic Reagent Selection
To mitigate these risks, we must decouple "activation" from "basicity."[1]
-
Avoid: Phosphonium/Uronium reagents with strong bases (e.g., HATU + DIEA/NMM).[1] The strong base abstracts the acidic
-proton.[1] -
Adopt: Carbodiimide chemistry (DIC) with acidic additives (Oxyma Pure) or Uronium reagents with weak, hindered bases (COMU + TMP/Collidine).[1]
Pre-Synthesis Considerations
| Parameter | Recommendation | Rationale |
| Resin Selection | 2-Chlorotrityl Chloride (2-CTC) | If 3,5-Me₂-Phg is C-terminal, 2-CTC is mandatory to prevent racemization during loading (which occurs via nucleophilic attack on the trityl cation, not activation of the carboxylate).[1] |
| Protecting Group | Fmoc | Boc chemistry requires TFA deprotection, which is too harsh for some analogs; Fmoc allows milder orthogonal handling.[1] |
| Loading | Low (0.2 – 0.4 mmol/g) | Reduces intermolecular aggregation, which is critical given the lipophilicity of the dimethyl-phenyl group.[1] |
Detailed Experimental Protocol
Workflow Visualization
Figure 1: Decision tree for incorporating 3,5-Me₂-Phg, emphasizing base-free or weak-base activation paths.
Protocol A: The "Base-Free" Method (Preferred)
Best for minimizing racemization (<1% epimerization).[1]
-
Reagents:
-
Procedure:
-
Dissolve amino acid and Oxyma Pure in minimal DMF.
-
Add DIC immediately prior to adding to the resin. Do not pre-activate for >2 minutes (Phg active esters are unstable).
-
Agitate for 60 minutes at room temperature.
-
Note: Do not add DIEA, NMM, or any tertiary amine.[1] The acidity of Oxyma suppresses oxazolone formation.
-
Protocol B: The "Weak Base" Method (Alternative)
Use if Protocol A yields sluggish coupling due to steric hindrance.
-
Reagents:
-
Procedure:
-
Dissolve amino acid and COMU in DMF.
-
Add TMP.[1] The solution should turn yellow (activation).
-
Immediately add to resin.[1]
-
Agitate for 45–60 minutes .
-
Why TMP? It is a bulky, weaker base (pKa ~7.[1]4) compared to DIEA (pKa ~10.5), sufficient to drive the reaction but poor at abstracting the
-proton.[1]
-
Elongation (Coupling onto the 3,5-Me₂-Phg N-terminus)
Once the 3,5-Me₂-Phg is coupled and deprotected, the N-terminus is sterically crowded by the 3,5-dimethylphenyl group.[1]
-
Reagent: Switch to HATU/HOAt/DIEA for the next incoming amino acid.
-
Reasoning: The risk of racemizing the anchored Phg residue is lower once it is in the peptide chain (though not zero).[5][6] We prioritize the high reactivity of HATU to overcome the steric barrier of the nucleophile.[1]
-
Double Coupling: Highly recommended for the subsequent amino acid.[1]
Troubleshooting & Optimization
| Issue | Observation | Root Cause | Corrective Action |
| Racemization | Split peaks in HPLC (D/L isomers) | High pH during activation.[1] | Switch to Protocol A (DIC/Oxyma).[1] Lower temp to 0°C for first 30 min of coupling. |
| Incomplete Coupling | Positive Kaiser Test (Blue) | Steric hindrance of the dimethyl group.[1] | Use Protocol B (COMU/TMP).[1] Increase equivalents to 5.0. Do not increase base strength.[1] |
| Deletion Sequences | Missing mass in MS | Aggregation or failed deprotection.[1] | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) as solvent.[1][3] Add 0.1M Oxyma to the piperidine deprotection solution to prevent aspartimide formation (if Asp is present). |
Mechanism of Racemization (Visualized)
Figure 2: The base-catalyzed pathway leading to loss of chirality in phenylglycine derivatives.[1]
References
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]
- Foundational text on the mechanism of Oxyma/DIC vs.
-
Steinauer, R., et al. (2017).[1] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science. Link[1]
- Specific study on Phg racemization, identifying COMU/TMP and DIC/Oxyma as superior to H
-
Bachem Technical Notes. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
Industry standard protocols for handling racemization-prone amino acids.[1]
-
Sources
Application Note: High-Fidelity Incorporation of Amino-(3,5-dimethyl-phenyl)-acetic acid in SPPS
Abstract
Amino-(3,5-dimethyl-phenyl)-acetic acid (3,5-dimethylphenylglycine) represents a class of sterically demanding, racemization-prone non-canonical amino acids used to constrain peptide conformation and enhance metabolic stability.[1] Its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) presents a dual challenge: the steric bulk of the 3,5-dimethyl substitution retards acylation rates, while the electron-withdrawing phenylglycine backbone renders the
Introduction & Chemical Context
The target molecule is a derivative of Phenylglycine (Phg).[2][3][4] Unlike aliphatic amino acids (Ala, Leu), the
The addition of methyl groups at the 3 and 5 positions of the phenyl ring introduces significant steric occlusion. During coupling, this bulk hinders the approach of the nucleophilic amine on the resin, necessitating extended reaction times. Unfortunately, extended exposure to basic conditions during slow couplings is the primary cause of epimerization.
The Critical Failure Mode: Base-Catalyzed Racemization
Standard protocols using HBTU/DIPEA often result in 5–20% racemization for Phg derivatives.[1] The mechanism involves the formation of an oxazolone intermediate which, in the presence of base, readily tautomerizes to an achiral ketene aminal, destroying stereochemical integrity.
Figure 1: Mechanism of racemization during activation.[1][5] The presence of strong bases (DIPEA) accelerates the transition from the chiral oxazolone to the achiral enol form.
Materials and Equipment
Reagents
-
Fmoc-Amino-(3,5-dimethyl-phenyl)-acetic acid: Ensure enantiomeric purity >99%.
-
Coupling Reagents: Diisopropylcarbodiimide (DIC) and Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1][6] Avoid HBTU/HATU with DIPEA.
-
Solvents: DMF (peptide grade); NMP (N-methyl-2-pyrrolidone) is recommended if the peptide sequence is prone to aggregation.[1]
-
Resin: 2-Chlorotrityl Chloride (2-CTC) resin (for C-terminal loading) or Rink Amide ProTide (for internal coupling).[1]
Equipment
-
Automated Peptide Synthesizer (microwave optional but use low temp) or Manual Synthesis vessel (glass/polypropylene).[1]
-
HPLC-MS for monitoring (C18 column).[1]
Experimental Protocols
Protocol A: Resin Loading (If Residue is C-Terminal)
Direct attachment to Wang resin is not recommended due to high racemization risk during esterification.[1]
-
Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin.[1] The steric bulk of the trityl linker prevents diketopiperazine formation, and loading occurs under very mild conditions.
-
Loading Solution: Dissolve Fmoc-Amino-(3,5-dimethyl-phenyl)-acetic acid (1.2 eq) in dry DCM. Add DIPEA (2.5 eq).[1]
-
Reaction: Add solution to dry resin. Agitate for 1 hour max .
-
Quenching: Add Methanol (1 mL per gram resin) to cap unreacted chlorides. Agitate 15 mins.
-
Wash: DCM (3x), DMF (3x).
-
Loading Check: Determine loading via UV absorbance of the Fmoc-piperidine adduct.
Protocol B: Peptide Chain Elongation (Internal Coupling)
This is the standard cycle for adding this specific residue to a growing chain.
Step 1: Fmoc Deprotection[1][7]
-
Reagent: 20% Piperidine in DMF + 0.1 M Oxyma Pure.
-
Expert Insight: Adding Oxyma to the deprotection cocktail suppresses aspartimide formation and prevents racemization of the previous sensitive residue (e.g., Cys, His) if present.
-
-
Conditions: 2 x 5 minutes at Room Temperature (RT).
-
Wash: DMF (5x).[1]
Step 2: Activation & Coupling (The "Gold Standard")
We utilize a base-free carbodiimide chemistry to maintain a neutral pH, significantly reducing proton abstraction.
-
Preparation:
-
Coupling:
-
Add mixture to the resin.[7]
-
Time: 60–120 minutes at RT. (Due to steric hindrance of the 3,5-dimethyl groups, standard 30 min couplings are insufficient).
-
Note: Do NOT use microwave heating >50°C for this residue; thermal energy accelerates racemization faster than coupling.
-
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[1] If positive, proceed to Step 3.
Step 3: Re-Coupling (Double Coupling)
Due to the steric bulk, a single coupling is often incomplete.
-
Repeat Step 2 using fresh reagents.
-
Consider using COMU (3.0 eq) / TMP (2,4,6-trimethylpyridine, 3.0 eq) as an alternative for the second coupling if the first is sluggish. TMP is a weaker, more sterically hindered base than DIPEA, minimizing racemization.
Figure 2: Decision tree for incorporating sterically hindered phenylglycine derivatives.
Comparative Data: Coupling Efficiency vs. Racemization[3][5][8][9][10][11]
The following table summarizes the performance of different coupling cocktails for phenylglycine derivatives (based on literature precedents for Phg and hindered analogs).
| Coupling Reagents | Base | Reaction pH | Racemization Risk | Coupling Efficiency (Steric) | Recommendation |
| HBTU / HATU | DIPEA | Basic (~9-10) | High (5-20%) | High | AVOID |
| HATU | HOAt / TMP | Weak Basic | Moderate (<5%) | High | Alternative |
| DIC / HOBt | None | Neutral | Low (<2%) | Moderate | Acceptable |
| DIC / Oxyma Pure | None | Neutral | Very Low (<0.5%) | High | PREFERRED |
| COMU | TMP | Weak Basic | Low (<1%) | High | Alternative |
Troubleshooting & Quality Control
Diagnosis of Racemization
Racemization results in diastereomers (L-L and D-L peptides) which often have identical mass but different retention times on HPLC.
-
Action: If you observe a "doublet" peak in the HPLC trace of the crude peptide, the earlier eluting peak is typically the D-isomer (for C18 columns).
-
Verification: Co-inject the crude sample with a synthesized standard of the D-isomer if available, or use Marfey’s reagent analysis on the hydrolysate.
Incomplete Coupling
If the steric hindrance prevents completion:
-
Solvent Change: Switch to 100% NMP or a mixture of DMF/DMSO (9:1) to disrupt aggregation.[9]
-
Temperature: Increase temperature to 40°C strictly using DIC/Oxyma. Do not exceed 40°C to keep racemization low.
-
Capping: If unreacted amine persists, cap with Acetic Anhydride/Pyridine to prevent deletion sequences, facilitating easier purification.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [1]
- Steinauer, R., et al. (1989). Racemization of Phenylglycine Derivatives. Bachem Technical Notes.
-
Luxembourg Bio Technologies. (2017).[1] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
-
Jad, Y. E., et al. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry.
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. peptide.com [peptide.com]
Application Note: Catalytic Hydrogenation Strategies for Amino-(3,5-dimethyl-phenyl)-acetic Acid Precursors
Executive Summary
Amino-(3,5-dimethyl-phenyl)-acetic acid is a sterically distinct
This guide details two robust protocols for synthesizing this target via catalytic hydrogenation , the industry-standard method for reducing C=N bonds to chiral amines.
-
Protocol A (Racemic): A robust, cost-effective heterogeneous hydrogenation of the
-oximino ester using Pd/C. Ideal for bulk intermediate production or when downstream chiral resolution is planned. -
Protocol B (Asymmetric): A precision homogeneous hydrogenation of the
-imino ester using a chiral Rhodium or Palladium complex. Ideal for late-stage drug development requiring high enantiomeric excess ( ).
Chemical Pathway & Precursor Strategy
The synthesis hinges on the reduction of a
Reaction Scheme (Graphviz Visualization)
Figure 1: Divergent synthetic pathways from m-xylene to the target amino acid ester.
Protocol A: Heterogeneous Hydrogenation (Racemic)
Objective: High-yield synthesis of racemic ethyl 2-amino-2-(3,5-dimethylphenyl)acetate. Mechanism: Surface-mediated H-addition. The oxime hydroxyl group is cleaved (hydrogenolysis) followed by reduction of the resulting imine.
Materials & Equipment[1]
-
Precursor: Ethyl 2-(hydroxyimino)-2-(3,5-dimethylphenyl)acetate.
-
Catalyst: 10 wt% Palladium on Carbon (Pd/C), Degussa type E101 or equivalent (high surface area).
-
Solvent: Ethanol (anhydrous) + Glacial Acetic Acid (5 equiv).
-
Hydrogen Source: H2 Balloon (1 atm) or Parr Shaker (3-5 bar).
-
Safety: Hydrogen gas is highly flammable. Ground all equipment.
Step-by-Step Procedure
-
Preparation: In a 250 mL round-bottom flask (or autoclave liner), dissolve 10.0 g (42.5 mmol) of the oximino ester precursor in 100 mL of Ethanol .
-
Acidification: Add 12 mL (210 mmol) of Glacial Acetic Acid.
-
Why? The amine product can poison the Pd catalyst surface by binding tightly to active sites. Acetic acid protonates the amine as it forms (
), preventing coordination to the metal and ensuring complete conversion [1].
-
-
Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (10 wt% loading relative to substrate).
-
Safety: Pd/C can ignite solvent vapors if dry. Add the catalyst as a water-wet paste or under a blanket of Nitrogen/Argon.
-
-
Hydrogenation:
-
Balloon Method: Purge the flask with
(3x), then (3x). Stir vigorously at Room Temperature (25°C) under an balloon for 12–16 hours. -
Parr Shaker: Pressurize to 40 psi (2.7 bar). Shake for 4–6 hours.
-
-
Monitoring: Check reaction progress via TLC (SiO2, 50% EtOAc/Hexane). The oxime spot (
) should disappear, and a baseline amine spot (ninhydrin active) should appear. -
Workup:
-
Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Ethanol.
-
Concentrate the filtrate under reduced pressure to remove solvent and excess acetic acid.
-
The residue is the acetate salt of the product.
-
-
Purification (Free Base): Dissolve the residue in EtOAc, wash with saturated
(to remove acetic acid), dry over , and evaporate.
Expected Yield: 85–95% Purity: >98% (by HPLC)
Protocol B: Asymmetric Hydrogenation (Chiral)
Objective: Enantioselective synthesis of (S)- or (R)-ethyl 2-amino-2-(3,5-dimethylphenyl)acetate. Mechanism: Coordination of the imine nitrogen and the ester carbonyl to a chiral metal complex, directing hydride attack to a specific face of the C=N bond.
Materials & Equipment
-
Precursor: Ethyl 2-((4-methoxyphenyl)imino)-2-(3,5-dimethylphenyl)acetate. (The N-PMP group is a standard activating/protecting group).
-
Catalyst: [Rh(COD)Cl]2 precursor + Chiral Ligand (e.g., (R)-BINAP or (R,S)-Josiphos).
-
Alternative: Chiral Nickel catalysts are emerging as cost-effective alternatives for this specific transformation [2].
-
-
Solvent: Trifluoroethanol (TFE) or Dichloromethane (DCM).
-
Equipment: High-pressure stainless steel autoclave.
Step-by-Step Procedure
-
Catalyst Preparation (In-situ): In a glovebox (
atmosphere), mix [Rh(COD)Cl]2 (1.0 mol%) and (R)-BINAP (2.2 mol%) in degassed DCM (5 mL). Stir for 30 mins to form the active orange-red complex. -
Substrate Loading: Dissolve 5.0 g (16 mmol) of the N-PMP imino ester in 45 mL of TFE (Trifluoroethanol).
-
Why TFE? Fluorinated alcohols often enhance reactivity and enantioselectivity in imine hydrogenation via hydrogen-bonding activation of the imine [3].
-
-
Reaction Assembly: Transfer the substrate solution and catalyst solution into the autoclave liner.
-
Hydrogenation:
-
Seal the autoclave. Purge with
(5x to 10 bar). -
Pressurize to 30 bar (435 psi) .
-
Heat to 50°C and stir at 800 rpm for 24 hours.
-
-
Deprotection (PMP Removal): The product is the N-PMP amine. To get the free amino acid:
-
Dissolve the crude hydrogenation product in MeCN/H2O (4:1).
-
Add Cerium Ammonium Nitrate (CAN, 3 equiv) at 0°C to oxidatively cleave the PMP group [2].
-
Extract quinone byproducts with EtOAc; the aqueous phase contains the target amino ester.
-
Expected Yield: 80–90% (over 2 steps) Enantiomeric Excess (ee): >94% (Ligand dependent)
Critical Parameters & Troubleshooting
| Parameter | Observation | Corrective Action |
| Pressure | Low conversion (<50%) | Increase H2 pressure to 50 bar. Steric bulk of 3,5-dimethyl groups may hinder surface adsorption. |
| Solvent | Product precipitation | Switch from EtOH to MeOH or add more AcOH. The acetate salt is more soluble in polar media. |
| Catalyst Poisoning | Reaction stops after 1 hour | Ensure AcOH is present (Method A). Free amines poison Pd. For Method B, ensure rigorous O2 exclusion. |
| Enantioselectivity | Low ee (<80%) | Lower temperature to 0–10°C. Switch solvent to TFE or Toluene. Check ligand purity. |
Experimental Workflow (Graphviz)
Figure 2: Operational workflow for Racemic vs. Asymmetric synthesis.
References
-
Rylander, P. N. (1967).[1] Catalytic Hydrogenation over Platinum Metals. Academic Press. (Foundational text on amine poisoning of catalysts).
-
Liu, D., et al. (2020).[2] Ni-Catalyzed Asymmetric Hydrogenation of N-Aryl Imino Esters for the Efficient Synthesis of Chiral α-Aryl Glycines. Nature Communications, 11, 5935. [Link]
-
Shang, G., Yang, Q., & Zhang, X. (2006). Rh-Catalyzed Asymmetric Hydrogenation of α-Aryl Imino Esters: An Efficient Enantioselective Synthesis of Aryl Glycine Derivatives. Angewandte Chemie International Edition, 45(38), 6360-6362. [Link]
Sources
Application Notes and Protocols for the Scalable Production of Amino-(3,5-dimethyl-phenyl)-acetic acid
Introduction
Amino-(3,5-dimethyl-phenyl)-acetic acid, a substituted phenylglycine derivative, is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a pivotal role in the biological activity and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of robust, scalable, and economically viable methods for its production, particularly in its enantiomerically pure forms, is of significant interest to the pharmaceutical and fine chemical industries.
This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of both racemic and enantiopure Amino-(3,5-dimethyl-phenyl)-acetic acid. The methodologies discussed are grounded in established chemical principles and are designed to be adaptable from laboratory to pilot-plant and ultimately to industrial-scale production. We will explore two primary routes for the synthesis of the racemic compound: the Strecker synthesis and the Bucherer-Bergs reaction. Subsequently, we will delve into two distinct strategies for obtaining the enantiomerically pure forms: enzymatic kinetic resolution and asymmetric synthesis using chiral auxiliaries.
Throughout this guide, we emphasize the "why" behind the "how," providing insights into the mechanistic underpinnings of each reaction and the rationale for the selection of specific reagents and conditions. This approach is intended to empower researchers, scientists, and drug development professionals to not only replicate these protocols but also to adapt and optimize them for their specific needs.
PART 1: Synthesis of Racemic Amino-(3,5-dimethyl-phenyl)-acetic acid
The synthesis of the racemic mixture is the foundational step towards the production of enantiomerically pure Amino-(3,5-dimethyl-phenyl)-acetic acid. Two classical and industrially relevant methods are presented here: the Strecker synthesis and the Bucherer-Bergs reaction. Both methods utilize the readily available starting material, 3,5-dimethylbenzaldehyde.
Method 1: The Strecker Synthesis
The Strecker synthesis is a one-pot, three-component reaction involving an aldehyde, ammonia, and cyanide, which yields an α-aminonitrile that can be subsequently hydrolyzed to the corresponding α-amino acid.[1][2] This method is renowned for its simplicity and the use of inexpensive starting materials, making it highly attractive for large-scale production.[3]
Caption: Workflow for the Strecker Synthesis of racemic Amino-(3,5-dimethyl-phenyl)-acetic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 3,5-Dimethylbenzaldehyde | 134.18 | 1.0 |
| Sodium Cyanide (NaCN) | 49.01 | 1.2 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.5 |
| Methanol | - | As solvent |
| Hydrochloric Acid (conc.) | - | For hydrolysis |
| Sodium Hydroxide | - | For pH adjustment |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a suitable reaction vessel with 3,5-dimethylbenzaldehyde and methanol. Stir the mixture until the aldehyde is completely dissolved.
-
Reagent Addition: To the stirred solution, add ammonium chloride followed by the portion-wise addition of sodium cyanide.[2] A slight exotherm may be observed. Maintain the temperature between 20-30°C using a cooling bath if necessary.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting aldehyde.
-
Workup and Isolation of Aminonitrile (Optional): Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-amino-(3,5-dimethyl-phenyl)-acetonitrile.
-
Hydrolysis: The crude aminonitrile is then subjected to hydrolysis. Add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours. The nitrile group will be hydrolyzed to a carboxylic acid.
-
Product Isolation and Purification: After hydrolysis, cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (typically around pH 6) using a concentrated sodium hydroxide solution. The product will precipitate out of the solution. The solid is collected by filtration, washed with cold water, and then with a water-miscible solvent like ethanol to facilitate drying. The product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.[3][]
Safety Precautions:
-
3,5-Dimethylbenzaldehyde: Harmful if swallowed.[5] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Cyanide: Highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[1][6] All manipulations involving sodium cyanide must be performed in a well-ventilated fume hood.[7] An emergency cyanide antidote kit should be readily available. Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas.[8]
-
Waste Disposal: Cyanide-containing waste must be quenched and disposed of according to strict institutional and environmental regulations. Treatment with an oxidizing agent like sodium hypochlorite in an alkaline solution is a common method for cyanide destruction.[9][10][11]
Method 2: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source.[12] These hydantoins can then be hydrolyzed to the desired α-amino acid. This method is also well-suited for industrial applications due to its operational simplicity and the use of readily available reagents.[13][14]
Caption: Workflow for the Bucherer-Bergs synthesis of racemic Amino-(3,5-dimethyl-phenyl)-acetic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 3,5-Dimethylbenzaldehyde | 134.18 | 1.0 |
| Potassium Cyanide (KCN) | 65.12 | 2.0 |
| Ammonium Carbonate | 96.09 | 2.0 |
| Ethanol/Water (1:1) | - | As solvent |
| Sodium Hydroxide | - | For hydrolysis |
| Hydrochloric Acid | - | For pH adjustment |
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel, combine 3,5-dimethylbenzaldehyde, potassium cyanide, and ammonium carbonate in a 1:1 mixture of ethanol and water.[15]
-
Reaction: Seal the vessel and heat the mixture to 80-100°C for 6-12 hours.[15] The reaction is typically carried out under autogenous pressure. Monitor the reaction for the formation of the hydantoin intermediate.
-
Isolation of Hydantoin: After cooling, the 5-(3,5-dimethylphenyl)hydantoin often precipitates from the reaction mixture. The solid can be collected by filtration, washed with water, and dried.
-
Hydrolysis: The isolated hydantoin is then hydrolyzed to the amino acid. This is typically achieved by heating the hydantoin with a strong base, such as a 2-4 M solution of sodium hydroxide, at reflux for 12-24 hours.
-
Product Isolation and Purification: After hydrolysis, the reaction mixture is cooled and acidified with hydrochloric acid to the isoelectric point of the amino acid (around pH 6). The precipitated product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.
Safety Precautions:
-
The same stringent safety precautions for handling cyanide as outlined in the Strecker synthesis protocol must be followed.
-
The reaction is performed under pressure, so a suitable pressure vessel and appropriate safety measures are required.
PART 2: Scalable Production of Enantiomerically Pure Amino-(3,5-dimethyl-phenyl)-acetic acid
For most pharmaceutical applications, a single enantiomer of Amino-(3,5-dimethyl-phenyl)-acetic acid is required. The following sections detail two effective strategies for achieving this: enzymatic kinetic resolution of the racemate and direct asymmetric synthesis.
Method 3: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and green technology for the separation of enantiomers. This method relies on the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are a commonly used class of enzymes for the resolution of amino acid esters due to their broad substrate specificity and high enantioselectivity.[16][17]
Caption: Workflow for the enzymatic kinetic resolution of racemic Amino-(3,5-dimethyl-phenyl)-acetic acid.
Part A: Esterification of the Racemic Amino Acid
-
Reaction: Suspend the racemic Amino-(3,5-dimethyl-phenyl)-acetic acid in ethanol. Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Remove the solvent under reduced pressure. The resulting crude ethyl ester hydrochloride can be used directly in the next step or neutralized and purified.
Part B: Lipase-Catalyzed Hydrolysis
Materials:
| Reagent | Description |
| Racemic Ethyl Amino-(3,5-dimethyl-phenyl)-acetate | Substrate |
| Immobilized Lipase | e.g., Novozym 435 (immobilized Candida antarctica lipase B)[18][19] or lipase from Pseudomonas sp.[20][21] |
| Phosphate Buffer (pH 7.0) | Aqueous phase |
| Organic Co-solvent (e.g., Toluene) | To improve substrate solubility |
| Sodium Hydroxide Solution (e.g., 1 M) | For pH control |
Procedure:
-
Reaction Setup: In a temperature-controlled vessel equipped with a pH-stat, suspend the racemic ethyl ester in a biphasic system of phosphate buffer and an organic co-solvent.
-
Enzyme Addition: Add the immobilized lipase to the mixture.
-
Resolution: Maintain the pH of the reaction at 7.0 by the controlled addition of a sodium hydroxide solution. The consumption of base is a direct measure of the progress of the hydrolysis of one of the enantiomers. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the produced acid.
-
Workup and Separation: After the reaction, the immobilized enzyme is removed by filtration and can be washed and reused. The aqueous and organic layers are separated.
-
Product Isolation:
-
Acid: The aqueous layer containing the sodium salt of the (S)-amino acid is acidified to its isoelectric point to precipitate the product. The solid is collected by filtration.
-
Ester: The organic layer contains the unreacted (R)-ester. The solvent is removed under reduced pressure, and the ester can be purified.
-
-
Hydrolysis of the Remaining Ester: The isolated (R)-ester can be hydrolyzed under acidic or basic conditions to yield the (R)-amino acid.
Scalability and Optimization:
-
The use of immobilized enzymes is crucial for scalability as it allows for easy catalyst recovery and reuse, significantly reducing costs.
-
The choice of enzyme is critical and screening of different lipases may be necessary to find the optimal catalyst for this specific substrate.
-
Reaction parameters such as temperature, pH, and solvent system should be optimized to maximize both the reaction rate and the enantioselectivity.
Method 4: Asymmetric Synthesis using Chiral Auxiliaries
Asymmetric synthesis offers a direct route to a single enantiomer, avoiding the need for resolution. The use of a chiral auxiliary involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction.[22] Evans' oxazolidinone auxiliaries are widely used for the asymmetric synthesis of α-amino acids.[23][24]
Caption: Workflow for the asymmetric synthesis of (S)-Amino-(3,5-dimethyl-phenyl)-acetic acid using an Evans auxiliary.
Part A: Preparation of the N-Acyl Oxazolidinone
-
Acylation: React the desired chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with 3,5-dimethylphenylacetyl chloride in the presence of a base like triethylamine in an aprotic solvent like dichloromethane.
-
Purification: The resulting N-acyl oxazolidinone is purified by column chromatography or recrystallization.
Part B: Asymmetric Amination
-
Enolate Formation: The N-acyl oxazolidinone is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78°C) to form the corresponding sodium enolate.
-
Electrophilic Amination: The enolate is then reacted with an electrophilic amine source, such as trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide).
-
Reduction: The resulting azido intermediate is reduced, for example, by catalytic hydrogenation, to the corresponding amine.
Part C: Cleavage of the Chiral Auxiliary
-
Hydrolysis: The chiral auxiliary is cleaved from the product by hydrolysis, typically using lithium hydroxide in a mixture of tetrahydrofuran and water.
-
Isolation and Purification: The desired (S)-Amino-(3,5-dimethyl-phenyl)-acetic acid is isolated and purified. The chiral auxiliary can be recovered and reused.
Scalability and Considerations:
-
While highly effective in providing excellent stereocontrol, this method involves multiple steps and the use of expensive reagents, which can be a drawback for large-scale production.
-
The recovery and recycling of the chiral auxiliary are essential for the economic viability of this process on a larger scale.
-
Alternative chiral auxiliaries, such as those based on phenylglycinol, can also be employed in asymmetric Strecker-type reactions to achieve high diastereoselectivity.[17][25][26]
PART 3: Purification and Quality Control
For pharmaceutical applications, high purity of the final product is paramount. The primary method for the purification of Amino-(3,5-dimethyl-phenyl)-acetic acid on a large scale is crystallization.[3][27]
Crystallization Protocol
-
Solvent Selection: The choice of solvent is critical. A solvent system in which the amino acid has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Mixtures of water and a miscible organic solvent like ethanol or isopropanol are often effective.
-
Dissolution: The crude amino acid is dissolved in the minimum amount of the hot solvent system.
-
Decolorization (if necessary): If the solution is colored, a small amount of activated carbon can be added, and the solution is briefly heated before being filtered hot to remove the carbon.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: The crystals are collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.
Quality Control:
The purity and identity of the final product should be confirmed by a battery of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To determine chemical purity.
-
Chiral HPLC: To determine enantiomeric purity (enantiomeric excess, ee%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As an indicator of purity.
Conclusion
The scalable production of Amino-(3,5-dimethyl-phenyl)-acetic acid is a multifaceted challenge that can be addressed through a variety of synthetic strategies. The choice of the optimal route will depend on factors such as the desired scale of production, cost considerations, and the required enantiomeric purity. The classical Strecker and Bucherer-Bergs syntheses provide robust and cost-effective methods for the production of the racemic compound. For the synthesis of enantiomerically pure forms, enzymatic kinetic resolution offers a green and efficient approach, particularly for large-scale applications, while asymmetric synthesis using chiral auxiliaries provides excellent stereocontrol, albeit at a potentially higher cost. The protocols and insights provided in this guide are intended to serve as a valuable resource for the development and optimization of scalable and efficient manufacturing processes for this important chiral building block.
References
-
Studio Q Photography. KCN - Potassium Cyanide Handling. [Link]
-
Taekwang Industrial Co., Ltd. (2012). Sodium Cyanide Safety Handling Guide. [Link]
-
911Metallurgist. (2016, January 25). Sodium Cyanide Safety - Poisoning - HCN Vapor. [Link]
-
European Chemicals Agency (ECHA). (2021, February 17). Sodium cyanide. [Link]
-
Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
Wikipedia. Bucherer–Bergs reaction. [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Cyanide. [Link]
-
University of California, Los Angeles - EH&S. (2017, May 25). Standard Operating Procedure: Sodium Cyanide. [Link]
-
Hach. Cyanide Waste Treatment. [Link]
-
University of St Andrews. Cyanides and nitriles, use and disposal. [Link]
-
Houng, J. Y., Wu, M. L., & Chen, S. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. [Link]
- Google Patents. Methods of destruction of cyanide in cyanide-containing waste.
-
MDPI Encyclopedia. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]
-
GEA. Crystallization of Amino Acids. [Link]
-
Cambridge University Press. Bucherer-Bergs Reaction. [Link]
-
Palomo, J. M., Muñoz, G., Fernández-Lorente, G., Mateo, C., Fernández-Lafuente, R., & Guisán, J. M. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Journal of molecular catalysis. B, Enzymatic, 133, S21-S27. [Link]
-
Silva, F. M. W. G., Szemes, J., Mustashev, A., Takács, O., Imarah, A. O., & Poppe, L. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life, 13(7), 1560. [Link]
-
Forró, E., & Fülöp, F. (2013). Immobilization to improve the properties of Pseudomonas fluorescens lipase for the kinetic resolution of 3-aryl-3-hydroxy esters. Bioresource technology, 134, 407-410. [Link]
-
Gotor-Fernández, V., Busto, E., & Gotor, V. (2007). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. The Journal of organic chemistry, 72(16), 6019–6024. [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Evans, D. A., & Wu, L. D. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Tetrahedron, 58(32), 6495-6506. [Link]
-
Kind, M., & Elsner, M. P. (2013). Investigations on the separating characteristics of different crystalline amino acid systems. Chemie Ingenieur Technik, 85(7), 1109-1115. [Link]
-
Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 7-, 8-and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]
- Google Patents.
-
Jaeger, K. E., Reetz, M. T., & Zonta, A. (1996). Biotechnological application of Pseudomonas aeruginosa lipase: efficient kinetic resolution of amines and alcohols. Applied microbiology and biotechnology, 46(1), 1-8. [Link]
-
YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
-
Master Organic Chemistry. Strecker Synthesis. [Link]
-
ResearchGate. Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. [Link]
-
Boesten, W. H., Seerden, J. P., de Lange, B., Dielemans, H. J., Elsenberg, H. L., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic letters, 3(8), 1121–1124. [Link]
-
Hekmat, D. (2015). Large-scale crystallization of proteins for purification and formulation. Biotechnology letters, 37(7), 1345–1355. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Dulęba, M. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Medical Research Journal, 4(2), 127-133. [Link]
-
Forsyth, C. J., & Gunawardena, G. (2011). Effective resolution of 1-phenyl ethanol by Candida antarctica lipase B catalysed acylation with vinyl acetate in protic ionic liquids (PILs). Green Chemistry, 13(6), 1419-1422. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Scilit. Diastereoselective strecker synthesis using α-phenylglycinol as chiral auxiliary. [Link]
-
American Chemical Society. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]
-
ResearchGate. Asymmetric Strecker Synthesis of ??-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary. [Link]
-
YouTube. (2020, April 20). The Strecker Synthesis--Another Way to Make Amino Acids. [Link]
-
Dove Medical Press. (2019, May 3). Immobilization studies of Candida Antarctica lipase B on gallic acid. [Link]
Sources
- 1. Sodium Cyanide Safety - Poisoning - HCN Vapor - 911Metallurgist [911metallurgist.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gea.com [gea.com]
- 5. fishersci.com [fishersci.com]
- 6. camachem.com [camachem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. taekwang.co.kr [taekwang.co.kr]
- 9. KCN - Potassium Cyanide Handling — Studio Q Photography [studioq.com]
- 10. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdn.hach.com [cdn.hach.com]
- 12. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 13. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.rug.nl [pure.rug.nl]
- 18. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 20. (PDF) Immobilization to improve the properties of Pseudomonas fluorescens lipase for the kinetic resolution of 3-aryl-3-hydroxy esters [academia.edu]
- 21. scispace.com [scispace.com]
- 22. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Investigations on the separating characteristics of different ... [publikationen.bibliothek.kit.edu]
Application Notes & Protocols for Amide Bond Formation: Coupling Amino-(3,5-dimethyl-phenyl)-acetic acid with Amines
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for the coupling of Amino-(3,5-dimethyl-phenyl)-acetic acid with a variety of amine nucleophiles. This document provides an in-depth analysis of the challenges associated with this sterically hindered amino acid and offers detailed protocols and strategies to achieve high-yield, high-purity amide products while minimizing side reactions such as racemization.
Introduction: The Challenge of Steric Hindrance
Amino-(3,5-dimethyl-phenyl)-acetic acid presents a significant synthetic challenge due to the steric bulk imposed by the two methyl groups on the phenyl ring, ortho to the amino acid backbone. This steric hindrance can significantly slow down the rate of amide bond formation, often leading to incomplete reactions, low yields, and the requirement for more forceful reaction conditions that can promote undesirable side reactions.[1] The selection of an appropriate coupling reagent and the optimization of reaction parameters are therefore critical for successful synthesis.[2]
Standard amide coupling methodologies, such as those employing simple carbodiimides alone, may prove insufficient for effectively coupling this substrate.[1] More potent activating reagents are typically required to overcome the steric barrier and facilitate efficient acylation of the amine. This guide will explore a range of modern coupling reagents and provide detailed protocols tailored to address the unique reactivity of Amino-(3,5-dimethyl-phenyl)-acetic acid.
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is paramount for the successful synthesis of amides from sterically hindered carboxylic acids like Amino-(3,5-dimethyl-phenyl)-acetic acid. The ideal reagent should provide rapid and efficient activation of the carboxylic acid, be stable under the reaction conditions, and minimize the risk of racemization at the alpha-carbon.[3] Below is a discussion of the most suitable classes of coupling reagents for this application.
Uronium/Aminium Salts: The Workhorses for Difficult Couplings
Uronium and aminium salts are among the most effective coupling reagents for sterically demanding reactions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly favored.[4]
-
Mechanism of Action: These reagents react with the carboxylate to form a highly reactive O-acylisourea intermediate, which is then converted to an active ester (e.g., an OBt or OAt ester).[5] This active ester readily reacts with the amine nucleophile to form the desired amide bond. HATU is often considered superior to HBTU for difficult couplings as it forms a more reactive OAt ester and can reduce the risk of racemization.[6]
-
Advantages:
Phosphonium Salts: A Powerful Alternative
Phosphonium salts, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), represent another class of highly effective coupling reagents.[9]
-
Mechanism of Action: Similar to uronium salts, PyBOP activates the carboxylic acid to form a reactive OBt ester intermediate.
-
Advantages:
-
Excellent performance in difficult couplings and for the suppression of racemization.[10]
-
Can be used in excess to drive slow reactions to completion without the risk of guanidinylation of the amine, a potential side reaction with uronium reagents.
-
Carbodiimides with Additives: A Cost-Effective Option
While carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) alone are often insufficient for sterically hindered couplings, their efficacy can be dramatically improved with the use of additives.[1][11]
-
Mechanism of Action: Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. Additives such as HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) trap the O-acylisourea to form a more stable and less racemization-prone active ester.[3]
-
Advantages:
-
Cost-effective compared to uronium and phosphonium salts.
-
The water-soluble nature of EDC and its urea byproduct simplifies purification.[8]
-
Comparative Overview of Reaction Conditions
The following table summarizes typical reaction conditions for the coupling of Amino-(3,5-dimethyl-phenyl)-acetic acid with a generic primary amine using the recommended coupling reagents.
| Reagent System | Acid (equiv.) | Amine (equiv.) | Reagent (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Key Considerations |
| HATU/DIPEA | 1.0 | 1.1-1.2 | 1.1 | 2.0-3.0 | DMF, NMP | 0 to RT | 2-12 | Highly effective for hindered couplings; low racemization risk.[6] |
| HBTU/DIPEA | 1.0 | 1.1-1.2 | 1.1 | 2.0-3.0 | DMF, NMP | 0 to RT | 4-24 | A robust and slightly more economical alternative to HATU.[4] |
| PyBOP/DIPEA | 1.0 | 1.1-1.2 | 1.1 | 2.0-3.0 | DMF, DCM | 0 to RT | 4-24 | Excellent for minimizing racemization; no risk of amine guanidinylation.[10] |
| EDC/HOBt/DIPEA | 1.0 | 1.1-1.2 | 1.2 | 2.0-3.0 | DCM, DMF | 0 to RT | 12-48 | Cost-effective; may require longer reaction times and careful monitoring.[13] |
Note: Equivalents are relative to the limiting reagent, typically the carboxylic acid. DIPEA (N,N-Diisopropylethylamine) is a commonly used non-nucleophilic base.[8] Reaction times are indicative and should be optimized by monitoring the reaction progress using techniques like TLC or LC-MS.
Detailed Experimental Protocols
Protocol 1: Coupling using HATU
This protocol is recommended as the first-line approach for coupling Amino-(3,5-dimethyl-phenyl)-acetic acid due to its high efficiency and low racemization risk.[6]
Materials:
-
Amino-(3,5-dimethyl-phenyl)-acetic acid
-
Amine nucleophile
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add Amino-(3,5-dimethyl-phenyl)-acetic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
Add the amine nucleophile (1.1-1.2 eq) to the solution.
-
In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.0-3.0 eq) to the stirring reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling using EDC/HOBt
This protocol provides a more economical approach, which may require longer reaction times and careful optimization.
Materials:
-
Amino-(3,5-dimethyl-phenyl)-acetic acid
-
Amine nucleophile
-
EDC hydrochloride
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Reaction vessel with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add Amino-(3,5-dimethyl-phenyl)-acetic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Add the amine nucleophile (1.1-1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) to the reaction mixture in one portion.
-
Slowly add DIPEA (2.0-3.0 eq) to the stirring reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if using DCM, wash the reaction mixture with water to remove the urea byproduct and excess EDC.[13] If using DMF, quench with water and extract with an appropriate solvent.
-
Perform aqueous workup as described in Protocol 4.1 (steps 11-12).
-
Purify the crude product by column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently reactive coupling reagent. 2. Incomplete activation of the carboxylic acid. 3. Low quality or wet reagents/solvents. | 1. Switch to a more potent reagent (e.g., from EDC/HOBt to HATU).[2] 2. Increase the equivalents of the coupling reagent and base. 3. Use freshly opened, anhydrous solvents and high-purity reagents. |
| Presence of Unreacted Starting Material | 1. Insufficient reaction time. 2. Steric hindrance slowing the reaction.[1] | 1. Extend the reaction time and continue monitoring. 2. Consider gentle heating (e.g., 40-50 °C), but be mindful of potential racemization.[1] 3. Perform a "double coupling" by adding a second portion of fresh coupling reagent and base.[2] |
| Significant Racemization | 1. Use of a strong, non-hindered base. 2. Elevated reaction temperature. 3. Inappropriate coupling reagent/additive. | 1. Switch to a more sterically hindered base like 2,4,6-collidine or a weaker base like N-methylmorpholine (NMM).[3][14] 2. Perform the coupling at 0 °C or room temperature.[3] 3. Ensure an additive like HOBt or, preferably, HOAt is used with carbodiimides.[3] HATU is generally excellent for suppressing racemization.[7] |
| Formation of N-acylurea Byproduct | This is specific to carbodiimide couplings where the O-acylisourea intermediate rearranges. | Use an additive like HOBt or HOAt to efficiently trap the O-acylisourea intermediate as a more stable active ester.[3] |
Conclusion
The successful coupling of Amino-(3,5-dimethyl-phenyl)-acetic acid with amines is readily achievable with the appropriate selection of modern coupling reagents and carefully optimized reaction conditions. For this sterically hindered substrate, uronium/aminium salts such as HATU or phosphonium salts like PyBOP are highly recommended to ensure high yields and minimal side reactions. While more economical, carbodiimide-based methods require the use of additives like HOBt and may necessitate longer reaction times. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently approach the synthesis of novel amide-containing molecules derived from this challenging building block.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Albericio, F., et al. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]
-
Peptide Chemistry Resources. (n.d.). Coupling & Side Reactions. Retrieved from [Link]
-
Dunetz, J. R., et al. (n.d.). Recent developments in catalytic amide bond formation. Sci-Hub. Retrieved from [Link]
-
Hardick, O. (n.d.). Coupling Protocols. Retrieved from [Link]
-
HOBt and HBTU. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]
-
MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Retrieved from [Link]
-
MDPI. (2026, February 28). Amide Reaction Innovations: Enhanced Eco-Friendly Protocols. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
PMC. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. jpt.com [jpt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Application Note: Microwave-Assisted Synthesis of Amino-(3,5-dimethyl-phenyl)-acetic acid Analogs
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol
Executive Summary & Scientific Grounding
Unnatural
Historically, accessing these sterically hindered arylglycines relied on the Strecker or Bucherer-Bergs reactions. While foundational, these methods require highly toxic cyanide reagents and harsh, prolonged hydrolysis conditions that frequently degrade sensitive functional groups[1].
As a modern, green-chemistry alternative, the Petasis Borono-Mannich Reaction offers a cyanide-free, three-component coupling strategy utilizing glyoxylic acid, an amine, and an arylboronic acid[2]. However, electron-neutral and sterically hindered boronic acids—such as 3,5-dimethylphenylboronic acid—often exhibit sluggish kinetics at room temperature, leading to incomplete conversions even after 24–48 hours[3].
The Microwave Advantage: By transitioning from conventional convective heating to microwave (MW) dielectric heating , we can directly excite the polar iminium-boronate intermediate. Conducting the reaction in a sealed vessel allows for safe superheating of low-boiling solvents (like Dichloromethane, DCM). This rapid transfer of energy overcomes the activation energy barrier required for the rate-limiting intramolecular 1,2-aryl migration, drastically reducing reaction times from days to under 15 minutes while maximizing atom economy[4][5].
Mechanistic Pathway & Workflow
To synthesize the primary amino acid, direct use of ammonia in the Petasis reaction is avoided, as it typically yields complex mixtures and poor conversions[1]. Instead, we employ benzylamine as a robust, cleavable ammonia surrogate. The resulting N-benzyl arylglycine is subsequently subjected to catalytic hydrogenolysis to yield the final free amino acid.
Figure 1: Mechanistic pathway of the Petasis Borono-Mannich reaction under microwave irradiation.
Figure 2: Microwave-assisted workflow for the synthesis and deprotection of arylglycine analogs.
Quantitative Data: Conventional vs. Microwave Synthesis
The following table summarizes the dramatic improvements achieved by utilizing optimized microwave conditions compared to traditional thermal reflux methodologies[3][6].
| Reaction Parameter | Conventional Thermal Reflux | Microwave-Assisted (Optimized) |
| Heating Source | Oil Bath | Dedicated Microwave Reactor (250 W) |
| Solvent | Acetonitrile (ACN) | Dichloromethane (DCM) |
| Temperature | 80 °C (Reflux) | 120 °C (Sealed Vessel Superheating) |
| Reaction Time | 24 – 48 hours | 10 minutes |
| Isolated Yield (%) | 45 – 55% | > 85% |
| Purity (LC-MS) | < 80% (Thermal degradation byproducts) | > 95% (Clean conversion) |
Experimental Protocols
Phase 1: Microwave-Assisted Petasis Coupling
Target Intermediate: 2-(benzylamino)-2-(3,5-dimethylphenyl)acetic acid
1. Reagent Preparation:
-
In a 10 mL microwave-transparent quartz or heavy-walled borosilicate vial equipped with a magnetic stir bar, add Glyoxylic acid monohydrate (92 mg, 1.0 mmol).
-
Add 3.0 mL of anhydrous Dichloromethane (DCM).
-
Causality Note: DCM is selected based on recent Design of Experiments (DOE) optimizations. While it is a low-boiling solvent, sealed-vessel microwave irradiation allows safe superheating to 120 °C, generating autogenous pressure that forces the reaction to completion[3].
-
2. Iminium Formation:
-
Add Benzylamine (107 mg, 1.0 mmol) dropwise to the stirring suspension.
-
Stir at room temperature for 2–3 minutes. The mixture will become homogenous as the iminium ion forms and water is liberated.
3. Boronic Acid Addition & Irradiation:
-
Add 3,5-Dimethylphenylboronic acid (180 mg, 1.2 mmol). The slight 1.2 eq excess ensures complete consumption of the iminium intermediate.
-
Seal the vial with a Teflon-lined crimp cap.
-
Irradiate in a dedicated laboratory microwave reactor at 120 °C for 10 minutes (Maximum power: 250 W, with simultaneous compressed air cooling to maximize direct microwave energy absorption).
4. Self-Validation Checkpoint (UPLC-MS):
-
Trustworthiness Step: Withdraw a 10 µL aliquot, dilute in 1 mL LC-MS grade methanol, and analyze. The intermediate N-benzyl arylglycine must present a mass of [M+H]+ = 284.16 m/z . The complete absence of the starting boronic acid mass indicates a successful reaction.
5. Workup:
-
Transfer the mixture to a separatory funnel. Add 10 mL of saturated aqueous
to extract the product into the aqueous layer (as the carboxylate salt). -
Wash the aqueous layer with diethyl ether (
mL) to remove unreacted boronic acid and neutral impurities. -
Carefully acidify the aqueous layer to pH 4.0 using 1M HCl. Extract the precipitated N-benzyl arylglycine into ethyl acetate (
mL). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Phase 2: Global Deprotection (Catalytic Hydrogenolysis)
Target Final Product: Amino-(3,5-dimethyl-phenyl)-acetic acid
1. Reaction Setup:
-
Dissolve the intermediate from Phase 1 in 10 mL of Methanol in a high-pressure hydrogenation flask.
-
Carefully add 10% Palladium on Carbon (Pd/C, 20 mg). Caution: Pd/C is highly pyrophoric; add under an inert argon atmosphere.
2. Hydrogenolysis:
-
Purge the flask with Hydrogen gas (
) three times. -
Pressurize the vessel to 50 psi with
and stir vigorously at room temperature for 4 hours.-
Causality Note: The N-benzyl group is highly susceptible to hydrogenolysis. The 50 psi pressure ensures rapid and complete cleavage without reducing the aromatic ring.
-
3. Final Isolation & Validation:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot methanol (
mL). -
Concentrate the filtrate under reduced pressure to yield the crude amino acid.
-
Triturate the solid with cold ethanol to afford pure Amino-(3,5-dimethyl-phenyl)-acetic acid as a white crystalline powder.
-
Validation Checkpoint: Final UPLC-MS must confirm [M+H]+ = 180.09 m/z .
References
-
Recent Progress on Petasis Reaction Source: International Journal of Pharmaceutical Sciences and Research (2022) URL:[Link]
-
Reactivity and Synthetic Applications of Multicomponent Petasis Reactions Source: Chemical Reviews, ACS Publications (2019) URL:[Link]
-
Third Component Boronic Acid (Petasis Reaction) Source: Thieme Connect URL:[Link]
-
Sustainable synthesis of piperazine analogs using varied energy sources in the petasis reaction: A green chemistry perspective Source: ResearchGate (2024) URL:[Link]
-
Organoboron Reagents in the Prepar
-Amino Acids Source: Australian Journal of Chemistry / ConnectSci (2007) URL:[Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpsr.com [ijpsr.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Amino-(3,5-dimethyl-phenyl)-acetic Acid
Ticket ID: #YIELD-OPT-35DMP Subject: Yield Improvement & Process Optimization Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield issues in the synthesis of 2-amino-2-(3,5-dimethylphenyl)acetic acid . This molecule is a substituted phenylglycine.[1] The presence of the 3,5-dimethyl moiety introduces two specific challenges:
-
Lipophilicity: The methyl groups decrease water solubility compared to unsubstituted phenylglycine, complicating aqueous extractions.
-
Crystal Lattice Energy: The symmetry of the 3,5-substitution often leads to high lattice energy in intermediates, causing them to "crash out" prematurely or trap impurities.
This guide prioritizes the Bucherer-Bergs reaction over the Strecker synthesis. While Strecker is faster, it is thermodynamically reversible and often yields oils that are difficult to purify. The Bucherer-Bergs route produces a crystalline hydantoin intermediate, acting as an in-situ purification step that significantly boosts overall yield and purity.
Module 1: Synthetic Route Selection
Why your current route might be failing
If you are using the standard Strecker synthesis (Aldehyde + Cyanide + Ammonia), your yield loss likely occurs during the isolation of the
Recommendation: Switch to the Bucherer-Bergs protocol. The formation of the hydantoin ring is virtually irreversible under reaction conditions, driving the equilibrium forward.
Route Decision Matrix
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on stereochemical requirements.
Module 2: The Optimized Bucherer-Bergs Protocol
This protocol is optimized for the 3,5-dimethyl substrate. The lipophilicity of the dimethyl group requires a specific solvent modification.
Step 1: Hydantoin Formation
Reagents: 3,5-dimethylbenzaldehyde (1.0 eq), KCN (1.2 eq), (NH
-
Dissolve (NH
) CO and KCN in water. -
Add the aldehyde dissolved in ethanol.
-
Critical Step: Heat to 60°C (not reflux yet) for 1 hour, then raise to 80°C for 4-6 hours.
-
Why? The initial lower temperature favors cyanohydrin formation without vaporizing ammonia.
-
-
Isolation: Cool to 0°C. The hydantoin should precipitate as a white solid.
-
Troubleshooting: If no precipitate forms, acidify carefully to pH 2 with HCl to protonate the hydantoin and force precipitation.
Step 2: Hydrolysis to Amino Acid
Reagents: 3M - 6M NaOH (aqueous).
-
Suspend the hydantoin in NaOH (approx 10 eq).
-
Reflux at 105°C - 110°C for 24-48 hours.
-
Note: Hydantoins are extremely stable. If conversion is low, use a sealed pressure tube to reach 130°C.
-
-
Monitor by LC-MS.[1] You will see the disappearance of the hydantoin peak (M+H) and appearance of the amino acid.
Module 3: Isolation & The "Zwitterion Trap"
The most common point of yield loss is the final isolation. The product is an amino acid (zwitterion). It is soluble in acid (as a cation) and soluble in base (as an anion). It has minimum solubility at its Isoelectric Point (pI) .
Target pI for 2-amino-2-(3,5-dimethylphenyl)acetic acid: ~5.8 - 6.2 .
Workup Protocol
Figure 2: Isoelectric precipitation workflow. Missing the pI window (pH 6.0) is the primary cause of yield loss.
Module 4: Troubleshooting & FAQs
Q1: I am getting a sticky oil instead of a solid hydantoin. What happened?
A: This is likely due to the "Polymerization Trap."
-
Cause: Old Ammonium Carbonate. If (NH
) CO has turned into white powder (bicarbonate) due to ammonia loss, the reaction lacks sufficient ammonia, leading to aldehyde polymerization or cyanohydrin degradation. -
Fix: Use fresh, translucent chunks of ammonium carbonate. Alternatively, bubble ammonia gas into the reaction mixture.
Q2: My hydrolysis is stuck at 50% conversion after 24 hours.
A: The 3,5-dimethyl groups provide slight steric protection to the hydantoin ring.
-
Fix: Increase the concentration of NaOH to 6M and use a pressure vessel (sealed tube) to heat the reaction to 140°C. The ring will open, it just requires higher activation energy.
Q3: I acidified to pH 2, but no solid precipitated.
A: You overshot the pI.
-
Explanation: At pH 2, the amine is protonated (
), making the molecule a soluble cation. -
Fix: Back-titrate with dilute NaOH to pH 6.0 . The solution should turn cloudy as the zwitterion forms and precipitates.
Comparative Data: Yield Expectations
| Method | Typical Yield (Crude) | Purity Profile | Main Challenge |
| Strecker (Standard) | 40 - 55% | Low (Oils/Tars) | Equilibrium control; difficult purification. |
| Bucherer-Bergs | 75 - 85% | High (Crystalline) | Harsh hydrolysis required. |
| Petasis | 60 - 70% | Medium | Requires boronic acid (expensive). |
References
-
Bucherer-Bergs Reaction Mechanism & Optimiz
- Source: Alfa Chemistry & Encyclopedia MDPI.
- Relevance: Establishes the 1:2:3 stoichiometry and the necessity of carbon
-
URL:
-
Synthesis of Hindered Phenylglycines
-
Isoelectric Point & Purific
- Source: Biotage & NIH PubMed.
- Relevance: Validates the pI-based isolation strategy for zwitterionic peptides and amino acids (pI ~5.5-6.0).
-
URL:
-
Strecker Synthesis Limit
- Source: Master Organic Chemistry.
- Relevance: Details the reversibility of the aminonitrile formation, explaining the lower yields compared to the hydantoin route.
-
URL:
Sources
Minimizing racemization of Amino-(3,5-dimethyl-phenyl)-acetic acid during coupling
Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing stereochemical loss during the incorporation of Amino-(3,5-dimethyl-phenyl)-acetic acid .
Unlike canonical amino acids, this highly sterically hindered arylglycine derivative is notoriously prone to epimerization during solid-phase peptide synthesis (SPPS). This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to help you maintain >99% stereochemical integrity.
Mechanistic Insight: The Causality of Arylglycine Racemization
To troubleshoot racemization, we must first understand the chemical environment of Amino-(3,5-dimethyl-phenyl)-acetic acid. The molecule features an
The Root Cause: The
Racemization proceeds via two primary pathways:
-
5-(4H)-Oxazolone Formation: The activated carbonyl is attacked intramolecularly by the adjacent urethane protecting group's carbonyl oxygen. This forms an oxazolone ring whose
-proton is highly acidic and rapidly abstracted by basic additives, forming an achiral enolate[2]. -
Direct Enolization: A strong base directly abstracts the
-proton from the activated ester before coupling can occur[2].
Mechanistic pathways of base-catalyzed arylglycine racemization during peptide coupling.
Quantitative Reagent Comparison
The choice of coupling reagent and base acts as a self-validating system for stereochemical retention. Strong uronium/aminium salts (like HATU) paired with unhindered strong bases (like DIPEA) will lead to catastrophic racemization of Amino-(3,5-dimethyl-phenyl)-acetic acid[3][4].
To suppress this, you must use reagents that form highly stable active esters (like Oxyma or DEPBT) and pair them with sterically hindered, weaker bases (like TMP / 2,4,6-Collidine)[5][6][7].
Table 1: Impact of Reagent Selection on Arylglycine Racemization
| Coupling Reagent | Additive | Base Used | Active Ester Stability | Observed Racemization (%) | Recommendation |
| DIC | Oxyma Pure | TMP | Very High | < 1.0% | Highly Recommended [5][7] |
| DEPBT | None | TMP | High | < 1.0% | Highly Recommended [5][6] |
| COMU | None | TMP | High | ~ 8.0% | Acceptable Alternative[3] |
| DIC / EDC | HOAt | None | Moderate | 4.2% - 29.8% | Not Recommended[5] |
| HATU / HBTU | None | DIPEA | Low (Prone to Oxazolone) | > 30.0% | Critical Failure Risk [3][5] |
Data synthesized from benchmark studies on phenylglycine and arylglycine derivatives.
Validated Experimental Protocol: Zero-Preactivation Method
This step-by-step methodology utilizes the DIC/Oxyma/TMP system. It is specifically designed to minimize the lifetime of the activated Amino-(3,5-dimethyl-phenyl)-acetic acid intermediate, thereby shutting down the kinetic window for oxazolone formation.
Optimized zero-preactivation workflow for coupling racemization-prone arylglycines.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes.
-
Critical Wash Step: Wash the resin thoroughly with DMF (5x) and DCM (5x). Causality: Any residual piperidine (a strong secondary amine) left in the resin bed will act as a base during the coupling step, instantly triggering direct enolization of the arylglycine[3][5].
-
Cocktail Preparation: In a clean vial, dissolve Fmoc-Amino-(3,5-dimethyl-phenyl)-acetic acid (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal volume of DMF. Add 2,4,6-Collidine (TMP) (4.0 eq) to this solution[5].
-
Zero-Preactivation Activation: Add DIC (3.0 eq) to the vial immediately before transferring the mixture to the resin. Do not let the activated ester sit in solution[5].
-
Coupling: Agitate the reaction vessel at room temperature for 2 to 4 hours. Due to the steric hindrance of the 3,5-dimethylphenyl group, extended coupling times may be required, but the stability of the Oxyma ester prevents racemization during this prolonged period[7].
-
Verification: Cleave a micro-aliquot and analyze via LC-MS to confirm coupling completion and diastereomeric purity.
Frequently Asked Questions (FAQs)
Q: I am using HATU and DIPEA, and my HPLC shows two distinct peaks of identical mass (epimers). Why is this happening?
A: HATU is a powerful uronium-based reagent that rapidly forms a highly reactive ester. When paired with DIPEA (a strong, unhindered base with a pKa of ~10.5), it rapidly abstracts the acidic
Q: Can I pre-activate Amino-(3,5-dimethyl-phenyl)-acetic acid to overcome its steric hindrance and speed up the coupling? A: No. Pre-activation is the leading cause of arylglycine racemization. The longer the activated amino acid sits in solution with a base before encountering the resin-bound nucleophile, the more time it has to undergo direct enolization[5]. You must use a "zero-preactivation" approach: add the DIC last, directly before adding the mixture to the resin.
Q: I do not have Oxyma Pure in my lab. Is there a viable alternative? A: Yes. DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is an exceptional coupling reagent specifically designed for racemization-prone amino acids[6]. It forms an active ester in situ that reacts with an extremely low degree of racemization[6]. Use DEPBT (3 eq) with TMP (4 eq) as your base.
Q: Does the temperature of the coupling reaction matter? A: Yes. While standard DIC/Oxyma couplings can sometimes be performed at elevated temperatures (e.g., 90°C in automated synthesizers) with minimal epimerization for standard amino acids, the extreme sensitivity of the 3,5-dimethylphenyl derivative dictates caution[7]. It is highly recommended to perform this specific coupling at room temperature (20-25°C) to maintain kinetic control over the stereocenter.
References
- Benchchem. "Technical Support Center: Prevention of Racemization in Peptide Synthesis." Benchchem.
- ResearchGate. "DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization." ResearchGate.
- Luxembourg Bio Technologies. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Luxembourg Bio Technologies.
- PMC - NIH. "Epimerisation in Peptide Synthesis." National Institutes of Health.
- ChemRxiv. "An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures." ChemRxiv.
- RSC Publishing. "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products." RSC Publishing.
- ResearchGate. "Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions." ResearchGate.
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Amino-(3,5-dimethyl-phenyl)-acetic Acid Reactions
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with Amino-(3,5-dimethyl-phenyl)-acetic acid (a 3,5-dimethylphenylglycine derivative). Incorporating this unnatural amino acid into peptide sequences or small-molecule APIs presents a dual chemical challenge: severe steric hindrance and a high propensity for
The following troubleshooting guides, protocols, and FAQs are designed to help you synthesize these challenging targets with high yield and stereochemical integrity.
Part 1: Troubleshooting Activation and Peptide Coupling
FAQ 1: Why do standard coupling reagents (e.g., HBTU, DCC) fail or yield highly epimerized products with this amino acid?
The Causality: The failure of standard reagents is rooted in a kinetic competition between acylation and oxazolone formation. The
This delayed acylation provides ample time for the activated intermediate to undergo intramolecular cyclization into an oxazolone. Furthermore, the
FAQ 2: What is the optimal coupling strategy to overcome both steric hindrance and racemization?
The Solution: You must utilize highly reactive leaving groups while strictly avoiding strong basic conditions. The gold-standard approach for phenylglycine derivatives is the DIC/Oxyma Pure (Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate) system[3][4].
Oxyma Pure forms an active ester that is significantly more reactive than standard HOBt esters, providing the necessary kinetic driving force to overcome the steric barrier[4]. Critically, DIC/Oxyma operates under essentially neutral (base-free) conditions, preventing the base-catalyzed abstraction of the acidic
Part 2: Quantitative Data & Reagent Selection
To facilitate reagent selection, the following table summarizes the performance of various coupling systems when applied to sterically hindered, racemization-prone phenylglycine derivatives.
| Coupling System | Relative Reactivity (Steric Overlap) | Typical Epimerization (%) | Recommended Base | Primary Byproduct / Risk |
| HBTU / HOBt | Low | 30% - 50% | DIPEA | Guanidinylation of amine, Epimers |
| HATU / HOAt | High | 10% - 20% | DIPEA | Epimers (due to strong base) |
| HATU / TMP | High | < 5% | TMP (Collidine) | Guanidinium species |
| DIC / Oxyma Pure | Very High | < 1% | None (Base-free) | Diisopropylurea (DIU) |
Part 3: Self-Validating Experimental Protocol
Optimized Coupling of Amino-(3,5-dimethyl-phenyl)-acetic acid
This protocol utilizes the DIC/Oxyma Pure system to ensure high coupling efficiency while maintaining stereochemical integrity. It is designed as a self-validating system: the absence of base prevents the primary mechanism of failure (epimerization).
Materials Required:
-
Amino-(3,5-dimethyl-phenyl)-acetic acid (3.0 equivalents)
-
DIC (3.0 equivalents)
-
Oxyma Pure (3.0 equivalents)
-
Peptide-Resin (1.0 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 minutes). Wash thoroughly with DMF (5x) and DCM (3x) to ensure complete removal of the base. Critical: Residual piperidine will trigger racemization in the next step.
-
Pre-activation (Strictly Time-Controlled): In a separate vial, dissolve 3.0 eq of Amino-(3,5-dimethyl-phenyl)-acetic acid and 3.0 eq of Oxyma Pure in minimal anhydrous DMF. Add 3.0 eq of DIC. Stir for exactly 3 minutes at room temperature. Note: Do not over-activate; prolonged activation increases the baseline risk of oxazolone accumulation.
-
Coupling: Transfer the pre-activated mixture to the resin. Agitate for 60–90 minutes at room temperature. For exceptionally hindered sequences, microwave assistance (15 minutes at 50°C) can be applied, as DIC/Oxyma is thermally stable and resists heat-induced epimerization[3].
-
Validation: Wash the resin with DMF and DCM. Perform a micro-cleavage and analyze via LC-MS. Troubleshooting Note: Standard colorimetric tests (like the Kaiser test) often yield false negatives for sterically hindered amines; LC-MS is mandatory for accurate validation.
Part 4: Workflow Visualization
The following diagram maps the chemical decision tree for activating sterically hindered, racemization-prone amino acids, illustrating the causality behind reagent selection.
Workflow for coupling sterically hindered, racemization-prone phenylglycine derivatives.
Part 5: N-Alkylation and Protection Strategies
FAQ 3: I am encountering low yields during Fmoc protection of this amino acid. How can I optimize this?
The Causality: The bulky 3,5-dimethylphenyl group severely restricts the trajectory of incoming electrophiles. When using standard Fmoc-OSu in aqueous dioxane, the bulky amine nucleophile cannot attack the succinimidyl carbonate fast enough, leading to hydrolysis of the reagent before protection occurs.
The Solution: Transition to a biphasic system (e.g., Toluene/Water) with
References
-
Epimerisation in Peptide Synthesis. PMC - NIH. Available at:[Link]
-
An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures. ChemRxiv. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Amino-(3,5-dimethyl-phenyl)-acetic acid
Topic: Solubility & Handling Guide for CAS 199327-17-8
Executive Summary: The "Solubility Trap"
You are likely reading this because Amino-(3,5-dimethyl-phenyl)-acetic acid (often referred to as 3,5-dimethylphenylglycine) has precipitated in your buffer, crashed out during an LC-MS run, or failed to dissolve in dichloromethane during workup.
This molecule presents a classic "Lipophilic Zwitterion" challenge. It possesses two contradictory features:
-
High Lattice Energy: As an amino acid, it forms a zwitterionic crystal lattice (internal salt) that resists dissolution in non-polar organic solvents.[1]
-
Lipophilic Side Chain: The 3,5-dimethylphenyl group adds significant hydrophobicity (LogP
2.4), making it poorly soluble in water compared to simple glycine derivatives.[1]
This guide provides the thermodynamic logic and practical protocols to overcome these opposing forces.
Module 1: The pH-Solubility Paradox (Aqueous Systems)
User Issue: "I tried dissolving the powder in PBS (pH 7.4) or pure water, and it stays as a suspension."[1]
The Mechanism
At neutral pH (approx. 4.0–8.0), this molecule exists primarily as a zwitterion (
The Solution: The "pH Swing" Strategy
To solubilize this compound in aqueous media, you must force it into a charged state (cationic or anionic) to break the crystal lattice and solvate the lipophilic tail.
-
Acidic Shift (pH < 2): Protonates the carboxyl group. The molecule becomes a soluble Cation (
).[1] -
Basic Shift (pH > 10): Deprotonates the amine. The molecule becomes a soluble Anion (
).[1]
Visualization: Zwitterionic Equilibrium
Figure 1: Solubility is achieved only by driving the equilibrium away from the central Zwitterionic state.
Module 2: Solvent Compatibility Matrix
User Issue: "Which solvent should I use for stock solutions or synthesis workup?"
Do not treat this like a standard organic intermediate. It will not dissolve in DCM or Hexanes in its neutral form.[1]
| Solvent Class | Solvent | Solubility Rating | Technical Note |
| Polar Aprotic | DMSO | Excellent | Recommended for Stock. Disrupts lattice energy effectively.[1] |
| Polar Aprotic | DMF | Good | Good alternative to DMSO; easier to remove by evaporation.[1] |
| Protic | Methanol | Moderate | Solubility improves significantly with heating or addition of HCl. |
| Protic | Water | Poor | Only soluble if pH is adjusted (see Module 1). |
| Chlorinated | DCM/CHCl3 | Very Poor | Avoid. Zwitterions are insoluble in non-polar organic solvents.[1] |
| Ethers | THF/Et2O | Poor | Poor solubility unless the amino acid is protected (e.g., Boc-protected).[1] |
Module 3: Critical Protocols
Protocol A: Preparation of 10 mM Stock Solution (for Bioassays)
Context: You need a neutral pH stock for a cell assay, but the powder won't dissolve in media.
-
Weigh 1.8 mg of Amino-(3,5-dimethyl-phenyl)-acetic acid.
-
Dissolve completely in 100 µL of 100% DMSO . (Vortex until clear).
-
Dilute this DMSO concentrate slowly into your assay buffer (e.g., 9.9 mL of PBS) while vortexing.
-
Note: This yields a 0.18 mg/mL solution with 1% DMSO.[1]
-
Troubleshooting: If precipitation occurs upon dilution, the concentration is above the thermodynamic solubility limit for the zwitterion. Reduce target concentration or maintain a higher DMSO % if the assay tolerates it.
-
Protocol B: LC-MS Sample Preparation
Context: You see broad peaks or carryover in your chromatogram.
-
Diluent: Do not use pure Acetonitrile or Water.[1]
-
Recommended Diluent: 50:50 Water:Acetonitrile + 0.1% Formic Acid .[1]
-
Why? The Formic Acid locks the molecule in the cationic state (
), ensuring solubility and sharp peak shape on C18 columns.
-
-
Column Choice: Standard C18 is suitable.[1] The 3,5-dimethyl group provides sufficient retention.[1]
Module 4: Synthesis & Isolation FAQ
Q: I synthesized this molecule, but I cannot extract it from the aqueous layer into Ethyl Acetate (EtOAc). Why? A: In the aqueous reaction mixture (likely neutral or slightly acidic), the molecule is zwitterionic and prefers the aqueous phase (or precipitates at the interface).
-
Fix: You cannot extract the "free amino acid" easily.
-
Option 1 (Cationic Extraction): Not possible; it will stay in water.
-
Option 2 (Anionic Extraction): Not possible; it will stay in water.
-
Option 3 (Precipitation): Adjust the aqueous layer carefully to the pI (approx pH 6.0–6.5). The product should precipitate. Filter off the solid.
-
Option 4 (Derivatization): If you need it in organic solvent, react the crude amine with
in basic water/dioxane.[1] The Boc-protected intermediate is no longer a zwitterion and will extract easily into EtOAc at acidic pH [1].
-
Q: How do I remove DMSO if I used it for purification? A: DMSO is difficult to remove by rotovap due to its high boiling point (189°C).
-
Method: Dilute the DMSO solution with 10 volumes of water. If the concentration is high enough, the zwitterion may precipitate.[1] If not, load the aqueous solution onto a C18 Reverse Phase flash column.[1] Wash with water (removes DMSO), then elute the product with Acetonitrile/Water (+0.1% TFA). Lyophilize the fractions.
Troubleshooting Logic Tree
Use this flow to determine the correct handling procedure for your specific application.
Figure 2: Decision matrix for solvent and method selection based on application.
References
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1]
-
Needham, T. E. (1970).[1][2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations.
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (General reference for zwitterion pKa/pI thermodynamics).
-
PubChem. (n.d.). Compound Summary: 3,5-Dimethylphenol derivatives.[1][3][4] (Used for lipophilicity/LogP extrapolation of the 3,5-dimethylphenyl moiety).
Sources
Technical Support Center: Purification of Amino-(3,5-dimethyl-phenyl)-acetic acid
Executive Summary
You are working with Amino-(3,5-dimethyl-phenyl)-acetic acid (also known as 3,5-dimethylphenylglycine). This is a zwitterionic amino acid with a lipophilic aromatic core.
Common challenges with this scaffold include:
-
Inorganic Salt Contamination: Resulting from Strecker or Bucherer-Bergs hydrolysis steps.
-
"Oiling Out": The hydrophobic 3,5-dimethylphenyl group often causes the product to separate as a sticky oil rather than a crystal during recrystallization.
-
Color Impurities: Oxidation of the electron-rich aromatic ring leads to persistent yellow/brown by-products.
This guide provides a modular purification strategy designed to isolate high-purity material suitable for pharmaceutical applications.
Module 1: The "Rough Cut" – Isoelectric Precipitation
Target: Removal of bulk inorganic salts and unreacted starting materials.
The Science: Amino acids have a specific pH called the Isoelectric Point (pI) where they carry a net neutral charge (zwitterion form).[1] At this pH, their solubility in water is at its absolute minimum, causing them to precipitate while inorganic salts (NaCl, NH₄Cl) remain dissolved.
Estimated pI: ~5.8 – 6.2 (Based on phenylglycine analogues).
Protocol:
-
Dissolution: Dissolve your crude solid in 1M HCl (approx. 3-5 mL per gram of solid). The solution should be clear and acidic (pH < 2).
-
Why? Protonating the amine (
) makes the molecule highly soluble.
-
-
Filtration: Filter the acidic solution through a Celite pad to remove insoluble mechanical impurities or polymers.
-
Neutralization: While stirring vigorously, slowly add 20% NaOH or conc. Ammonia dropwise.
-
The Critical Zone: Monitor pH continuously. As you approach pH 4.0, a cloudiness will appear. Continue adding base very slowly until you reach pH 6.0 .
-
Aging: Cool the slurry to 4°C and stir for 2 hours.
-
Collection: Filter the white precipitate. Wash with a small amount of ice-cold water (to remove trapped salts) followed by cold acetone (to remove lipophilic organic impurities).
Visualization: Isoelectric Precipitation Workflow
Caption: Workflow for exploiting zwitterionic solubility minimums to separate the target amino acid from soluble inorganic salts.
Module 2: Fine-Tuning – Recrystallization & Oiling Out
Target: Removal of isomeric impurities and trace organics.
The Issue: The 3,5-dimethyl groups make this molecule "greasy." If you cool a hot saturated solution too fast, or if the concentration is too high, the compound separates as an oil (liquid-liquid phase separation) rather than crystals.[2] This oil traps impurities.[3]
Protocol (Anti-Oiling Strategy):
-
Solvent Choice: Use a Water:Ethanol (80:20) mixture. The ethanol helps solubilize the hydrophobic dimethylphenyl group just enough to prevent oiling.
-
Dissolution: Suspend the solid in the solvent. Heat to reflux. If it doesn't dissolve, add water dropwise until clear.
-
Note: If the solution is colored, add Activated Charcoal (1-2% by weight) and reflux for 10 mins, then hot-filter.
-
-
Seeding (Critical): Allow the solution to cool to ~50°C. Add a tiny crystal of pure product (seed) or scratch the glass wall with a rod.
-
Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature overnight. Do not use an ice bath yet.
-
Harvest: Once crystals are established, cool to 4°C to maximize yield, then filter.
Module 3: Desalting via Ion Exchange (High Purity)
Target: <0.1% Ash Content for Biological Assays.
If isoelectric precipitation leaves too much salt (detected by silver nitrate test for chlorides), use a Cation Exchange Resin (e.g., Dowex 50W).
-
Load: Dissolve crude amino acid in dilute HCl and load onto the column (Resin in H+ form).
-
Wash: Flush the column with distilled water until the effluent is neutral and chloride-free.
-
Elute: Elute with 1M NH₄OH (Ammonia) .
-
Isolate: Evaporate the ammonia eluate to dryness.
Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Product is a sticky oil / Gum | Oiling Out: Solvent is too polar (repelling the hydrophobic dimethyl groups) or cooling was too fast. | Reheat to dissolve.[3][8] Add 10-20% Ethanol or Methanol. Seed the solution at 50°C. Cool very slowly (1°C/min). |
| Low Yield after pI precipitation | pH Miss: The pH is not exactly at the isoelectric point. | Take a small aliquot.[3] Adjust pH up/down by 0.2 units and observe turbidity. Find the exact pH of max cloudiness and adjust the main batch to that value. |
| Persistent Pink/Brown Color | Oxidation: Electron-rich aromatics oxidize easily. | 1. Use degassed solvents (sparge with N₂).2. Treat hot solution with Activated Charcoal (e.g., Norit).3. Add a pinch of sodium metabisulfite during recrystallization (antioxidant). |
| High Ash Content (Salt) | Occlusion: Salt crystals trapped inside amino acid crystals. | 1. Redissolve in dilute acid and repeat Isoelectric Precipitation .2. Perform Ion Exchange (Module 3). |
| Product smells like almonds | Unreacted Aldehyde: 3,5-dimethylbenzaldehyde remains. | Wash the solid with Ethyl Acetate or Ether . The amino acid is insoluble in these, but the aldehyde will wash away. |
Decision Logic: Which Path to Take?
Caption: Decision matrix for selecting the appropriate purification module based on impurity profile.
References
- Barrett, G. C. (1985). Chemistry and Biochemistry of the Amino Acids. Chapman and Hall. (Foundational text on amino acid solubility and zwitterionic behavior).
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids. Link (General principles for pI calculation and precipitation).
-
BenchChem Technical Support. (2025). Purification of Boc-Protected Amino Acids by Recrystallization. Link (Specific troubleshooting for "oiling out" phenomena in lipophilic amino acids).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Production of D-phenylglycine from racemic (D,L)-phenylglycine via isoelectrically-trapped penicillin G acylase [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid - Google Patents [patents.google.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Optimizing recrystallization solvents for Amino-(3,5-dimethyl-phenyl)-acetic acid
Technical Support Center: Advanced Recrystallization of Amino-(3,5-dimethyl-phenyl)-acetic Acid
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with purifying Amino-(3,5-dimethyl-phenyl)-acetic acid. Due to its unique structural properties, this compound requires precise thermodynamic and pH control during crystallization.
Physicochemical Foundations & Solvent Selection
Q: Why does Amino-(3,5-dimethyl-phenyl)-acetic acid resist standard single-solvent recrystallization? A: Amino-(3,5-dimethyl-phenyl)-acetic acid is a substituted phenylglycine derivative. In aqueous environments, it exists predominantly as a 1—an internal salt where the carboxylic acid is deprotonated (-COO⁻) and the amine is protonated (-NH₃⁺)[1]. Because of these dual point charges, strong intermolecular electrostatic forces bind the crystal lattice, making it highly insoluble in non-polar organic solvents[2].
Conversely, the presence of the bulky, hydrophobic 3,5-dimethylphenyl ring significantly depresses its solubility in pure water compared to standard aliphatic amino acids. Therefore, single-solvent systems either fail to dissolve the crude material or fail to precipitate it efficiently. A binary solvent system (e.g., water/ethanol) coupled with a pH-shift strategy is required to manipulate its solubility curve[3].
Q: How do I exploit the isoelectric point (pI) for maximum recovery? A: The isoelectric point is the exact pH at which the molecule carries a net-zero charge, resulting in minimal solubility[4]. For phenylglycine derivatives, the pI typically falls between pH 5.5 and 6.0. By initially dissolving the crude compound at a pH well below or above the pI (e.g., pH < 2 or pH > 10), you disrupt the zwitterionic lattice, achieving high solubility to filter out insoluble impurities. Subsequent controlled neutralization back to the pI forces the compound to precipitate out of the solution with high purity[4].
Troubleshooting Matrix: Common Recrystallization Failures
Q: My compound is "oiling out" (Liquid-Liquid Phase Separation) instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the supersaturation curve crosses the liquid-liquid coexistence boundary before reaching the crystal nucleation zone. This is often exacerbated by high impurity loads that depress the melting point of the solute-rich phase. Causality & Fix: You must shift the thermodynamic crystallization pathway.
-
Reduce the cooling rate to allow molecules time to arrange into a rigid lattice rather than crashing out as an amorphous oil.
-
Adjust the solvent ratio. Increasing the water fraction in a water/ethanol mix can raise the glass transition temperature of the solute phase.
-
Self-Validating Step: Introduce seed crystals precisely at the cloud point (the exact moment the solution turns faintly turbid). If the turbidity clears and sharp crystals begin to grow, your metastable zone is properly calibrated.
Q: I am experiencing severe yield loss in the mother liquor. What parameters should I adjust? A: Yield loss in zwitterionic recrystallization is almost always a failure of pH precision or an improper antisolvent ratio[5]. If the final pH deviates even 0.5 units from the true pI, a significant fraction of the compound remains ionized and solvated[1]. Causality & Fix: Do not rely on theoretical pI calculations alone, as high ionic strength and organic co-solvents shift the apparent pI. Use the self-validating pI titration method described in the protocol below to empirically determine the precipitation maximum.
Quantitative Data: Solvent & pH Impact on Solubility
Table 1: Expected solubility behavior of Amino-(3,5-dimethyl-phenyl)-acetic acid across different matrices.
| Solvent System | pH Condition | Solute State | Estimated Solubility | Application in Workflow |
| Pure Water | pH < 2.0 | Cationic (-NH₃⁺, -COOH) | High (>100 mg/mL) | Initial dissolution & hot filtration |
| Pure Water | pH > 10.0 | Anionic (-NH₂, -COO⁻) | High (>100 mg/mL) | Alternative dissolution |
| Water / Ethanol (1:1) | pH 5.5 - 6.0 (pI) | Zwitterionic | Very Low (<5 mg/mL) | Target condition for crystallization |
| Pure Ethanol | Neutral | Neutral / Ion-pair | Moderate (~20 mg/mL) | Antisolvent addition |
Validated Experimental Protocol: pH-Shift / Antisolvent Recrystallization
Causality-Driven Methodology: This protocol utilizes acid-base dissolution to clear solid impurities, followed by an antisolvent-assisted isoelectric precipitation.
Step 1: Empirical pI Validation (Self-Validating System) Before processing the bulk batch, take a 1 mL aliquot of the crude material dissolved in 0.1 M HCl. Titrate dropwise with 0.1 M NaOH while monitoring the solution via UV-Vis spectrophotometry at 600 nm. The exact pH at which maximum absorbance (turbidity) is reached is your empirical pI for this specific solvent matrix.
Step 2: Dissolution and Clarification
-
Suspend 10 g of crude Amino-(3,5-dimethyl-phenyl)-acetic acid in 50 mL of deionized water.
-
Slowly add 2 M HCl under continuous stirring until the pH drops below 2.0 and the solid completely dissolves (shifting to the highly soluble cationic state).
-
Perform a hot vacuum filtration through a 0.22 µm PTFE membrane to remove insoluble particulate impurities.
Step 3: Antisolvent Addition
-
Transfer the clarified acidic solution to a crystallizing dish equipped with an overhead stirrer.
-
Slowly add 50 mL of absolute ethanol (antisolvent) at room temperature. Causality: Ethanol lowers the dielectric constant of the solution, which will drastically reduce the solubility of the neutral zwitterion once it forms during neutralization[5].
Step 4: Isoelectric Precipitation
-
Insert a calibrated pH probe directly into the stirring solution.
-
Add 2 M NaOH dropwise at a rate of 1 mL/min.
-
As the pH approaches the empirically determined pI (approx. 5.5 - 6.0), the solution will become turbid.
-
Critical Step: Pause base addition at the first sign of persistent turbidity (cloud point) and allow the solution to age for 15 minutes. This prevents massive primary nucleation and promotes the growth of larger, purer crystals.
-
Resume base addition until the exact pI is reached.
Step 5: Isolation and Drying
-
Cool the suspension to 4°C at a rate of 0.5°C/min to maximize yield.
-
Isolate the crystals via vacuum filtration.
-
Wash the filter cake with 20 mL of ice-cold 1:1 Water/Ethanol (pH adjusted to the pI).
-
Dry under vacuum at 45°C to constant weight.
Process Visualizations
Workflow for pH-shift and antisolvent recrystallization of zwitterionic amino acids.
Diagnostic and corrective logic for resolving oiling out during crystallization.
References
-
The preparation method of D-(-)-[4-R]-phenylglycine Source: Google Patents (CN1072926A) URL:3[3]
-
Formation and Crystallization based Separation of Diastereomeric Salts Source: MPG.PuRe URL:5[5]
-
Zwitterion - A level Chemistry Revision Notes Source: Save My Exams URL:2[2]
-
Isoelectric Point of Amino Acids: Calculation and Applications Source: Creative Proteomics URL:4[4]
-
Isoelectric Points of Amino Acids (and How To Calculate Them) Source: Master Organic Chemistry URL:1[1]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. savemyexams.com [savemyexams.com]
- 3. CN1072926A - The preparation method of D-(-)-[4-R]-phenylglycine - Google Patents [patents.google.com]
- 4. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]
- 5. pure.mpg.de [pure.mpg.de]
Preventing side reactions in Amino-(3,5-dimethyl-phenyl)-acetic acid derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical behaviors of Amino-(3,5-dimethyl-phenyl)-acetic acid and its derivatives.
Because this compound is a sterically hindered arylglycine, it presents unique challenges in synthetic workflows—most notably, severe racemization (epimerization) and sluggish coupling kinetics. This guide synthesizes field-proven methodologies and mechanistic causality to help you establish a self-validating experimental system.
Epimerization and Racemization (The Primary Bottleneck)
Q: Why does my Amino-(3,5-dimethyl-phenyl)-acetic acid derivative completely racemize during standard peptide coupling?
A: The fundamental causality lies in the extreme acidity of the
Q: How can I suppress this epimerization while maintaining high coupling yields?
A: You must fundamentally change your activation strategy. Strong, unhindered bases like DIPEA or TEA must be strictly avoided. Instead, switch to TMP (2,4,6-trimethylpyridine) or DMP (2,6-dimethylpyridine) . These bases are sterically hindered enough to avoid abstracting the
Mechanism of arylglycine racemization via oxazolone and enolate pathways.
Overcoming Steric Hindrance
Q: The 3,5-dimethyl substitution makes the amino acid highly sterically hindered. My couplings are stalling at 50% conversion. How do I drive it to completion? A: The meta-methyl groups create a significant steric shield around the reactive center. To overcome this activation energy barrier without accelerating epimerization, you must manipulate the reaction kinetics. If utilizing Solid-Phase Peptide Synthesis (SPPS), microwave-assisted synthesis at a strictly controlled, reduced temperature (50°C instead of the standard 75-90°C) provides the necessary thermal energy to drive the reaction forward while keeping the epimerization rate low[3].
Quantitative Reagent Comparison for Arylglycine Coupling
To aid your experimental design, the following table summarizes the expected performance of various coupling systems when applied to sterically hindered arylglycines:
| Coupling Reagent | Base | Temp (°C) | Conversion (%) | Epimerization (%) | Scientific Recommendation |
| HATU | DIPEA | 25 | >95 | 15 - 30 | Not Recommended (Severe Racemization) |
| EDC/HOBt | DIPEA | 25 | 85 | 10 - 20 | Not Recommended |
| DEPBT | TMP | 25 | 90 | < 1 | Highly Recommended (Best stereocontrol) |
| COMU | TMP | 25 | >95 | < 2 | Recommended (Best for stalled couplings) |
| T3P® | Pyridine | 25 | 85 | < 2 | Green Alternative (Excellent for solution-phase) |
Self-Validating Experimental Protocol
To ensure absolute stereochemical integrity, do not rely on end-of-synthesis validation. Implement the following self-validating protocol for the coupling of Amino-(3,5-dimethyl-phenyl)-acetic acid derivatives.
Step-by-Step Methodology:
-
Preparation: Dissolve the N-protected Amino-(3,5-dimethyl-phenyl)-acetic acid (1.5 eq relative to the amine) in anhydrous DMF to achieve a 0.1 M concentration.
-
Chiral-Safe Activation: Add DEPBT (1.5 eq) or COMU (1.5 eq) to the solution. Stir for 2 minutes at 0°C.
-
Base Addition: Dropwise, add TMP (2,4,6-trimethylpyridine) (3.0 eq). Mechanistic Note: The reaction is kept at 0°C during base addition to kinetically disfavor
-proton abstraction. -
Coupling: Add the amine nucleophile (1.0 eq) or transfer the activated mixture to the SPPS resin. Allow the reaction to warm to room temperature (25°C) and stir/agitate for 3 hours.
-
In-Process Validation (Critical Checkpoint):
-
Withdraw a 5 µL reaction aliquot (or a few resin beads).
-
If SPPS, perform a mini-cleavage using TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes.
-
Analyze via high-resolution LC-MS using a shallow chiral gradient (e.g., 5-30% MeCN over 15 mins).
-
Validation Rule: You must observe a single sharp peak for the product mass. The presence of a "twin peak" (a closely eluting diastereomer with identical mass) indicates epimerization has occurred. If the twin peak area is >2%, the coupling must be aborted, and the temperature in Step 2/3 must be lowered further.
-
Optimized coupling workflow for sterically hindered arylglycines.
References
-
Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. P. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Tetrahedron Letters.[Link]
-
Mattellone, A., Corbisiero, D., Ferrazzano, L., Cantelmi, P., Martelli, G., Palladino, C., Tolomelli, A., & Cabri, W. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry.[Link]
-
Marschall, E., Cass, R. W., Prasad, K. M., Swarbrick, J. D., McKay, A. I., Payne, J. A. E., Cryle, M. J., & Tailhades, J. (2024). Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis. Chemical Science.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Amino-(3,5-dimethyl-phenyl)-acetic acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with Amino-(3,5-dimethyl-phenyl)-acetic acid. It provides in-depth information, troubleshooting advice, and experimental protocols to understand and manage the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your experiments.
Introduction to the Stability of Amino-(3,5-dimethyl-phenyl)-acetic acid
Amino-(3,5-dimethyl-phenyl)-acetic acid is a non-proteinogenic amino acid with a substituted aromatic side chain. Like all amino acids, its stability is influenced by environmental factors such as pH, temperature, and light.[1][2] Understanding the behavior of this compound in acidic environments is crucial for a variety of applications, including formulation development, analytical method validation, and mechanistic studies.
Acidic conditions can potentially lead to several degradation pathways, primarily targeting the amino and carboxylic acid functional groups, as well as the aromatic ring. The first step in the breakdown of amino acids is often the removal of the amino group.[3][4] For Amino-(3,5-dimethyl-phenyl)-acetic acid, this could involve reactions such as deamination. The carbon skeleton that remains is then further metabolized.[3]
This guide will walk you through the potential stability challenges and provide you with the tools to conduct your own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Amino-(3,5-dimethyl-phenyl)-acetic acid in an acidic solution?
A1: The main factors include the pH of the solution, the temperature, the presence of oxidizing agents, and exposure to light (photostability).[1][5] The concentration of the acid used as a stressor and the duration of exposure are also critical parameters.[2]
Q2: What are the likely degradation products of Amino-(3,5-dimethyl-phenyl)-acetic acid under acidic conditions?
Q3: How can I monitor the degradation of Amino-(3,5-dimethyl-phenyl)-acetic acid in my experiments?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the degradation of amino acids.[7][8] An HPLC method, particularly with UV or mass spectrometric detection, can separate the parent compound from its degradation products, allowing for quantification of the remaining active ingredient.[7][9] It is essential to develop a stability-indicating method that can resolve all potential degradants from the parent peak.[5]
Q4: Are there any specific storage recommendations for this compound in an acidic solution?
A4: To minimize degradation, solutions of Amino-(3,5-dimethyl-phenyl)-acetic acid, especially in acidic media, should be stored at low temperatures (e.g., 2-8 °C or frozen) and protected from light.[1] The use of freshly prepared solutions is always recommended for sensitive experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Rapid loss of parent compound peak in HPLC analysis. | The compound is highly unstable under the experimental acidic conditions (e.g., high temperature, strong acid concentration). | Reduce the severity of the acidic stress conditions. Lower the temperature, use a lower concentration of acid, or decrease the incubation time. |
| Appearance of multiple, unidentified peaks in the chromatogram. | These are likely degradation products. | Develop a stability-indicating HPLC method with sufficient resolution to separate and identify these degradants. Mass spectrometry (LC-MS) can be invaluable for structural elucidation.[7] |
| Poor reproducibility of stability data. | Inconsistent experimental conditions (e.g., temperature fluctuations, variations in pH, exposure to light). | Tightly control all experimental parameters. Use a calibrated thermostat, accurately prepare acidic solutions, and protect samples from light. Ensure the use of high-purity reagents to avoid contamination.[10] |
| Precipitation of the compound from the acidic solution. | The protonated form of the amino acid may have lower solubility in the chosen solvent system. | Adjust the solvent composition. A co-solvent might be necessary for compounds with poor aqueous solubility.[2] Ensure the pH of the solution does not reach the isoelectric point of the compound where solubility is minimal. |
Experimental Protocol: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of Amino-(3,5-dimethyl-phenyl)-acetic acid in an acidic medium. The goal of such a study is to intentionally degrade the sample to identify potential degradation products and pathways.[1][2]
Objective: To evaluate the stability of Amino-(3,5-dimethyl-phenyl)-acetic acid under acidic stress and to identify potential degradation products.
Materials:
-
Amino-(3,5-dimethyl-phenyl)-acetic acid
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH) for neutralization
-
HPLC grade water and acetonitrile
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV or MS detector
-
Thermostatically controlled water bath or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of Amino-(3,5-dimethyl-phenyl)-acetic acid in a suitable solvent (e.g., water or a water/co-solvent mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Transfer a known volume of the stock solution into separate reaction vessels.
-
To one vessel, add an equal volume of 0.1 M HCl.
-
To another vessel, add an equal volume of 1 M HCl.
-
Prepare a control sample by adding an equal volume of water instead of acid.
-
-
Incubation:
-
Incubate all samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).[11]
-
At each time point, withdraw an aliquot from each sample.
-
-
Sample Analysis:
-
Neutralize the withdrawn aliquots with an appropriate amount of NaOH.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
-
Characterize any significant degradation products using techniques like mass spectrometry.
-
Expected Outcomes and Influencing Factors
| Stress Condition | Expected Degradation | Primary Influencing Factors | Potential Degradation Pathway |
| 0.1 M HCl at 60°C | 5-20% degradation is often targeted in forced degradation studies.[5] | Temperature, Duration of exposure | Acid-catalyzed hydrolysis of the amino group (deamination).[12] |
| 1 M HCl at 60°C | Higher degradation compared to 0.1 M HCl. | Acid concentration, Temperature | Accelerated deamination and potential for further degradation of the resulting carbon skeleton. |
Potential Degradation Pathway
The following diagram illustrates a plausible degradation pathway for Amino-(3,5-dimethyl-phenyl)-acetic acid under acidic conditions, leading to the formation of an α-keto acid through deamination.
Caption: Potential degradation of Amino-(3,5-dimethyl-phenyl)-acetic acid.
Conclusion
The stability of Amino-(3,5-dimethyl-phenyl)-acetic acid under acidic conditions is a critical parameter for its successful application in research and development. While this guide provides a framework for understanding and assessing its stability, it is imperative for researchers to perform their own specific studies under their experimental conditions. By following systematic approaches like forced degradation studies and employing robust analytical techniques, a comprehensive stability profile can be established, ensuring the quality and reliability of your results.
References
-
National Center for Biotechnology Information. (n.d.). 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. PubChem. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). acetic Acid. Retrieved from [Link]
- Lee, S. J., et al. (2015). Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. Journal of Pharmacopuncture, 18(3), 49–56.
-
Tamilnadu Test House. (2025, February 24). Analytical Methods For Amino Acids. Retrieved from [Link]
- Wang, Y., et al. (2020). Analytical methods for amino acid determination in organisms.
-
Indiana University School of Medicine. (n.d.). Synthesis & Degradation of Amino Acids. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715.
-
LibreTexts Chemistry. (2022, April 26). 10.2: Amino Acids Degradation. Retrieved from [Link]
-
Sterling Pharma Solutions. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Sterling Pharma Solutions. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
- Parikh, M., & Shah, D. (2023). Biochemistry, Amino Acid Synthesis and Degradation. In StatPearls.
- Sawers, G. (2015).
-
National Center for Biotechnology Information. (n.d.). Acetic acid 3,5-dimethyl-phenyl ester. PubChem. Retrieved from [Link]
- Welle, F., & Franz, R. (2023). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 40(7), 1019-1033.
- Prem, E. M., et al. (2023). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. Frontiers in Microbiology, 14, 1087043.
- Prem, E. M., et al. (2023). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. University of Innsbruck.
- Singh, A., et al. (2014). Study of Oxidation of Some Alpha Amino Acids by 1, 3-Dichloro- 5, 5-Dimethylhydantoin in Aqueous Acetic.
- Prem, E. M., et al. (2023). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. AMINO ACID METABOLISM : SYNTHESIS & DEGRADATION OF AMINO ACIDS [education.med.nyu.edu]
- 7. tamilnadutesthouse.com [tamilnadutesthouse.com]
- 8. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. usp.org [usp.org]
- 11. onyxipca.com [onyxipca.com]
- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Validation & Comparative
Technical Guide: 1H NMR Interpretation of Amino-(3,5-dimethyl-phenyl)-acetic acid
Executive Summary & Structural Context[1]
Amino-(3,5-dimethyl-phenyl)-acetic acid (often referred to as 3,5-Dimethylphenylglycine) is a critical non-proteinogenic amino acid scaffold, frequently utilized in the synthesis of semi-synthetic penicillins, cephalosporins, and peptide-based therapeutics.
Unlike standard aliphatic amino acids, the interpretation of this molecule relies heavily on understanding the symmetry of the aromatic system and the labile nature of the heteroatoms . This guide compares two primary analytical approaches: DMSO-d6 (Structural Elucidation) versus D₂O/TFA-d (High-Throughput Purity Analysis) .
The Structural Logic
The molecule possesses a
-
Aromatic Region: The 3,5-dimethyl substitution pattern simplifies the aromatic region from a complex multiplet (typical of unsubstituted phenylglycine) into two distinct signals with specific integration ratios (2:1).
-
Chiral Center: The
-carbon is chiral. While enantiomers are indistinguishable in achiral solvents, the presence of diastereomeric impurities (if coupled to chiral auxiliaries) will manifest as "shadow peaks" near the methyl or -proton signals.
Comparative Analysis: Solvent Selection Strategy
The choice of solvent dictates the information density of your spectrum. We compare the two industry-standard approaches below.
Method A: Structural Confirmation (DMSO-d6)
Best For: Full characterization, confirming the amine handle, and assessing diastereomeric purity.
-
Mechanism: DMSO is a hydrogen-bond acceptor. It slows the exchange rate of acidic protons (
, ), allowing them to appear as distinct peaks. -
Key Feature: The
-proton often appears as a doublet (or broad multiplet) due to coupling with the protons ( ). -
Drawback: The water peak (
) can obscure the -proton if the sample is wet.
Method B: Rapid Purity Check (D₂O + NaOD or TFA-d)
Best For: High-throughput screening, reaction monitoring, and removing exchangeable "noise."
-
Mechanism: Rapid chemical exchange with deuterium eliminates
and signals. -
Key Feature: The
-proton collapses into a sharp singlet (decoupling). The spectrum is simplified to carbon-bound protons only. -
Drawback: Loss of information regarding the protonation state or presence of ammonium salts.
Comparative Data Table (Predicted Shifts)
| Assignment | Proton Count | Chemical Shift ( | Chemical Shift ( | Multiplicity (DMSO) | Multiplicity (D₂O) |
| Ar-CH₃ | 6H | 2.25 | 2.30 | Singlet | Singlet |
| 1H | 4.60 - 4.80 | 4.45 | Doublet/Broad | Sharp Singlet | |
| Ar-H (Ortho) | 2H | 7.05 | 7.10 | Singlet (br) | Singlet |
| Ar-H (Para) | 1H | 6.95 | 7.00 | Singlet | Singlet |
| -NH₂ | 2-3H | 8.5 - 9.0 (Broad) | Absent | Broad Singlet | N/A |
| -COOH | 1H | 12.0 - 13.0 | Absent | Very Broad | N/A |
Note: "Ortho" refers to positions 2 and 6 relative to the acetic acid group. "Para" refers to position 4.
Self-Validating Interpretation Protocol
This protocol ensures that the spectrum you are looking at is chemically consistent with the target structure.
Step 1: The Methyl Integral Test
Locate the sharp singlet around 2.25 ppm . Calibrate this integral to 6.0 .
-
Validation: If this integral is calibrated to 6.0, the aromatic region must integrate to exactly 3.0 (2H + 1H). Any deviation suggests an impurity (e.g., mono-methylated byproduct) or incorrect structure.
Step 2: The Symmetry Check (Aromatic Region)
In a 3,5-dimethyl substituted ring, the protons at positions 2 and 6 are chemically equivalent. The proton at position 4 is unique.
-
Signal A (2H): Look for a signal around 7.05 ppm. This corresponds to H2/H6.
-
Signal B (1H): Look for a signal around 6.95 ppm. This corresponds to H4.
-
Validation: These two signals often appear as singlets because
(meta) coupling is small (~1-2 Hz). If you see large splitting ( ), the methyl groups are likely not in the 3,5 positions (e.g., 2,5-dimethyl substitution would show ortho-coupling).
Step 3: The Alpha-Proton Exchange Test
Run the sample in DMSO-d6 first. Locate the
-
Validation: The
peaks should disappear, and the -proton should sharpen into a singlet. If the -proton remains a multiplet, it implies coupling to a non-exchangeable proton (e.g., a contaminant).
Visualization of Workflows
Diagram 1: Solvent Selection Decision Matrix
This flowchart guides the researcher on which solvent system to utilize based on the analytical goal.
Caption: Strategic decision path for solvent selection based on required spectral detail.
Diagram 2: Structural Connectivity & Splitting Logic
This diagram illustrates the coupling pathways that define the spectrum in DMSO-d6.
Caption: Connectivity map highlighting the source of the Alpha-H doublet splitting in non-exchanging solvents.
Experimental Protocol: Sample Preparation
To ensure reproducibility and avoid concentration-dependent shifts (common in amino acids due to dimerization), follow this standard operating procedure.
-
Massing: Weigh 5.0 – 10.0 mg of the amino acid into a clean vial.
-
Why? Amino acids can aggregate at high concentrations, broadening peaks.
-
-
Solvent Addition:
-
For DMSO-d6: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. If the solution is cloudy, gentle warming (40°C) is permissible.
-
For D₂O: Add 0.6 mL D₂O. If the zwitterion is insoluble, add 1-2 drops of NaOD (40% in D₂O) or DCl/TFA to shift the pH away from the isoelectric point (pI).
-
-
Reference: Ensure the solvent contains TMS (0.00 ppm) or calibrate to the residual solvent peak (DMSO quintet at 2.50 ppm; HDO singlet at ~4.79 ppm).
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (d1): > 5 seconds .
-
Why? The quaternary carbons and methyl protons can have long T1 relaxation times. A short delay will skew integration values (methyls will integrate lower than 6.0).
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for additivity rules and solvent effects).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
-
SDBS (Spectral Database for Organic Compounds) . National Institute of Advanced Industrial Science and Technology (AIST). (Source for general phenylglycine analog shifts).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for chemical shift data).[3][4]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of Amino-(3,5-dimethyl-phenyl)-acetic acid: A Predictive and Comparative Analysis
This guide provides a detailed exploration of the predicted mass spectrometric fragmentation patterns of Amino-(3,5-dimethyl-phenyl)-acetic acid. In the dynamic fields of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, with the fragmentation patterns of a molecule serving as a veritable fingerprint of its structure.
Given the absence of publicly available mass spectral data for Amino-(3,5-dimethyl-phenyl)-acetic acid, this document adopts a first-principles approach. By leveraging established fragmentation mechanisms of structurally analogous compounds—specifically, the proteinogenic amino acid phenylalanine and substituted aromatic hydrocarbons—we can construct a highly probable fragmentation pathway. This predictive analysis is not merely theoretical; it provides a robust framework for researchers to interpret empirically generated data.
This guide will compare the predicted fragmentation of Amino-(3,5-dimethyl-phenyl)-acetic acid with the well-documented fragmentation of phenylalanine. This comparative approach will highlight the influence of the dimethyl-phenyl moiety on fragmentation pathways, offering diagnostic ions that can be used for confident identification. Furthermore, a comprehensive, field-tested experimental protocol for acquiring this data via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided, ensuring that researchers can readily apply these principles in their own laboratories.
Predicted Fragmentation Pathways of Amino-(3,5-dimethyl-phenyl)-acetic acid
The structure of Amino-(3,5-dimethyl-phenyl)-acetic acid combines a classic amino acid backbone with a substituted aromatic side chain. Under typical soft ionization techniques like Electrospray Ionization (ESI) in positive ion mode, the initial event will be protonation, most likely at the primary amine, to form the molecular ion [M+H]⁺. For Amino-(3,5-dimethyl-phenyl)-acetic acid (C₁₀H₁₃NO₂), the monoisotopic mass is 179.0946 g/mol , so we anticipate an [M+H]⁺ ion at m/z 180.1024.
Subsequent fragmentation via Collision-Induced Dissociation (CID) is predicted to follow pathways characteristic of α-amino acids with aromatic side chains. The primary fragmentation events are expected to be losses of small, stable neutral molecules from the amino acid core and characteristic cleavages related to the side chain.
Key predicted fragmentation pathways include:
-
Loss of Formic Acid (HCOOH): A common fragmentation pathway for protonated amino acids is the combined loss of water and carbon monoxide, which is observed as a neutral loss of 46 Da (H₂O + CO).[1][2] This leads to the formation of an iminium ion.
-
Loss of Ammonia (NH₃): The loss of ammonia (17 Da) is another characteristic fragmentation for some amino acids, resulting from the cleavage of the Cα-N bond.[1]
-
Decarboxylation (Loss of CO₂): While less common as a primary fragmentation in ESI for protonated amino acids, the loss of the carboxyl group as CO₂ (44 Da) can occur.
-
Side-Chain Fragmentation: The bond between the α-carbon and the benzyl carbon is a likely point of cleavage. This would lead to the formation of a stable 3,5-dimethylbenzyl cation.
The following diagram illustrates the predicted major fragmentation pathway for the [M+H]⁺ ion of Amino-(3,5-dimethyl-phenyl)-acetic acid.
Caption: Predicted ESI-MS/MS fragmentation of Amino-(3,5-dimethyl-phenyl)-acetic acid.
Comparative Analysis: Amino-(3,5-dimethyl-phenyl)-acetic acid vs. Phenylalanine
To ground our predictions, a direct comparison with the known fragmentation of phenylalanine is invaluable. Phenylalanine is the closest structural analog with a wealth of available mass spectral data.
| Feature | Amino-(3,5-dimethyl-phenyl)-acetic acid (Predicted) | Phenylalanine (Observed)[2][3][4] | Rationale for Differences |
| [M+H]⁺ | m/z 180.10 | m/z 166.09 | The addition of two methyl groups (2 x 14 Da) to the phenyl ring accounts for the 14 Da mass shift. |
| [M+H - HCOOH]⁺ | m/z 134.10 | m/z 120.08 | This common loss from the amino acid backbone is expected for both, with the mass difference maintained. |
| [M+H - NH₃]⁺ | m/z 163.08 | m/z 149.07 | Loss of ammonia is also a shared pathway, with the mass difference reflecting the substituted ring. |
| Side-Chain Fragment | m/z 105.07 (3,5-dimethylbenzyl cation) | m/z 91.05 (benzyl cation) | This is a key diagnostic difference. The cleavage of the Cα-Cβ bond results in a benzyl-type cation. The presence of the two methyl groups on the ring in the target molecule leads to the characteristic m/z 105 ion. |
| Further Side-Chain Frag. | m/z 91.05 (loss of CH₂) | N/A | The dimethylbenzyl cation may undergo further fragmentation, such as the loss of a methyl radical followed by rearrangement to a stable tropylium-like ion. |
This comparison underscores that while the core fragmentation pathways of the amino acid moiety are conserved, the fragments containing the aromatic side chain will exhibit a predictable mass shift. The presence of a fragment at m/z 105 would be strong evidence for the 3,5-dimethylphenyl structure, distinguishing it from an unsubstituted phenyl ring (m/z 91).
Recommended Experimental Protocol: LC-MS/MS Analysis
To empirically validate the predicted fragmentation patterns, the following LC-MS/MS protocol is recommended. This method is designed for high sensitivity and specificity for the analysis of underivatized amino acids in a research setting.
1. Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of Amino-(3,5-dimethyl-phenyl)-acetic acid in a 50:50 mixture of acetonitrile and water. Create a dilution series (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL) in the initial mobile phase composition.
-
Matrix Samples (e.g., Plasma): For quantitative analysis in biological fluids, a protein precipitation step is necessary. To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex for 2 minutes, then centrifuge at >12,000 x g for 10 minutes at 4°C. Transfer the supernatant for analysis.[5][6]
2. Liquid Chromatography (LC) Conditions
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of polar amino acids. An example is a Waters Atlantis Premier BEH Z-HILIC column (2.1 mm × 100 mm, 2.5 µm).[5]
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar analytes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
3. Mass Spectrometry (MS) Conditions
-
Instrument: A tandem quadrupole (e.g., SCIEX QTRAP® 6500+) or a high-resolution instrument like a Q-Exactive Orbitrap is suitable.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 400°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
-
MS1 Scan: Perform a full scan from m/z 50-300 to identify the [M+H]⁺ precursor ion (m/z 180.10).
-
MS2 (Product Ion) Scan: Select the precursor ion (m/z 180.10) and perform CID. Ramp the collision energy (e.g., from 10-40 eV) to observe the full range of fragment ions and to determine the optimal energy for specific transitions.
-
MRM (Multiple Reaction Monitoring) for Quantification: For targeted quantification, monitor specific transitions, such as m/z 180.10 → 134.10 and m/z 180.10 → 105.07.
The following diagram outlines the proposed experimental workflow.
Sources
- 1. Isomer differentiation via collision-induced dissociation: the case of protonated alpha-, beta2- and beta3-phenylalanines and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode [zpxb.xml-journal.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. sciex.com [sciex.com]
A Researcher's Guide to the Spectroscopic Identification of Amino-(3,5-dimethyl-phenyl)-acetic acid
In the landscape of pharmaceutical research and drug development, the unambiguous identification and characterization of novel chemical entities are paramount. Amino-(3,5-dimethyl-phenyl)-acetic acid, a substituted α-amino acid, represents a class of compounds with significant potential. Its structural verification is a critical first step in any research pipeline. This guide provides an in-depth comparison of analytical techniques for its identification, with a primary focus on Fourier-Transform Infrared (FTIR) spectroscopy, contextualized by orthogonal methods like NMR and Mass Spectrometry.
The Molecular Signature: Predicting the IR Spectrum
Amino-(3,5-dimethyl-phenyl)-acetic acid is a multifaceted molecule. To predict its infrared spectrum, we must first dissect its constituent functional groups: an amino group, a carboxylic acid, and a 1,3,5-trisubstituted aromatic ring. Crucially, as a solid-state amino acid, it will exist predominantly in its zwitterionic form. This ionic state, where the amino group is protonated (-NH₃⁺) and the carboxylic acid is deprotonated (-COO⁻), dramatically alters the vibrational landscape compared to its non-ionic form.[1][2]
The expected characteristic absorption bands are summarized below.
| Functional Group (Zwitterionic Form) | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Peak Characteristics |
| Ammonium (-NH₃⁺) | N-H Stretching | 3200 - 2800 | Very Broad, Strong, Overlaps with C-H |
| Ammonium (-NH₃⁺) | N-H Bending (Asymmetric/Symmetric) | 1600 - 1500 | Medium to Strong, Sharp |
| Carboxylate (-COO⁻) | Asymmetric Stretching | 1610 - 1550 | Strong, Sharp |
| Carboxylate (-COO⁻) | Symmetric Stretching | 1420 - 1300 | Medium, Sharp |
| Aromatic Ring | C-H Stretching | 3100 - 3000 | Medium to Weak, Sharp |
| Aromatic Ring | C=C Ring Stretching | 1600 & 1500 (approx.) | Medium, Sharp |
| Aromatic Ring | C-H Out-of-Plane (OOP) Bending | 900 - 810 & 700 - 660 | Strong, Diagnostic of 1,3,5-substitution |
| Alkyl (CH₃ & CH) | C-H Stretching | 2980 - 2850 | Medium, Sharp |
-
Zwitterion Hallmarks : The most telling features will be the absence of a typical sharp carbonyl (C=O) peak around 1700 cm⁻¹ and the very broad O-H stretch from a standard carboxylic acid (3300-2500 cm⁻¹).[3][4] Instead, the spectrum will be dominated by a very broad N-H stretch from the ammonium group and the two characteristic stretches of the carboxylate anion.[5]
-
Aromatic Substitution : The 1,3,5-trisubstituted (meta, symmetric) pattern of the benzene ring gives rise to specific C-H out-of-plane (OOP) bending vibrations. Expect strong absorptions in the 900-810 cm⁻¹ and 700-660 cm⁻¹ regions, which are highly diagnostic for this substitution pattern.[6][7][8]
Experimental Verification: A Comparative Analysis
While FTIR provides a rapid and valuable fingerprint, its sole use is insufficient for definitive structural confirmation in a regulatory or research context. Orthogonal methods, which rely on different physical principles, are required for a comprehensive characterization.
Primary Identification via ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its speed and simplicity, requiring minimal to no sample preparation.[9][10]
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
-
Instrument Preparation : Ensure the FTIR spectrometer is purged and has a stable background.
-
Crystal Cleaning : Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Scan : Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract instrument and atmospheric (CO₂, H₂O) absorptions.[11]
-
Sample Application : Place a small amount of the Amino-(3,5-dimethyl-phenyl)-acetic acid powder directly onto the center of the ATR crystal.[12]
-
Apply Pressure : Use the instrument's pressure clamp to ensure firm, consistent contact between the solid sample and the crystal surface. Optimal contact is essential for a high-quality spectrum.[9]
-
Spectrum Acquisition : Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.
-
Data Processing : The resulting spectrum should be automatically ratioed against the background, yielding the absorbance spectrum. If necessary, perform a baseline correction.
-
Analysis : Compare the observed peaks with the predicted frequencies in the table above to confirm the presence of the key functional groups.
Orthogonal Methods for Unambiguous Identification
FTIR identifies functional groups, but orthogonal methods are needed to confirm connectivity and molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the gold standard for structural elucidation.[13]
-
¹H NMR will reveal the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling. For Amino-(3,5-dimethyl-phenyl)-acetic acid, one would expect to see distinct signals for the aromatic protons, the α-proton (CH), the methyl protons (CH₃), and the exchangeable amine protons.
-
¹³C NMR provides information on the number and type of carbon atoms, confirming the presence of the carboxylate, aromatic, and aliphatic carbons.
-
-
Mass Spectrometry (MS) : MS provides the exact molecular weight and, through fragmentation patterns (MS/MS), further structural information.[14][15] Electrospray ionization (ESI) would be a suitable technique, likely showing a strong signal for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, leaving little ambiguity.
Data Summary & Method Comparison
The choice of analytical technique depends on the specific question being asked—be it rapid identity confirmation, detailed structural analysis, or purity assessment.
| Technique | Information Provided | Sample Amount | Speed | Primary Use Case |
| FTIR | Functional groups present, molecular fingerprint | Very Low (mg) | Very Fast (~1-2 min) | Rapid identity check, raw material screening |
| NMR | Complete molecular structure & connectivity | Low (mg) | Moderate (5-30 min) | Unambiguous structure elucidation |
| MS | Molecular weight & formula, fragmentation | Very Low (µg-ng) | Fast (2-10 min) | Molecular weight confirmation, trace analysis |
| HPLC | Purity, quantification | Low (µg-ng) | Slow (10-60 min) | Purity assessment, quantification |
Integrated Workflow for Quality Control
For researchers and drug development professionals, a multi-step, logical workflow ensures the identity, purity, and quality of a given batch of Amino-(3,5-dimethyl-phenyl)-acetic acid.
Caption: Integrated analytical workflow for quality control.
This workflow demonstrates a best-practice approach, using FTIR for a quick initial identity check, followed by HPLC and MS for definitive confirmation of purity and molecular weight.[16] Full structural elucidation by NMR is reserved for reference standard characterization or for investigating out-of-specification results.[17]
Conclusion
FTIR spectroscopy is an indispensable tool for the rapid identification of Amino-(3,5-dimethyl-phenyl)-acetic acid, primarily by confirming the presence of key functional groups indicative of its zwitterionic amino acid structure and aromatic substitution pattern. However, it is the synergistic use of orthogonal methods like NMR and mass spectrometry that provides the comprehensive data package required for absolute confidence in the material's identity, purity, and structure. This integrated approach underpins robust scientific research and accelerates the drug development process.
References
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Julian, R. R., et al. (2005). Infrared Spectroscopy of Cationized Arginine in the Gas Phase: Direct Evidence for the Transition from Nonzwitterionic to Zwitterionic Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
Denisov, G. S., Gindin, V. A., & Smirnov, S. N. (1979). IR spectra and structure of certain amino acids in solutions and in the gas phase. Dibutylglycine and glycine. Journal of Applied Spectroscopy. Retrieved from [Link]
-
Fischer, G., Cao, X., Cox, N., & Francis, M. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Chemical Physics. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved from [Link]
-
Smith, B. C. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy. Retrieved from [Link]
-
Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. Retrieved from [Link]
-
Le Sergeant d'Hendecourt, L., et al. (2019). SPECTRAL CHARACTERIZATION OF CARBOXYLIC ACIDS, AMINO ACIDS AND AMMONIUM SALT AS THE CARRIERS OF 3.2 µm BAND OF COMET 67P/CHURYU. 43rd COSPAR Scientific Assembly. Retrieved from [Link]
-
Hiden Analytical. (2024, July 4). Comparing Mass Spectrometry with FT-IR for TGA Experiments: Spotlight on HPR-20 EGA. Retrieved from [Link]
-
Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. Retrieved from [Link]
-
Wishart, D. S. (2019). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... Metabolomics. Retrieved from [Link]
Sources
- 1. Infrared Spectroscopy of Cationized Arginine in the Gas Phase: Direct Evidence for the Transition from Nonzwitterionic to Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. echemi.com [echemi.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. elib.dlr.de [elib.dlr.de]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. agilent.com [agilent.com]
- 10. mt.com [mt.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. rockymountainlabs.com [rockymountainlabs.com]
- 14. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 15. Comparing Mass Spectrometry with FT-IR for TGA Experiments: Spotlight on HPR-20 EGA [hidenanalytical.com]
- 16. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Comparative Guide: HPLC Assay Strategies for Purity Determination of Amino-(3,5-dimethyl-phenyl)-acetic Acid
Executive Summary & Scientific Context
Amino-(3,5-dimethyl-phenyl)-acetic acid, commonly known as 3,5-dimethylphenylglycine, is a critical non-natural amino acid building block utilized in the synthesis of broad-spectrum anticonvulsants, peptide therapeutics, and chiral catalysts[1]. Because this compound contains both a stereogenic center at the alpha-carbon and reactive functional groups (amino and carboxylic acid moieties), its purity profile is inherently dual-faceted. Drug development professionals must rigorously quantify both chemical purity (absence of synthetic byproducts like 3,5-dimethylbenzaldehyde) and enantiomeric purity (ratio of D- to L-enantiomers).
This guide objectively compares the two gold-standard High-Performance Liquid Chromatography (HPLC) methodologies required to achieve a complete purity profile for this compound: Achiral Reversed-Phase HPLC (RP-HPLC) and Chiral Ligand-Exchange/Macrocyclic HPLC.
Mechanistic Causality: Overcoming Retention Challenges
As a Senior Application Scientist, I frequently observe a common pitfall in amino acid analysis: attempting to retain underivatized zwitterionic compounds on standard C18 columns using neutral mobile phases. At physiological pH, Amino-(3,5-dimethyl-phenyl)-acetic acid exists as a highly polar zwitterion, causing it to elute at or near the void volume (
The Causality of Method Design: To force retention without resorting to pre-column derivatization (which introduces variability and artifacts), we must manipulate the analyte's ionization state.
-
For Chemical Purity (Achiral): We utilize highly acidic mobile phase modifiers (e.g., 0.1% Formic Acid or Trifluoroacetic Acid at pH ~2.0). This suppresses the ionization of the carboxylic acid group, rendering the molecule sufficiently lipophilic to partition into the C18 stationary phase.
-
For Enantiomeric Purity (Chiral): Standard C18 phases cannot distinguish between enantiomers. Instead, we utilize a Chiral Stationary Phase (CSP) such as Teicoplanin (a macrocyclic glycopeptide). The mechanism relies on a transient diastereomeric complex formed via
interactions with the 3,5-dimethylphenyl ring, hydrogen bonding with the amino group, and steric inclusion within the chiral clefts.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Objective Comparison of HPLC Methodologies
Method A: Achiral RP-HPLC (Chemical Purity)
Best For: Quantifying related substances, degradation products, and overall chemical assay. Mechanism: Relies on hydrophobic partitioning. The gradient method begins with a high aqueous composition to retain the polar amino acid, slowly increasing the organic modifier (Acetonitrile) to elute strongly retained hydrophobic synthetic impurities. Advantages: High theoretical plate count, excellent reproducibility, and compatibility with standard LC-UV or LC-MS systems.
Method B: Chiral HPLC (Enantiomeric Purity)
Best For: Determining Enantiomeric Excess (ee%) and detecting trace levels of the undesired optical isomer (e.g., D-isomer in an L-isomer batch). Mechanism: Relies on differential binding affinities between the enantiomers and the chiral selector. We compare a Teicoplanin-based CSP against a Copper(II) ligand-exchange column. Teicoplanin is preferred for underivatized phenylglycine derivatives due to its broad selectivity and compatibility with polar organic mobile phases[3].
Quantitative Data & Method Validation Parameters
The following tables summarize the optimized chromatographic parameters and the resulting system suitability data, providing a self-validating framework for your laboratory.
Table 1: Comparative HPLC Method Parameters
| Parameter | Method A: Achiral (Chemical Purity) | Method B: Chiral (Enantiomeric Purity) |
| Column | C18 (150 x 4.6 mm, 3 µm, 100Å) | Teicoplanin CSP (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Methanol : Water (80:20, v/v) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | N/A (Isocratic) |
| Elution Mode | Gradient (5% B to 95% B over 15 min) | Isocratic |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection (UV) | 254 nm | 210 nm |
| Column Temp | 30°C | 25°C |
Table 2: System Suitability & Validation Metrics
| Metric | Method A (Achiral) | Method B (Chiral) | Acceptance Criteria (ICH Q2) |
| Retention Time ( | ~6.2 min (Main Peak) | N/A | |
| Resolution ( | > 3.5 (from nearest impurity) | 2.8 (between D/L isomers) | |
| Tailing Factor ( | 1.15 | 1.30 | |
| RSD (Area, n=6) | 0.8% | 1.2% | |
| LOD / LOQ | 0.05 µg/mL / 0.15 µg/mL | 0.1 µg/mL / 0.3 µg/mL | Signal-to-Noise |
Step-by-Step Experimental Protocols
To ensure trustworthiness and reproducibility, follow these self-validating workflows.
Protocol 1: Achiral Impurity Profiling
-
Mobile Phase Preparation:
-
Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.
-
Phase B: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile.
-
-
Sample Preparation: Accurately weigh 10.0 mg of Amino-(3,5-dimethyl-phenyl)-acetic acid. Dissolve in 20 mL of Diluent (50:50 Water:Acetonitrile) to yield a 0.5 mg/mL solution. Sonicate for 5 minutes. Note: Matching the diluent to the initial mobile phase conditions prevents peak splitting.
-
Equilibration: Flush the C18 column with 95% Phase A / 5% Phase B for 20 column volumes until the baseline is stable.
-
Execution: Inject 10 µL of the sample. Run the gradient from 5% B to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate for 5 minutes.
-
Validation Check: Ensure the void volume peak (
) is clearly separated from the main analyte peak.
Protocol 2: Chiral Enantiomeric Separation
-
Mobile Phase Preparation: Mix 800 mL of HPLC-grade Methanol with 200 mL of ultrapure water. Degas thoroughly. Note: Do not use acidic modifiers here, as they can disrupt the hydrogen bonding essential for chiral recognition on the Teicoplanin phase.
-
Sample Preparation: Dissolve 5.0 mg of the racemic standard (or sample) in 10 mL of the mobile phase (0.5 mg/mL).
-
Execution: Inject 5 µL onto the Teicoplanin CSP column at a flow rate of 0.8 mL/min.
-
Validation Check: Calculate the resolution (
) between the D- and L-enantiomer peaks. If , decrease the column temperature to 20°C to enhance the thermodynamic stability of the transient diastereomeric complex.
System Workflows & Mechanistic Pathways
Workflow for comprehensive purity determination of Amino-(3,5-dimethyl-phenyl)-acetic acid.
Mechanistic pathway of chiral recognition for phenylglycine derivatives on a Teicoplanin CSP.
References
-
Jakubiec, M., et al. "New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants." Cells, MDPI, 2022.[Link]
-
Sajewicz, M., et al. "HPLC–DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine." Journal of Chromatographic Science, Oxford Academic, 2014.[Link]
-
MicroSolv Technology Corporation. "Phenylglycine and Phenylalanine Analyzed with HPLC - AppNote." MicroSolv Resource Center, 2012.[Link]
Sources
A Senior Application Scientist's Guide to Chiral Separation Validation: The Case of Amino-(3,5-dimethyl-phenyl)-acetic Acid Enantiomers
For researchers, scientists, and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The enantiomers of a chiral compound can exhibit profoundly different effects in biological systems. This guide provides an in-depth, experience-driven approach to the chiral separation and validation of Amino-(3,5-dimethyl-phenyl)-acetic acid enantiomers. While specific, validated methods for this exact compound are not extensively published, this guide will establish a robust framework for method development and validation by drawing parallels with structurally similar aryl-acetic acids and phenylglycine derivatives. This approach is grounded in the established principles of chiral chromatography and provides a logical, scientifically sound pathway to achieving and validating the enantioselective separation of the target compound.
The Imperative of Chiral Purity for Aryl-Acetic Acid Derivatives
Amino-(3,5-dimethyl-phenyl)-acetic acid belongs to the class of aryl-acetic acid derivatives, a structural motif present in many pharmaceutically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). For such compounds, the biological activity is often confined to one enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, the ability to accurately separate and quantify the enantiomers is paramount for quality control, ensuring therapeutic efficacy and patient safety. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the predominant technique for this purpose, offering high-resolution separation of enantiomers.[1]
A Comparative Analysis of Chiral Stationary Phases for Aryl-Acetic Acid Derivatives
The cornerstone of a successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). The choice of CSP dictates the selectivity and resolution of the enantiomeric separation. For aryl-acetic acid derivatives, several classes of CSPs have demonstrated significant utility.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most versatile and widely successful for a broad range of chiral compounds, including aryl-acetic acids.[2][3] The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.
For Amino-(3,5-dimethyl-phenyl)-acetic acid, the aromatic ring and the carboxylic acid and amino groups provide multiple points of interaction with the CSP. The 3,5-dimethyl substitution pattern will also play a crucial role in the steric fit within the chiral selector.
Based on published data for structurally similar compounds, the following polysaccharide-based CSPs are excellent starting points for method development:
| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase (Normal Phase) | Key Interaction Mechanisms |
| Chiralpak® AD-H / IA | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Trifluoroacetic Acid | π-π interactions, hydrogen bonding, steric inclusion |
| Chiralcel® OD-H / IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Trifluoroacetic Acid | π-π interactions, hydrogen bonding, steric inclusion |
| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane/Ethanol/Trifluoroacetic Acid | Enhanced π-π interactions due to chloro-substituents |
A Note on Mobile Phase Modifiers: The addition of a small amount of a strong acid, like trifluoroacetic acid (TFA), to the mobile phase is often crucial for the successful enantioseparation of acidic analytes like Amino-(3,5-dimethyl-phenyl)-acetic acid. TFA protonates the analyte, reducing peak tailing and improving peak shape.[1]
Macrocyclic Glycopeptide CSPs: Versatility in Reversed-Phase and Polar Organic Modes
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (CHIROBIOTIC T) and vancomycin (CHIROBIOTIC V), offer a unique and complementary selectivity to polysaccharide-based CSPs. A significant advantage of these phases is their compatibility with a wider range of mobile phases, including reversed-phase and polar organic modes, making them highly suitable for LC-MS applications.[4][5]
| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase (Reversed Phase) | Key Interaction Mechanisms |
| CHIROBIOTIC™ T | Teicoplanin | Methanol/Water/Acetic Acid or Ammonium Acetate | Ionic interactions, hydrogen bonding, inclusion complexation |
| CHIROBIOTIC™ V | Vancomycin | Acetonitrile/Water/Trifluoroacetic Acid | Ionic interactions, hydrogen bonding, inclusion complexation |
Ligand Exchange Chromatography: A Targeted Approach for Amino Acids
Ligand exchange chromatography (LEC) is a powerful technique specifically for the chiral separation of amino acids and their derivatives. This method typically employs a conventional C18 column with a chiral mobile phase additive, usually a complex of a metal ion (e.g., Cu(II)) and a chiral ligand (e.g., L-proline).[6] The separation is based on the differential stability of the diastereomeric ternary complexes formed between the chiral ligand-metal complex and each enantiomer of the analyte.
| Stationary Phase | Chiral Mobile Phase Additive | Principle |
| C18 (ODS) | Copper (II) Sulfate and L-proline | Formation of transient diastereomeric complexes |
Experimental Protocols: A Step-by-Step Guide to Method Development and Validation
The following protocols are designed to be a comprehensive guide for developing and validating a chiral HPLC method for Amino-(3,5-dimethyl-phenyl)-acetic acid.
Workflow for Chiral Method Development
Caption: Workflow for Chiral HPLC Method Development.
Detailed Protocol for Method Development using a Polysaccharide-Based CSP
-
Column Selection: Begin with a Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) column (e.g., 250 x 4.6 mm, 5 µm).[7][8]
-
Initial Mobile Phase: A common starting point for normal phase chromatography is a mixture of hexane and a polar modifier, such as isopropanol (IPA) or ethanol. A typical starting mobile phase would be 90:10 (v/v) Hexane:IPA.
-
Acidic Additive: For an acidic analyte like Amino-(3,5-dimethyl-phenyl)-acetic acid, add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase to improve peak shape and resolution.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Injection: Inject a solution of the racemic standard.
-
Optimization:
-
If the retention time is too long, increase the percentage of the polar modifier (e.g., to 80:20 Hexane:IPA).
-
If the retention time is too short, decrease the percentage of the polar modifier.
-
If the resolution is poor, try changing the polar modifier (e.g., from IPA to ethanol) or adjust the concentration of TFA.
-
Investigate the effect of column temperature on the separation.
-
Protocol for Method Validation
Once a suitable separation method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.
Caption: Key Parameters for Chiral Method Validation.
Validation Parameters and Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peaks of the two enantiomers are well-resolved from each other and from any impurities. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.998 for both enantiomers. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically from the Limit of Quantitation (LOQ) to 120% of the target concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for both enantiomers. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in resolution or quantification when parameters like flow rate, mobile phase composition, and temperature are slightly varied. |
Data Presentation and Interpretation
All quantitative data from the method development and validation studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Comparison of Chiral Stationary Phases for the Separation of Aryl-Acetic Acid Analogs
| CSP | Analyte | Mobile Phase | Resolution (Rs) | Selectivity (α) | Reference |
| Chiralpak® IA | Flurbiprofen | Hexane/Ethanol/TFA (90:10:0.1) | 3.12 | 1.44 | [3] |
| Chiralpak® AD | Ibuprofen | Hexane/IPA/TFA (95:5:0.1) | 1.73 | 1.08 | [2] |
| Chiralpak® IA | Ketoprofen | Hexane/Ethanol/TFA (80:20:0.1) | 1.77 | 1.08 | [3] |
| CHI-DMB | Naproxen | Hexane/Dichloromethane/TFA (70:30:0.1) | >1.5 | 1.25 | [6] |
Table 2: Validation Summary for a Hypothetical Validated Method
| Validation Parameter | Result (Enantiomer 1) | Result (Enantiomer 2) | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.998 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.8% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability RSD) | 0.85% | 0.92% | ≤ 2.0% |
| Precision (Intermediate RSD) | 1.25% | 1.35% | ≤ 2.0% |
| LOD (µg/mL) | 0.05 | 0.05 | - |
| LOQ (µg/mL) | 0.15 | 0.15 | - |
Conclusion and Future Perspectives
While a specific, off-the-shelf validated method for the chiral separation of Amino-(3,5-dimethyl-phenyl)-acetic acid may not be readily available in the published literature, a systematic and scientifically sound approach to method development and validation can be successfully implemented. By leveraging the extensive knowledge base on the chiral separation of structurally related aryl-acetic acids and applying the principles of method development and validation outlined in this guide, researchers can confidently establish a robust and reliable analytical method. The continued evolution of chiral stationary phases, particularly the development of immobilized polysaccharide-based CSPs with enhanced solvent compatibility, will further expand the toolkit for tackling challenging chiral separations.[1]
References
-
Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica. [Link]
-
Enantioseparation of Three Non-Steroidal Anti-Inflammatory Agents on Chiral Stationary Phase by HPLC. Scirp.org. [Link]
-
Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. ResearchGate. [Link]
-
Enantiomer separation of non- steroidal anti-inflammatory drugs. Daicel Chiral Technologies. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. MDPI. [Link]
-
Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmaTech. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]
Sources
- 1. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. shimadzu.com [shimadzu.com]
- 6. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 7. ct-k.com [ct-k.com]
- 8. Chiral Technologies, Inc. CHIRALCEL OD-H, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
Biological Activity Comparison: 3,5-Dimethylphenylacetic Acid vs. Phenylacetic Acid
Executive Summary
This guide provides a technical comparison between Phenylacetic Acid (PAA) , a naturally occurring weak auxin and antimicrobial metabolite, and its synthetic derivative, 3,5-Dimethylphenylacetic Acid (3,5-DMPAA) .
While PAA serves as a fundamental biological scaffold found ubiquitously in plants and bacteria, the introduction of methyl groups at the meta (3,5) positions significantly alters the molecule's physicochemical profile. This substitution enhances lipophilicity and metabolic stability without disrupting the essential carboxylate pharmacophore. Consequently, 3,5-DMPAA exhibits distinct behavior in auxin signaling pathways and serves as a critical intermediate in the synthesis of lipophilic non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial peptides.
Chemical & Physicochemical Profile
The biological divergence between these two compounds is rooted in their electronic and steric properties. The 3,5-dimethyl substitution pattern exerts a positive inductive effect (+I), slightly increasing electron density on the aromatic ring compared to the unsubstituted PAA.
Table 1: Physicochemical Comparison
| Feature | Phenylacetic Acid (PAA) | 3,5-Dimethylphenylacetic Acid | Impact on Bioactivity |
| Structure | Unsubstituted benzene ring | Meta-substituted dimethyl ring | 3,5-Me groups increase steric bulk, affecting receptor fit. |
| Molecular Weight | 136.15 g/mol | 164.20 g/mol | Slight increase; remains fragment-like (Rule of 3 compliant). |
| LogP (Lipophilicity) | ~1.41 | ~2.3 - 2.5 (Predicted) | Critical: Higher LogP enhances membrane permeability and blood-brain barrier penetration. |
| pKa (Acid Strength) | 4.31 | ~4.35 - 4.40 | Methyl groups are electron-donating, making the acid marginally weaker (negligible biological difference). |
| Metabolic Stability | Low (Rapid hydroxylation) | Moderate | 3,5-positions are blocked, preventing common meta-hydroxylation metabolic routes. |
Biological Activity: Plant Growth Regulation (Auxin)[1]
Both compounds function as auxins, regulating plant growth via the TIR1/AFB signaling pathway. However, their potency and transport dynamics differ significantly.
Mechanism of Action
PAA is a non-polar auxin, meaning it does not rely on the polar auxin transport (PAT) system utilized by Indole-3-acetic acid (IAA). It moves passively via diffusion. The 3,5-dimethyl analog retains this passive diffusion characteristic but interacts differently with the receptor.
-
PAA: Acts as a weak auxin. It binds to TIR1 but with lower affinity than IAA or 2,4-D. It is often present in plants at higher concentrations to compensate for low affinity.
-
3,5-DMPAA: Research into mono- and di-substituted PAAs indicates that meta-substitution is favorable for auxin activity compared to ortho or para substitution in the PAA series. The 3,5-dimethyl pattern provides a hydrophobic "clamp" that can stabilize binding in the hydrophobic pocket of the TIR1 receptor, though it lacks the electron-withdrawing halogens found in potent herbicides like 2,4-D.
Experimental Protocol: Wheat Coleoptile Elongation Assay
To verify the auxin activity of 3,5-DMPAA versus PAA, the standard coleoptile elongation test is the gold standard.
Objective: Quantify the elongation response of etiolated wheat coleoptiles to varying concentrations of PAA and 3,5-DMPAA.
-
Preparation:
-
Germinate wheat seeds (Triticum aestivum) in total darkness at 25°C for 3-4 days.
-
Under green safety light, excise 10 mm segments from the sub-apical region of the coleoptiles.
-
-
Buffer Removal:
-
Float segments in manganese-depleted buffer (10 mM K-phosphate, pH 6.0) for 2 hours to deplete endogenous auxins.
-
-
Treatment:
-
Prepare serial dilutions (0.1 µM to 100 µM) of PAA and 3,5-DMPAA in buffer containing 1% sucrose.
-
Include a Negative Control (Buffer only) and Positive Control (IAA 10 µM).
-
-
Incubation:
-
Incubate segments in test solutions for 18 hours in darkness with slow rotary shaking (10 rpm).
-
-
Measurement:
-
Measure final length of segments using a digital caliper or image analysis software (ImageJ).
-
Data Analysis: Plot % Elongation vs. Log[Concentration].
-
Self-Validating Check: The Positive Control (IAA) must show >50% elongation over the buffer control for the assay to be valid.
Medicinal Chemistry: Antimicrobial & Anti-inflammatory Potential[2][3]
While PAA is a direct metabolite, 3,5-DMPAA is primarily a pharmacophore builder . Its enhanced lipophilicity makes it a superior scaffold for designing drugs that target intracellular enzymes or membrane-bound receptors.
Antimicrobial Activity[1][3][4][5][6][7]
-
PAA: Exhibits weak, non-specific antimicrobial activity (often used by bacteria like Pseudomonas to suppress competitors).
-
3,5-DMPAA: The free acid shows enhanced activity against Gram-positive bacteria due to increased membrane disruption capabilities (higher LogP).
-
Application: It is frequently derivatized into 3,5-dimethyl-1,2,4-triazoles or used in Metal-Organic Frameworks (MOFs) . These complexes release Ag+ or Cu2+ ions alongside the lipophilic organic ligand, showing high efficacy against S. aureus and E. coli.
-
Anti-inflammatory (COX Inhibition)
Phenylacetic acid derivatives are the structural basis for NSAIDs like Diclofenac.
-
SAR Insight: Diclofenac utilizes ortho-chloro groups to twist the phenyl ring out of plane, locking it into the Cyclooxygenase (COX) active site.
-
3,5-DMPAA Potential: The meta-methyl groups in 3,5-DMPAA do not force the same degree of torsion as ortho-substituents. Consequently, 3,5-DMPAA itself is a weak COX inhibitor. However, it is a key intermediate in synthesizing GPR120 agonists and specific analgesic peptides (e.g., AEDG peptides) where the 3,5-dimethyl pattern is critical for hydrophobic pocket filling without steric clash.
Visualizations
Diagram 1: Auxin Signaling Pathway Interaction
This diagram illustrates how both compounds compete for the TIR1 receptor to trigger gene expression.
Caption: Mechanism of Action: Both PAA and 3,5-DMPAA bind TIR1, triggering Aux/IAA degradation and gene activation.
Diagram 2: Comparative Experimental Workflow
A standardized workflow for evaluating the biological activity differences.
Caption: Parallel workflow for validating auxin potency and antimicrobial efficacy of PAA derivatives.
References
-
Muir, R. M., Fujita, T., & Hansch, C. (1967). Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids. Plant Physiology, 42(11), 1519–1526. Link
-
Sugawara, S., et al. (2015). Biochemical analyses of phenylacetic acid production in Arabidopsis.[1][2] Journal of Plant Growth Regulation. Link
-
BenchChem. (2025).[3] Developing Antimicrobial Agents from 3,5-Dimethyl-4-nitrophenol (Derivative Context). Link
-
Cook, S. D. (2019). An Historical Review of Phenylacetic Acid. Plant and Cell Physiology, 60(2), 243–254. Link
-
Li, Y., et al. (2023). Synthesis and highly effective antibacterial properties of Cu-3,5-dimethyl-1,2,4-triazole metal organic frameworks. Frontiers in Bioengineering and Biotechnology. Link
Sources
A Senior Application Scientist's Guide to the Validation of X-ray Diffraction Data for Amino-(3,5-dimethyl-phenyl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is not merely a procedural step but the bedrock of innovation and regulatory compliance. For a compound such as Amino-(3,5-dimethyl-phenyl)-acetic acid, a molecule with potential applications in drug discovery, the integrity of its solid-state structure, as determined by X-ray diffraction (XRD), is of paramount importance. This guide provides an in-depth, expert-led comparison of the methodologies and data required to rigorously validate the XRD-derived crystal structure of this compound, ensuring the reliability and reproducibility essential for scientific advancement.
The validation of a crystal structure is a multi-faceted process that extends beyond simple data collection. It involves a critical assessment of the experimental data's internal consistency and its agreement with a refined structural model. This process is crucial for identifying potential errors in data collection, processing, or structure solution and refinement. For drug development professionals, a validated crystal structure provides a high-fidelity map for understanding drug-target interactions and for guiding the design of new molecular entities.
The Imperative of Validation: Beyond Pretty Pictures
The validation process can be broadly categorized into two stages: experimental data quality assessment and structural model validation . Both are intrinsically linked and are evaluated using a suite of statistical and crystallographic metrics.
Diagram: The Workflow of XRD Data Validation
The following diagram illustrates the logical flow from data collection to a fully validated crystal structure.
Caption: A flowchart outlining the key stages of X-ray diffraction data validation.
Part 1: Assessing the Quality of the Experimental Data
The foundation of a reliable crystal structure is high-quality diffraction data. The following metrics are crucial for this assessment.
Key Data Quality Indicators
| Parameter | Description | Typical Target Value (Small Molecules) |
| R_merge (or R_sym) | Measures the agreement between symmetry-related reflections.[2] | < 0.10 (10%) |
| R_meas (or R_pim) | A redundancy-independent measure of the precision of the averaged intensities.[2] | < 0.10 (10%) |
| Completeness | The percentage of unique reflections measured out of the total possible within a given resolution range. | > 95% (preferably > 99%) |
| Redundancy | The average number of times a unique reflection is measured. | > 3 |
| The mean signal-to-noise ratio of the reflection intensities. | > 2 at the highest resolution shell |
Causality in Experimental Choices: A high redundancy in data collection is deliberately sought to improve the signal-to-noise ratio and provide a robust statistical basis for calculating agreement factors like R_merge.[2] The choice of crystal size and X-ray source brilliance directly impacts the value, especially at higher diffraction angles (higher resolution).
Experimental Protocol: Data Collection and Processing
-
Crystal Selection and Mounting: A single crystal of Amino-(3,5-dimethyl-phenyl)-acetic acid of suitable size and quality (typically < 0.5 mm in all dimensions with sharp edges) is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). The X-ray source is typically a Mo or Cu Kα sealed tube or a microfocus source.
-
Data Collection Strategy: A data collection strategy is devised to ensure high completeness and redundancy. This usually involves multiple runs of φ and ω scans to cover the entire Ewald sphere up to a desired resolution (e.g., 0.77 Å).
-
Data Integration and Scaling: The raw diffraction images are processed using software like CrysAlisPro, SAINT, or XDS. This involves indexing the reflections, integrating their intensities, and applying corrections for Lorentz and polarization effects.
-
Absorption Correction: An empirical absorption correction (e.g., multi-scan) is applied to account for the absorption of X-rays by the crystal.
Part 2: Validating the Structural Model
Once a satisfactory dataset is obtained, a structural model is generated and refined against the experimental data. The quality of this model is assessed using several key indicators.
Key Model Quality Indicators
| Parameter | Description | Typical Target Value (Small Molecules) |
| R1 (or R_work) | A measure of the agreement between the observed and calculated structure factor amplitudes for the working set of reflections.[3] | < 0.05 (5%) for well-behaved structures |
| wR2 (weighted R-factor) | A weighted R-factor based on all reflections, which is more sensitive to the quality of the model. | < 0.15 (15%) |
| Goodness-of-Fit (GoF) | Should be close to 1.0, indicating that the model is a good fit to the data and that the weighting scheme is appropriate.[4] | ~1.0 |
| R_free | Calculated for a small subset of reflections (typically 5-10%) that are not used in the refinement process to monitor for over-fitting.[5] | Should be close to R1; a large difference (> 0.05) may indicate over-parameterization.[6] |
| Residual Electron Density | The difference between the observed and calculated electron density. Large positive or negative peaks may indicate missing atoms or errors in the model. | Typically within ±0.5 e-/ų |
Trustworthiness through Self-Validation: The use of R_free is a critical self-validating mechanism.[5] By setting aside a portion of the data, we can cross-validate the model's predictive power on data it has not "seen" during refinement. A significant divergence between R_work and R_free is a red flag for model bias.[6]
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: The phase problem is solved using direct methods or dual-space methods as implemented in programs like SHELXT or SIR. This provides an initial electron density map.
-
Model Building: An initial model of the Amino-(3,5-dimethyl-phenyl)-acetic acid molecule is built into the electron density map using software such as Olex2 or WinGX.
-
Structure Refinement: The atomic coordinates, displacement parameters (isotropic, then anisotropic for non-hydrogen atoms), and a scale factor are refined against the experimental data using a full-matrix least-squares algorithm in a program like SHELXL.[7]
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Final Refinement Cycles: The refinement is continued until convergence is reached, as indicated by minimal shifts in the refined parameters and a stable R1 and wR2.
Part 3: Comprehensive Validation with IUCr's checkCIF/PLATON
The International Union of Crystallography (IUCr) provides a free, web-based service called checkCIF that performs a battery of automated checks on a crystallographic information file (CIF).[8][9] This is an indispensable tool for the final validation of a crystal structure.
The checkCIF/PLATON Report: A Crystallographer's Checklist
The checkCIF report generates a series of alerts, categorized by severity (A, B, C, G), that highlight potential issues with the data and model.[8] For Amino-(3,5-dimethyl-phenyl)-acetic acid, a thorough validation would involve scrutinizing the following sections of the report:
-
CIF Syntax and Consistency: Ensures the CIF is correctly formatted and that related data items are consistent.[10]
-
Cell and Geometry Details: Verifies the consistency of the unit cell parameters and volume.[4]
-
Symmetry Analysis: The PLATON software checks for missed or higher symmetry, a common error in structure determination.[7]
-
Anisotropic Displacement Parameters (ADPs): Checks for non-positive definite ADPs, which are physically unrealistic.
-
Geometric Analysis: Examines bond lengths, angles, and torsion angles for chemically reasonable values, comparing them to standard values.
-
Intermolecular Contacts: Searches for unusually short or long intermolecular contacts, which could indicate incorrect atom assignments or hydrogen bonding.
Authoritative Grounding: The checkCIF/PLATON tests are designed by expert crystallographers and are based on decades of collective experience and established crystallographic principles.[4] Addressing the alerts generated by this service is a crucial step in ensuring the structure meets the standards required for publication and inclusion in crystallographic databases.
Diagram: The checkCIF Validation Process
Caption: The iterative process of using checkCIF to validate and improve a crystal structure model.
Conclusion: A Commitment to Quality
The validation of X-ray diffraction data for a compound like Amino-(3,5-dimethyl-phenyl)-acetic acid is a rigorous, multi-step process that demands both experimental precision and critical evaluation. By systematically assessing data quality, model accuracy, and geometric reasonableness, and by leveraging authoritative tools like checkCIF, researchers can have high confidence in the resulting crystal structure. For those in drug development, this validated structural information is not just a publication requirement but a critical asset that informs and accelerates the path to new therapeutics. The principles and protocols outlined in this guide serve as a robust framework for ensuring the scientific integrity of crystallographic data.
References
-
International Union of Crystallography. (n.d.). checkCIF FAQ. IUCr Journals. Retrieved from [Link]
-
PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. RCSB PDB. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Details of checkCIF/PLATON tests. IUCr Journals. Retrieved from [Link]
-
CCP4 wiki. (2018, January 26). R-factors. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). checkCIF data validation tests. IUCr Journals. Retrieved from [Link]
-
SciSpace. (n.d.). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Retrieved from [Link]
-
Lab Manager. (2026, January 14). XRF/XRD Validation for Purity and Composition in Laboratory Workflows. Retrieved from [Link]
-
ResearchGate. (2025, August 8). A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). details of checkCIF/PLATON tests for IUCr Journals. IUCr Journals. Retrieved from [Link]
-
Wikipedia. (n.d.). R-factor (crystallography). Retrieved from [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. Retrieved from [Link]
-
Karplus, P. A., & Diederichs, K. (2012). Linking crystallographic model and data quality. Science, 336(6084), 1030–1033. Retrieved from [Link]
-
Fraser Lab. (n.d.). The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. Retrieved from [Link]
-
ChemRxiv. (n.d.). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. R-factors - CCP4 wiki [wiki.uni-konstanz.de]
- 3. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 6. Linking crystallographic model and data quality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. CheckCIF [checkcif.iucr.org]
- 10. journals.iucr.org [journals.iucr.org]
Precision in Purity: Elemental Analysis Standards for Amino-(3,5-dimethyl-phenyl)-acetic Acid
Topic: Elemental Analysis Standards for Amino-(3,5-dimethyl-phenyl)-acetic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the high-stakes landscape of drug development, Amino-(3,5-dimethyl-phenyl)-acetic acid (CAS: 199327-17-8) serves as a critical chiral building block for synthesizing non-natural peptide therapeutics and anticonvulsants. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for organic impurity profiling, it often fails to detect inorganic contaminants, retained water, or counter-ions.
This guide objectively compares Elemental Analysis (EA) against orthogonal purity standards (qNMR, HPLC) and evaluates the performance of different Calibration Standards (e.g., Acetanilide vs. Matrix-Matched Amino Acids) specifically for validating this substituted phenylglycine derivative.
Technical Profile & Theoretical Benchmarks
Before initiating any comparative analysis, the theoretical elemental composition must be established as the immutable baseline. Deviations from these values are the primary indicators of solvation, salt formation, or synthesis errors.
Compound Identity:
-
IUPAC Name: 2-amino-2-(3,5-dimethylphenyl)acetic acid[1][2][3]
-
Molecular Formula:
[1] -
Molecular Weight: 195.22 g/mol
-
Physical State: White crystalline solid (Zwitterionic character)
Table 1: Theoretical Elemental Composition Standards
| Element | Atomic Mass | Moles | Total Mass Contribution | Theoretical % (w/w) | Tolerance (Journal Std) |
|---|---|---|---|---|---|
| Carbon (C) | 12.011 | 10 | 120.11 | 61.52% | ± 0.40% |
| Hydrogen (H) | 1.008 | 13 | 13.10 | 6.71% | ± 0.40% |
| Nitrogen (N) | 14.007 | 1 | 14.01 | 7.18% | ± 0.40% |
| Oxygen (O) | 15.999 | 2 | 32.00 | 16.39% | N/A (Calculated by diff) |
Critical Insight: Substituted phenylglycines are prone to forming hemihydrates. A mere 0.5 mole of water (
) shifts the Carbon content to 58.80% , causing a "Fail" result in standard QC protocols if not properly dried.
Comparative Analysis: Performance of Analytical Approaches
This section compares the "performance" of Elemental Analysis against alternative purity determination methods for this specific compound.
Table 2: EA vs. Orthogonal Methods for Amino-(3,5-dimethyl-phenyl)-acetic Acid
| Feature | Elemental Analysis (CHN) | HPLC (UV/Vis) | qNMR (Quantitative NMR) |
| Primary Detection | Total elemental ratio (C/H/N) | Chromophores (UV absorption) | Proton environments |
| Sensitivity to Water | High (Detects hydrates/solvates) | Low (Elutes in void volume) | High (Distinct chemical shift) |
| Sensitivity to Inorganics | High (Ash residue affects %C/H/N) | None (Invisible to UV) | None (Unless nuclei active) |
| Sample Destructiveness | Destructive (Combustion) | Non-destructive (Recovery possible) | Non-destructive |
| Precision (Typical) | ± 0.3% (Absolute) | ± 0.1% (Relative Area) | ± 1.0% (Integral accuracy) |
| Verdict | Essential for Bulk Purity | Essential for Organic Impurities | Best for Structure Verification |
Performance Analysis
-
Why EA is Indispensable: HPLC may report 99.9% purity for Amino-(3,5-dimethyl-phenyl)-acetic acid even if the sample contains 5% inorganic salts (e.g., NaCl from neutralization steps) or retained moisture. Only EA (specifically the Carbon value) will drop proportionally, flagging the bulk contamination.
-
The "Blind Spot": EA cannot distinguish between the target molecule and a structural isomer (e.g., 2,4-dimethyl isomer). This is where qNMR or Chiral HPLC is required.
Calibration Standards Comparison
When analyzing Amino-(3,5-dimethyl-phenyl)-acetic acid, the choice of the calibration standard (used to calibrate the CHNS analyzer) significantly impacts accuracy.
Option A: Acetanilide (
-
Status: The Industry Standard (CRM).
-
Pros: High purity, stable, non-hygroscopic. C/N ratio (8:1) is reasonably close to the target (10:1).
-
Cons: Lacks the carboxylic acid moiety; combusts more easily than zwitterionic amino acids.
Option B: Phenylalanine (
-
Status: Matrix-Matched Standard.
-
Pros: Structurally homologous (Amino acid + Phenyl ring). Mimics the combustion kinetics and zwitterionic nature of the target.
-
Cons: More hygroscopic than acetanilide; requires careful drying.
Experimental Recommendation: For Amino-(3,5-dimethyl-phenyl)-acetic acid, calibrate with Acetanilide for traceability, but run Phenylalanine as a Quality Control (QC) check . If Phenylalanine recovery is <99.5%, the combustion parameters (oxygen dose/temperature) are insufficient for amino acids and must be adjusted before running your target sample.
Protocol: Self-Validating Combustion Analysis
Objective: Accurate CHN determination of Amino-(3,5-dimethyl-phenyl)-acetic acid, mitigating hygroscopicity and incomplete combustion.
Step 1: Sample Preparation (The Critical Variable)
-
Causality: Substituted phenylglycines trap solvent in the crystal lattice. Standard vacuum drying at room temperature is often insufficient.
-
Protocol:
-
Grind the sample into a fine powder (increase surface area).
-
Dry at 60°C under vacuum (≤ 10 mbar) for 4 hours.
-
Store in a desiccator over
until weighing.
-
Step 2: Weighing & Encapsulation
-
Use a microbalance with ±0.001 mg readability.
-
Target weight: 2.0 - 2.5 mg (Optimized for standard TCD detectors).
-
Fold: Use tin capsules. Ensure a tight "ball" fold to trap gases and maximize flash combustion heat.
Step 3: Instrumentation Setup (Combustion)
-
Furnace Temperature: Set to 980°C (Standard) or 1050°C (if refractory carbides are suspected due to methyl steric hindrance).
-
Oxygen Boost: Ensure sufficient
injection (e.g., 10-15 mL loop) to prevent "sooting" (formation of unburned Carbon).
Step 4: Data Validation Logic
-
Acceptance Criteria: Result must be within ±0.4% of theoretical values (Table 1).
-
Self-Validation Check:
-
If %N is correct but %C is low : Suspect retained water or inorganic salts.
-
If %N and %C are both low : Suspect weighing error or non-combustible contamination (silica/glass).
-
Visualization: Analysis Workflow & Decision Tree
The following diagram illustrates the logical flow for validating the purity of Amino-(3,5-dimethyl-phenyl)-acetic acid, integrating the "Check Standard" concept.
Figure 1: Decision tree for Elemental Analysis of phenylglycine derivatives, incorporating a matrix-matched QC step to ensure system suitability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3464498, 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. [Link] (Note: Structural analog used for property verification).
-
Solvias AG. Amino Acid Analysis: New Challenges for an Old Technique. [Link][4]
- Waetzig, J. D., et al.Elemental Analysis: An Underutilized Tool in the Age of High-Resolution Spectrometry. Journal of Chemical Education. (General reference for EA principles).
Sources
- 1. echemi.com [echemi.com]
- 2. Amino-(2-nitro-phenyl)-acetic acid methyl ester,Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride Suppliers & Manufacturers [chemicalregister.com]
- 3. 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid | C10H13NO3 | CID 3464498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solvias.com [solvias.com]
Benchmarking Synthetic Routes for Amino-(3,5-dimethyl-phenyl)-acetic acid
Executive Summary
Amino-(3,5-dimethyl-phenyl)-acetic acid (also known as 3,5-dimethylphenylglycine) is a non-proteinogenic
This guide benchmarks three distinct synthetic methodologies: the Classical Strecker Synthesis , the Bucherer-Bergs Reaction , and the Petasis Borono-Mannich Reaction . While the Strecker and Bucherer-Bergs routes remain the industrial standards for bulk racemic production, the Petasis reaction offers a cyanide-free, convergent alternative ideal for discovery chemistry. For enantiopure applications, we highlight the chemoenzymatic dynamic kinetic resolution (DKR) of the Bucherer-Bergs hydantoin intermediate.
Route Analysis & Mechanistic Comparison
Route A: The Classical Strecker Synthesis
The Commodity Route
The Strecker synthesis is the most direct method for converting aldehydes to
-
Mechanism: Nucleophilic addition of cyanide to an in situ generated imine.
-
Pros: Low raw material costs; high atom economy; well-understood kinetics.
-
Cons: Requires handling of highly toxic cyanides (NaCN/KCN); produces a racemic mixture requiring subsequent resolution; harsh acidic hydrolysis can degrade sensitive functionalities.
-
Best For: Large-scale production of racemic material where safety infrastructure for cyanide is established.
Route B: The Bucherer-Bergs Reaction
The Industrial Standard
Often preferred over the Strecker synthesis for isolation purposes, this route converts the aldehyde into a hydantoin intermediate. The hydantoin crystallizes readily, serving as a purification sink before hydrolysis.
-
Mechanism: Condensation of the carbonyl compound with ammonium carbonate and cyanide to form a 5-substituted hydantoin, followed by alkaline hydrolysis.
-
Pros: The hydantoin intermediate (5-(3,5-dimethylphenyl)hydantoin) is generally a stable, crystalline solid that allows for easy purification without chromatography.
-
Cons: Requires high-temperature/high-pressure hydrolysis (often 150°C+ in sealed vessels) to open the hydantoin ring; racemic product.
-
Best For: Process chemistry requiring high purity intermediates; precursor synthesis for enzymatic resolution.
Route C: The Petasis Borono-Mannich Reaction
The Green / Discovery Route
A modern multicomponent reaction (MCR) that couples an organoboron species, an amine, and glyoxylic acid. This route avoids cyanide entirely and operates under mild conditions.
-
Mechanism: Reaction of 3,5-dimethylphenylboronic acid with glyoxylic acid and ammonia (or a chiral amine). The mechanism involves the formation of an "ate" complex followed by an intramolecular alkyl/aryl transfer.
-
Pros: Cyanide-free ; mild conditions (often room temperature or mild heat); convergent synthesis; potential for diastereoselective synthesis using chiral amines (e.g., S-phenylglycinol).
-
Cons: Higher cost of boronic acid precursors compared to aldehydes; atom economy is lower due to the loss of the boronic acid moiety.
-
Best For: Discovery-stage synthesis; libraries; labs avoiding toxic cyanides.
Comparative Benchmarking Data
| Metric | Strecker Synthesis | Bucherer-Bergs | Petasis Reaction |
| Starting Material | 3,5-Dimethylbenzaldehyde | 3,5-Dimethylbenzaldehyde | 3,5-Dimethylphenylboronic acid |
| Key Reagents | NaCN, NH₄Cl, NH₃ | (NH₄)₂CO₃, NaCN | Glyoxylic acid, Amine |
| Step Count | 2 (Nitrile formation + Hydrolysis) | 2 (Hydantoin formation + Hydrolysis) | 1 (Multicomponent coupling) |
| Typical Yield | 65–75% | 70–85% (Hydantoin) / 60-80% (Hydrolysis) | 50–70% |
| Atom Economy | High | High | Moderate |
| Safety Profile | High Risk (HCN generation) | High Risk (Cyanide use) | Low Risk (No cyanide) |
| Purification | Crystallization/Ion Exchange | Crystallization of Hydantoin | Chromatography/Crystallization |
| Stereochemistry | Racemic | Racemic (DKR possible) | Racemic (or Chiral w/ auxiliary) |
| Cost Efficiency | High (Cheapest reagents) | High (Cheap reagents) | Moderate (Boronic acid cost) |
Visualizing the Synthetic Landscape
The following diagram illustrates the divergent pathways to the target molecule, highlighting the intermediate species and critical decision points.
Figure 1: Comparative Synthetic Pathways. Red path = Strecker (Cyanide risk); Yellow path = Bucherer-Bergs (Robust intermediate); Blue path = Petasis (Green/Convergent).
Detailed Experimental Protocols
Protocol A: Bucherer-Bergs Synthesis (Recommended for Scale)
This protocol prioritizes purity via the crystalline hydantoin intermediate.
Step 1: Synthesis of 5-(3,5-dimethylphenyl)hydantoin
-
Reagents: 3,5-Dimethylbenzaldehyde (10 mmol), Ammonium Carbonate (40 mmol), Sodium Cyanide (20 mmol).
-
Solvent: Ethanol/Water (1:1 v/v, 20 mL).
-
Procedure:
-
Dissolve the aldehyde in ethanol.
-
Add the solution to a stirred solution of ammonium carbonate and sodium cyanide in water.
-
Heat the mixture to 60°C for 4–6 hours.
-
Workup: Cool the reaction mixture to 0°C. Acidify carefully with concentrated HCl to pH ~2 (Caution: HCN evolution; perform in a well-ventilated fume hood).
-
Isolation: The hydantoin precipitates as a white solid. Filter, wash with cold water, and dry.
-
Expected Yield: 75–85%.
-
Step 2: Hydrolysis to the Amino Acid
-
Reagents: 5-(3,5-dimethylphenyl)hydantoin (5 mmol), NaOH (3M aqueous solution, 15 mL).
-
Procedure:
-
Suspend the hydantoin in the NaOH solution in a sealed pressure vessel (e.g., autoclave or heavy-walled glass tube).
-
Heat to 150–160°C for 12–24 hours.
-
Workup: Cool to room temperature. Filter any insoluble material.
-
Adjust pH to ~7.0 (isoelectric point) using concentrated HCl.
-
Isolation: The amino acid precipitates.[1] Cool to 4°C to maximize recovery, filter, and wash with cold ethanol/water.
-
Protocol B: Petasis Borono-Mannich Reaction (Recommended for Discovery)
This protocol avoids toxic cyanides and uses milder conditions.
-
Reagents: 3,5-Dimethylphenylboronic acid (1.0 equiv), Glyoxylic acid monohydrate (1.0 equiv), Ammonia (as 7N solution in MeOH or aqueous NH₄OH) or a primary amine (1.0–1.2 equiv).
-
Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) (HFIP often accelerates the reaction).
-
Procedure:
-
Combine the boronic acid and glyoxylic acid in the solvent.
-
Stir vigorously at room temperature (25°C) for 12–24 hours. (If using HFIP, reaction times are often reduced to <4 hours).
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: The residue is typically purified via ion-exchange chromatography or recrystallization from ethanol/water.
-
Expected Yield: 50–70%.
-
Advanced Topic: Enantioselective Production
For drug development, the S- or R-enantiomer is often required. While asymmetric Strecker catalysts exist, the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of the hydantoin intermediate is the most elegant industrial solution.
Mechanism:
-
Racemization: Spontaneous or chemically catalyzed racemization of the 5-substituted hydantoin at pH > 8.
-
Hydrolysis: An enantioselective D-hydantoinase (or L-hydantoinase) hydrolyzes only one enantiomer to the N-carbamoyl amino acid.
-
Conversion: An N-carbamoylase converts the intermediate to the free amino acid.[5]
-
Result: Because the unreacted hydantoin enantiomer continuously racemizes, theoretical yields approach 100% (unlike standard kinetic resolution capped at 50%).
Figure 2: The "Hydantoinase Process" allows for 100% theoretical yield of a single enantiomer by coupling enzymatic hydrolysis with spontaneous chemical racemization.
Conclusion
-
For Lab Scale (<10g): Use the Petasis Reaction . It is safer, requires no special pressure equipment, and avoids toxic waste disposal protocols associated with cyanides.
-
For Pilot/Production Scale (>1kg): Use the Bucherer-Bergs method. The crystallinity of the hydantoin intermediate ensures high purity without expensive chromatography, and the reagents are commodity chemicals.
-
For Chiral Requirements: Implement the Hydantoinase Chemoenzymatic Route on the Bucherer-Bergs intermediate to achieve >99% ee with high throughput.
References
-
Bucherer-Bergs Reaction Overview: Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews. [Link]
-
Petasis Reaction for Arylglycines: Petasis, N. A., & Zavialov, I. A. (1997).[6][7] "A New and Practical Synthesis of α-Amino Acids from Alkenyl Boronic Acids." Journal of the American Chemical Society. [Link]
-
Green Synthesis via Petasis (Frontiers): Beisel, T., & Manolikakes, G. (2013). "Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids."[6][7] Frontiers in Chemistry. [Link]
-
Enzymatic Resolution (Hydantoinase Process): Bommarius, A. S., et al. (1998). "The hydantoinase process: a versatile tool for the production of non-proteinogenic amino acids." Biocatalysis. [Link]
-
Strecker Synthesis Protocols: Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Petasis reaction - Wikipedia [en.wikipedia.org]
- 3. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. BJOC - Palladium-catalyzed enantioselective three-component synthesis of α-arylglycine derivatives from glyoxylic acid, sulfonamides and aryltrifluoroborates [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives [frontiersin.org]
Safety Operating Guide
Amino-(3,5-dimethyl-phenyl)-acetic acid proper disposal procedures
As a Senior Application Scientist, I understand that when working with novel synthetic intermediates like Amino-(3,5-dimethyl-phenyl)-acetic acid , standardizing your disposal logistics is just as critical as optimizing your assay yields. Handling this compound requires a nuanced understanding of its structural properties to ensure environmental compliance and laboratory safety.
This guide provides the mechanistic reasoning and self-validating protocols necessary to manage the disposal of this compound effectively, building a foundation of safety and operational excellence in your laboratory.
Mechanistic Basis for Disposal Logistics
Amino-(3,5-dimethyl-phenyl)-acetic acid is an amphoteric, aromatic amino acid derivative. Its safe disposal is dictated by three core chemical and environmental principles:
-
Lipophilicity & Solvent Causality: The 3,5-dimethylphenyl moiety significantly increases the lipophilicity of the molecule compared to standard aliphatic amino acids. Consequently, it is frequently dissolved in organic solvents (e.g., DMSO, DMF, or methanol) during assays. This requires the liquid waste stream to be managed as highly flammable or toxic organic waste rather than simple aqueous runoff.
-
Environmental Persistence: The substituted aromatic ring is recalcitrant to standard microbial degradation in municipal wastewater treatment plants. According to the , synthetic aromatic compounds must be managed under the Resource Conservation and Recovery Act (RCRA) to prevent groundwater contamination [1]. Drain disposal is strictly prohibited.
-
Amphoteric Reactivity: Containing both a nucleophilic amine and an acidic carboxyl group, the molecule can act as both a weak acid and a weak base. Standard operating procedures from dictate that such waste streams must be neutralized and segregated from strong oxidizers to prevent exothermic reactions [2].
Quantitative Data: Waste Stream Parameters
To prevent chemical incompatibilities and regulatory fines, all waste streams containing Amino-(3,5-dimethyl-phenyl)-acetic acid must adhere to the following storage and containment parameters.
| Waste Stream Category | Primary Containment | Compatibility Limits | Max Storage Time (LQG)* | Required Secondary Containment |
| Solid Powder/Crystals | High-Density Polyethylene (HDPE) | Isolate from strong oxidizers | 90 Days | 110% of primary volume |
| Aqueous Solutions | HDPE or Glass Carboy | pH 5.5 – 11.0 | 90 Days | 110% of primary volume |
| Organic Solutions | Glass or PTFE-lined Carboy | Segregate Halogenated vs. Non-Halogenated | 90 Days | 110% of primary volume |
*LQG = Large Quantity Generator status under EPA RCRA guidelines.
Self-Validating Experimental Protocols for Disposal
Do not rely on assumptions when managing chemical waste. The following protocols integrate self-validating steps to ensure your disposal system is structurally and chemically sound.
Protocol A: Solid Waste Containment and Validation
Objective: Safely package unreacted or spilled Amino-(3,5-dimethyl-phenyl)-acetic acid powder. Mechanistic Rationale: The powder presents a mild inhalation hazard. Shatter-resistant containment prevents accidental aerosolization during transport.
-
Collection: Using an anti-static scoop, carefully transfer the solid waste into a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use glass, as it poses a shatter risk if dropped.
-
Primary Sealing: Secure the PTFE-lined cap tightly to prevent moisture ingress, which could cause the powder to cake and expand.
-
Secondary Containment: Place the sealed HDPE jar into a secondary plastic tray designated strictly for solid organic acids.
-
Validation Step: After 24 hours of storage, visually inspect the secondary tray for any particulate residue. Self-Validating Condition: A completely clean secondary tray confirms that the primary container's seal is structurally intact and preventing micro-leaks. Document this inspection on your laboratory's waste log.
Protocol B: Liquid Waste Segregation and Neutralization
Objective: Process liquid assay waste containing dissolved Amino-(3,5-dimethyl-phenyl)-acetic acid. Mechanistic Rationale: Mixing halogenated and non-halogenated organic solvents drastically increases the risk of toxic byproducts during high-temperature incineration. Furthermore, emphasizes that chemical waste must be segregated by compatibility to prevent pressure buildup in sealed carboys [3].
-
Solvent Identification: Classify the waste stream as either an aqueous buffer or an organic solvent.
-
Aqueous Processing: If the waste is aqueous, slowly add dilute HCl or NaOH dropwise while stirring to neutralize the solution.
-
Validation Step (Aqueous): Dip a wide-range pH indicator strip into the solution or use a calibrated pH meter. Self-Validating Condition: The reading must stabilize between pH 5.5 and 11.0 . If the pH falls outside this range, the protocol has failed, and further neutralization is required before the carboy can be legally sealed.
-
Organic Segregation: If the waste is organic, determine if halogenated solvents (e.g., dichloromethane) were used in the assay. Pour the waste into the respective "Halogenated" or "Non-Halogenated" glass carboy.
-
Labeling: Immediately affix a Hazardous Waste tag detailing the exact percentage of Amino-(3,5-dimethyl-phenyl)-acetic acid and the solvent composition.
Visualizing the Disposal Workflow
To ensure rapid decision-making at the bench, follow this logical workflow for segregating your waste streams prior to EHS pickup.
Workflow for segregation and disposal of Amino-(3,5-dimethyl-phenyl)-acetic acid waste.
Final Destruction Logistics
Once collected by your institutional Environmental Health and Safety (EHS) team, Amino-(3,5-dimethyl-phenyl)-acetic acid waste is transported to an EPA-approved facility for high-temperature incineration .
Causality of Destruction: Incineration is chosen over chemical degradation because the extreme thermal destruction of the aromatic ring prevents the accumulation of persistent organic pollutants in the environment. The high temperatures completely oxidize the molecule into basic gases (CO₂, NOₓ, H₂O), which are subsequently scrubbed from the exhaust before atmospheric release, closing the loop on safe chemical handling.
References
-
Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Laws and Regulations." Source: EPA.gov. URL: [Link]
-
Stanford Environmental Health & Safety. "Chemical Waste Disposal." Source: Stanford University. URL: [Link]
-
Case Western Reserve University EHS. "How to Dispose of Chemical Waste." Source: Case Western Reserve University. URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
